molecular formula C16H17NO3 B554738 o-Benzyl-d-tyrosine CAS No. 65733-15-5

o-Benzyl-d-tyrosine

Cat. No.: B554738
CAS No.: 65733-15-5
M. Wt: 271.31 g/mol
InChI Key: KAFHLONDOVSENM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Benzyl-d-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLONDOVSENM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65733-15-5
Record name o-Benzyl-D-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-BENZYL-D-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0XDX5TGP3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-Benzyl-D-tyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Benzyl-D-tyrosine is a protected aromatic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique structure, featuring a benzyl ether protecting group on the phenolic hydroxyl of D-tyrosine, provides enhanced stability during solid-phase peptide synthesis (SPPS) and allows for selective deprotection strategies. The incorporation of a D-amino acid, such as this compound, into peptide sequences is a key strategy for increasing resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly those targeting G-protein coupled receptors like the opioid receptors.

Core Chemical and Physical Properties

This compound is a white to off-white powder. Its physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 65733-15-5[1][2]
Molecular Formula C₁₆H₁₇NO₃[1][2]
Molecular Weight 271.30 g/mol [1]
Appearance White to off-white powder[1][2]
Melting Point 212-214 °C[1][2]
Optical Rotation [a]20/D = +9 ± 1° (c=1 in 80% AcOH)[2]
Density 1.221 g/cm³ (Predicted)[1]
Boiling Point 456.1 ± 40.0 °C (Predicted)[1]
Solubility Soluble in Dimethylformamide (DMF).
Storage Store at 2-8 °C[1]

Synthesis and Experimental Protocols

The primary application of this compound in peptide synthesis necessitates the protection of its α-amino group, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting derivative, N-α-Boc-O-benzyl-D-tyrosine, is the key reagent used in Boc-based solid-phase peptide synthesis.

Experimental Protocol: Synthesis of N-α-Boc-O-benzyl-D-tyrosine

This two-part protocol outlines the synthesis of Boc-D-tyrosine followed by the benzylation of the phenolic hydroxyl group.

Part 1: Synthesis of N-α-Boc-D-tyrosine

  • Dissolution: Dissolve D-tyrosine in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

  • Basification: Add a base, such as potassium carbonate (K₂CO₃), to the solution and cool to 0 °C.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Add water and acidify the aqueous layer to a pH of approximately 3-4 with a saturated solution of KHSO₄.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-D-tyrosine.

Part 2: Synthesis of N-α-Boc-O-benzyl-D-tyrosine

  • Dissolution: Dissolve the synthesized Boc-D-tyrosine in a suitable solvent, such as methanol.

  • Deprotonation: Add a base, for instance, a 28% sodium methoxide solution in methanol, to deprotonate the phenolic hydroxyl group.

  • Benzylation: Add benzyl bromide to the reaction mixture.

  • Reaction: Heat the reaction mixture to 40°C and stir for 3-24 hours. The reaction progress can be monitored by HPLC.

  • Isolation: Upon completion, add water to the reaction mixture. Wash with a nonpolar solvent like toluene, then neutralize with hydrochloric acid to precipitate the solid product.

  • Purification: Filter the solid and dry under vacuum to yield N-α-Boc-O-benzyl-D-tyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound, in its N-Boc protected form, is a cornerstone of the Boc/Bzl strategy for SPPS. The benzyl group on the side chain is stable to the moderately acidic conditions (e.g., trifluoroacetic acid, TFA) used for the repeated removal of the N-terminal Boc group, but is cleaved under the strong acidic conditions (e.g., anhydrous hydrogen fluoride, HF) used in the final step to release the peptide from the resin.

Experimental Workflow: Boc-SPPS Cycle

The following diagram illustrates a single cycle of amino acid addition in a typical Boc-SPPS workflow.

spss_workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle Resin_Boc Boc-AA(n)-Resin Deprotection 1. Deprotection (50% TFA in DCM) Resin_Boc->Deprotection Neutralization 2. Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA(n+1)-OH, Coupling Reagent) Neutralization->Coupling Washing Washing Steps (DCM/DMF) Coupling->Washing Washing->Resin_Boc Ready for next cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol: Manual SPPS of a Dipeptide (e.g., Gly-D-Tyr(Bzl))

This protocol describes the manual synthesis of a simple dipeptide on a Merrifield resin.

  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) in a reaction vessel for 30 minutes.

  • First Amino Acid Attachment: Attach the C-terminal amino acid (e.g., Boc-Gly-OH) to the resin using the cesium salt method.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes, then drain.

    • Add a fresh 50% TFA in DCM solution and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Coupling of Boc-O-benzyl-D-tyrosine:

    • In a separate vial, pre-activate Boc-O-benzyl-D-tyrosine (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.

    • Monitor the reaction completion using a Kaiser test (a negative test indicates a complete reaction).

  • Final Steps:

    • After the final coupling, perform a final deprotection step (Step 3).

    • Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. This step removes the side-chain protecting groups (including the benzyl group from tyrosine) and cleaves the peptide from the resin.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Role in Drug Development: Targeting Opioid Receptors

The incorporation of D-amino acids is a well-established strategy in the design of peptide-based drugs to enhance their stability and receptor affinity. Peptides containing D-tyrosine and its analogs are of particular interest in the development of ligands for opioid receptors, which are key targets for pain management. Endogenous opioid peptides like enkephalins and endorphins are rapidly degraded, limiting their therapeutic potential. Synthetic analogs incorporating this compound can overcome this limitation.

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor (MOR) is a class A G-protein-coupled receptor (GPCR) that mediates the analgesic effects of opioids. The binding of an agonist, such as a synthetic peptide containing D-tyrosine, initiates a downstream signaling cascade.

opioid_signaling cluster_membrane Plasma Membrane MOR Mu-Opioid Receptor (MOR) G-Protein Coupled Receptor G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein:alpha->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein:beta_gamma->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_protein:beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Ca_ion_in Ca²⁺ Influx Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_channel->Hyperpolarization K_ion_out K⁺ Efflux K_channel->Hyperpolarization Agonist Opioid Peptide Agonist (e.g., containing D-Tyr) Agonist->MOR:port ATP ATP ATP->AC Substrate Analgesia Analgesia cAMP->Analgesia Reduced Signaling Hyperpolarization->Analgesia

Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway.

Upon agonist binding, the MOR undergoes a conformational change, activating the associated heterotrimeric G-protein (Gαi/o and Gβγ).[1][2] The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The Gβγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[2] The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release, which ultimately results in analgesia.

Conclusion

This compound is an indispensable tool for medicinal chemists and peptide scientists. Its role as a protected D-amino acid enables the synthesis of peptide analogs with enhanced stability and tailored biological activity. A thorough understanding of its properties, synthesis, and application in SPPS is crucial for the successful development of novel peptide-based therapeutics, particularly in the ongoing quest for safer and more effective analgesics targeting the opioid system.

References

An In-depth Technical Guide to O-Benzyl-D-tyrosine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-D-tyrosine is a synthetically modified amino acid that serves as a crucial building block in the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring D-tyrosine, the introduction of a benzyl group to the phenolic hydroxyl moiety imparts unique chemical properties that are advantageous for peptide synthesis and the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its significant role in the development of neuropeptide Y receptor antagonists, offering detailed experimental protocols and a schematic representation of its application in structure-activity relationship studies. This document is intended to be a valuable resource for researchers and professionals engaged in peptide chemistry and drug discovery.

Chemical Structure and Properties

This compound, systematically named (2R)-2-amino-3-[4-(phenylmethoxy)phenyl]propanoic acid, is a protected form of the amino acid D-tyrosine.[1] The key structural feature is the presence of a benzyl group (C₆H₅CH₂-) attached to the oxygen atom of the phenolic side chain of D-tyrosine. This modification prevents the hydroxyl group from participating in unwanted side reactions during chemical synthesis, particularly in peptide synthesis.[]

The chemical structure of this compound is as follows:

Molecular Formula: C₁₆H₁₇NO₃[1][3]

Molecular Weight: 271.31 g/mol [3]

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name(2R)-2-amino-3-[4-(phenylmethoxy)phenyl]propanoic acid[1]
SynonymsH-D-Tyr(Bzl)-OH, (R)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid
CAS Number65733-15-5[1]
AppearanceWhite to off-white powder
Melting Point259 °C (decomposes)
SolubilitySoluble in acidic and basic aqueous solutions.
Optical Rotation[α]₂₀/D +9.5° ± 1° (c=1 in 4:1 acetic acid:water)

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of the phenolic hydroxyl group of D-tyrosine. A common method involves the use of a copper(II) complex of D-tyrosine to facilitate selective O-benzylation.[4]

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • D-Tyrosine

  • Sodium hydroxide (NaOH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Benzyl bromide (C₇H₇Br)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Distilled water

Procedure:

  • Dissolve D-Tyrosine (1 equivalent) in a 2N NaOH solution.

  • Add a solution of copper(II) sulfate pentahydrate (0.5 equivalents) in water to the reaction mixture and stir for 30 minutes.

  • Heat the mixture to 60 °C for 15 minutes, then cool to room temperature.

  • Add methanol to the reaction mixture, followed by additional 2N NaOH.

  • Add benzyl bromide (1.1 equivalents) and stir the reaction at room temperature for 4 hours.

  • The resulting precipitate is collected by filtration.

  • The precipitate is washed sequentially with a methanol/water mixture, pure methanol, 1N HCl, distilled water, 1N NH₄OH, and finally with distilled water.

  • The purified product, this compound, is obtained as a white solid after drying.

Quantitative Data:

Starting MaterialProductYieldReference
D-TyrosineThis compound~60%[4]

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Aromatic (Benzyl & Tyrosine)6.9 - 7.5m9H
-CH (α-proton)~4.0 - 4.5m1H
-CH₂- (Benzyl)~5.0s2H
-CH₂- (β-protons)~3.0 - 3.3m2H
-NH₂Variablebr s2H
-COOHVariablebr s1H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ) ppm (Predicted)
C=O (Carboxyl)~170 - 175
Aromatic (C-O)~158
Aromatic (Benzyl C1)~137
Aromatic (CH)~115 - 131
-CH (α-carbon)~55
-CH₂- (Benzyl)~70
-CH₂- (β-carbon)~37
Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The fragmentation pattern can also provide structural information. A significant fragmentation pathway for benzyl-protected tyrosine-containing peptides is the neutral loss of the benzyl group (C₇H₇, ~91 Da) or the entire benzyloxy group (C₇H₇O, ~107 Da).[8]

Table 4: Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M+H]⁺272.1281
[M+Na]⁺294.1100
[M-H]⁻270.1136
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. PubChem provides an ATR-IR spectrum for this compound (CID 725704).[1]

Table 5: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) (Typical)
O-H stretch (Carboxylic acid)2500-3300 (broad)
N-H stretch (Amine)3200-3500
C-H stretch (Aromatic)3000-3100
C-H stretch (Aliphatic)2850-2960
C=O stretch (Carboxylic acid)1700-1725
C=C stretch (Aromatic)1450-1600
C-O stretch (Ether)1230-1270

Application in Drug Development: Neuropeptide Y Antagonists

This compound is a valuable building block in the synthesis of peptide-based therapeutics, particularly in the development of receptor antagonists. One notable application is in the creation of Neuropeptide Y (NPY) antagonists.[9][10] NPY is a neurotransmitter involved in various physiological processes, and its receptors are targets for drugs aimed at treating conditions like obesity and mood disorders.

The incorporation of this compound into NPY analogs allows for structure-activity relationship (SAR) studies to probe the binding requirements of NPY receptors. The bulky benzyl group can introduce steric hindrance and alter the electronic properties of the tyrosine side chain, leading to changes in receptor affinity and efficacy.

Logical Workflow for SAR Studies of NPY Analogs

The following diagram illustrates a typical workflow for the synthesis and evaluation of NPY analogs incorporating this compound.

SAR_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Start with D-Tyrosine synthesis Synthesize this compound start->synthesis Benzylation incorporation Incorporate into NPY analog sequence via SPPS synthesis->incorporation purification Purify analog by HPLC incorporation->purification characterization Characterize by Mass Spectrometry and NMR purification->characterization binding_assay Receptor Binding Assay (e.g., competitive binding with radiolabeled NPY) characterization->binding_assay functional_assay Functional Assay (e.g., measuring intracellular calcium release) binding_assay->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify key structural features for activity lead_optimization->synthesis Design new analogs

Workflow for NPY Analog SAR Studies.
Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of this compound-containing NPY analogs to the NPY Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the human NPY Y1 receptor.

  • ¹²⁵I-labeled NPY (radioligand).

  • Synthesized NPY analogs (competitors).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of the unlabeled NPY analog.

  • Add a constant concentration of ¹²⁵I-labeled NPY to each well.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a pivotal synthetic amino acid derivative with significant applications in peptide chemistry and drug discovery. Its benzyl-protected side chain offers strategic advantages in the synthesis of complex peptides, enabling precise control over chemical modifications. The detailed protocols for its synthesis and characterization, as outlined in this guide, provide a practical framework for its utilization in a laboratory setting. Furthermore, its role as a key component in the development of Neuropeptide Y antagonists highlights its importance in the exploration of novel therapeutics. This technical guide serves as a comprehensive resource for researchers, facilitating a deeper understanding and application of this compound in the advancement of pharmaceutical and scientific research.

References

An In-depth Technical Guide to O-Benzyl-D-tyrosine: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for O-Benzyl-D-tyrosine, a protected aromatic amino acid derivative. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in peptide synthesis and other biochemical applications.

This compound is a derivative of the amino acid D-tyrosine where the hydroxyl group of the phenol side chain is protected by a benzyl group. This protection is crucial in synthetic chemistry, particularly in solid-phase peptide synthesis, to prevent unwanted side reactions.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₃[1][][3]
Molecular Weight 271.31 g/mol [1]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

A This compound B Molecular Formula: C₁₆H₁₇NO₃ A->B C Molecular Weight: 271.31 g/mol A->C

Core molecular properties of this compound.

References

A Comprehensive Technical Guide to o-Benzyl-D-tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: o-Benzyl-D-tyrosine is a synthetically modified, non-proteinogenic amino acid derivative of D-tyrosine. It serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. The incorporation of a benzyl protecting group on the phenolic hydroxyl moiety of D-tyrosine enhances its stability and utility in multi-step synthetic procedures, such as solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental settings.

PropertyValueReference
IUPAC Name (2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid[][2]
Synonyms D-Tyr(Bzl)-OH, (R)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid[]
CAS Number 65733-15-5
Molecular Formula C₁₆H₁₇NO₃[]
Molecular Weight 271.31 g/mol
Appearance White to off-white powder[]
Melting Point 212-214 °C[]
Density 1.221 g/cm³ (Predicted)[]
Boiling Point 456.1 ± 40.0 °C (Predicted)[]
Optical Rotation [α]²⁰/D = +9.0 ± 1.0° (c=1 in 80% Acetic Acid)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino and carboxyl groups of D-tyrosine, followed by the benzylation of the phenolic hydroxyl group, and subsequent deprotection. A representative synthetic workflow is outlined below.

G cluster_0 Protection cluster_1 Benzylation cluster_2 Deprotection A D-Tyrosine B Amino & Carboxyl Protection A->B (e.g., Boc, Fmoc, Esterification) C Protected D-Tyrosine D Benzylation of Phenolic -OH C->D Benzyl Bromide, Base E Fully Protected This compound F Selective Deprotection E->F Acidic or Basic Hydrolysis G This compound F->G

A generalized workflow for the synthesis of this compound.

Materials:

  • D-Tyrosine

  • Protecting agents (e.g., Di-tert-butyl dicarbonate for Boc protection)

  • Benzyl bromide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Appropriate solvents (e.g., dimethylformamide, methanol)

  • Acids and bases for deprotection (e.g., trifluoroacetic acid, sodium hydroxide)

Procedure:

  • Protection of Amino and Carboxyl Groups: The amino and carboxyl groups of D-tyrosine are first protected to prevent side reactions. The amino group can be protected with a Boc or Fmoc group, and the carboxyl group can be esterified.

  • Benzylation: The protected D-tyrosine is dissolved in a suitable solvent, and a base is added to deprotonate the phenolic hydroxyl group. Benzyl bromide is then added to the reaction mixture, which is stirred at an elevated temperature to facilitate the formation of the benzyl ether.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are selectively removed under acidic or basic conditions to yield the final product, this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain a high-purity compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for the synthesis of peptides containing a D-tyrosine residue with a protected side chain.

G A Resin-Bound Amino Acid B Deprotection of Amino Group A->B C Coupling with N-protected This compound B->C D Wash C->D E Repeat Cycle D->E E->B for next amino acid F Cleavage from Resin & Side-Chain Deprotection E->F after final amino acid G Purified Peptide F->G

Workflow for the incorporation of this compound in SPPS.

Procedure:

  • Resin Preparation: The synthesis begins with an amino acid attached to a solid support (resin).

  • Deprotection: The protecting group of the resin-bound amino acid is removed.

  • Coupling: The next amino acid in the sequence, in this case, an N-terminally protected this compound, is activated and coupled to the free amino group on the resin.

  • Wash: Unreacted reagents are washed away.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups (including the benzyl group from the tyrosine residue) are removed simultaneously.

  • Purification: The final peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Application in Drug Discovery: Opioid Receptor Agonists

This compound is frequently utilized in the synthesis of peptide-based drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) like the opioid receptors. The D-configuration of the amino acid can enhance the peptide's stability against enzymatic degradation and influence its binding affinity and efficacy at the receptor.

Opioid Receptor Signaling Pathway

The binding of an opioid agonist to its receptor initiates a cascade of intracellular signaling events. This signaling can proceed through two primary pathways: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway.

G cluster_0 Cell Membrane cluster_1 G-Protein Dependent Pathway cluster_2 β-Arrestin Dependent Pathway receptor Opioid Receptor (GPCR) g_protein Heterotrimeric G-protein (Gαi/o, Gβγ) receptor->g_protein Agonist Binding grk GRK receptor->grk Phosphorylation ac Adenylyl Cyclase g_protein->ac Gαi/o inhibits ion_channel Ion Channels (Ca²⁺↓, K⁺↑) g_protein->ion_channel Gβγ modulates mapk MAPK Pathway (e.g., ERK) g_protein->mapk Gβγ activates camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia ion_channel->analgesia mapk->analgesia b_arrestin β-Arrestin grk->b_arrestin Recruitment internalization Receptor Internalization & Desensitization b_arrestin->internalization mapk2 MAPK Pathway (e.g., ERK) b_arrestin->mapk2 Scaffolding side_effects Side Effects (e.g., Respiratory Depression) internalization->side_effects mapk2->side_effects

Opioid receptor signaling cascade initiated by agonist binding.

Upon agonist binding, the opioid receptor activates the associated heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits.[3][4] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[3][4] The Gβγ subunits can directly modulate ion channels, leading to decreased calcium influx and increased potassium efflux, which results in neuronal hyperpolarization and reduced neurotransmitter release.[4] This G-protein-mediated pathway is primarily responsible for the analgesic effects of opioids.

Concurrently, agonist binding can lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from the G-protein, leading to desensitization. β-arrestin also acts as a scaffold for other signaling proteins, initiating a distinct wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[5] The β-arrestin pathway is often associated with the adverse effects of opioids, such as tolerance and respiratory depression.

The use of this compound in the design of biased agonists, which preferentially activate the G-protein pathway over the β-arrestin pathway, is an active area of research aimed at developing safer and more effective analgesics.

Conclusion

This compound is a synthetically versatile and valuable compound for researchers and professionals in drug development. Its properties allow for the controlled and efficient synthesis of complex peptides. A thorough understanding of its chemistry, handling, and application in biological systems, such as the opioid signaling pathway, is crucial for leveraging its full potential in the creation of novel and improved therapeutics.

References

A Technical Guide to the Solubility of O-Benzyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of O-Benzyl-D-tyrosine, a protected amino acid derivative critical for peptide synthesis and pharmaceutical development. This document outlines the known solubility characteristics of this compound in various solvents, provides a detailed experimental protocol for solubility determination, and illustrates its use in a common synthetic workflow.

Note on Enantiomers: this compound and its enantiomer, O-Benzyl-L-tyrosine, exhibit identical physical properties, including solubility, in achiral solvents. Therefore, data and principles applicable to the L-enantiomer are directly relevant to the D-enantiomer in most laboratory and manufacturing settings.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar amino acid backbone and a nonpolar benzyl protecting group. This amphiphilic nature results in varied solubility across different solvent classes. The benzyl group enhances the compound's lipophilicity and hydrophobic properties, which can improve its solubility in organic solvents compared to unprotected tyrosine.[1][2] As with other amino acids, solubility is also significantly influenced by the pH of aqueous solutions.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound is not extensively published. However, based on its structural characteristics and information from related compounds, a qualitative and estimated solubility profile can be compiled. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

Solvent ClassSolventExpected SolubilityNotes
Polar Protic WaterSparingly soluble to insolubleSolubility is pH-dependent. Generally, amino acids are more soluble in acidic or basic solutions than at their isoelectric point.[3][4]
MethanolSolubleOften used in reactions involving amino acid derivatives.[5]
EthanolSolubleSimilar to methanol, used as a solvent for reactions and purification.[5]
Acetic AcidSolubleOften used in mixtures with water for analysis, suggesting good solubility.
Polar Aprotic Dimethylformamide (DMF)Very SolubleA common solvent for peptide synthesis, indicating high solubility of protected amino acids.[5]
Acetonitrile (ACN)SolubleUsed in chromatography for peptides, suggesting it is a viable solvent.[5]
Dimethyl Sulfoxide (DMSO)Very SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
Nonpolar Dichloromethane (DCM)SolubleFrequently used in the initial steps of solid-phase peptide synthesis for resin swelling.[6]
Ethyl AcetateSparingly solubleWhile tyrosine itself has reported solubility, the protected form may have slightly different characteristics.[5]
Diethyl EtherSparingly soluble to insolubleOften used as an anti-solvent to precipitate amino acid derivatives.[7]
HexanesInsolubleUnlikely to be a suitable solvent due to the polarity of the amino acid backbone.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring continuous agitation to facilitate dissolution. Equilibrium is reached when successive measurements of concentration, taken 24 hours apart, are consistent.[8]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microcrystals.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow and Synthetic Application

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a protected building block.[1] The following diagrams illustrate a typical experimental workflow for solubility determination and its integration into an SPPS process.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate filter Filter Supernatant equilibrate->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: Workflow for Solubility Determination

spss_workflow resin Resin Swelling in DCM coupling Couple Boc-Protected Amino Acid (e.g., Boc-O-Benzyl-D-tyrosine) resin->coupling deprotection Boc Deprotection (TFA) coupling->deprotection wash Wash Step deprotection->wash repeat Repeat Cycle wash->repeat next_coupling Couple Next Amino Acid next_coupling->deprotection repeat->next_coupling Yes cleavage Cleave Peptide from Resin & Remove Side-Chain Protection repeat->cleavage No peptide Purified Peptide cleavage->peptide

Caption: this compound in SPPS Workflow

References

O-Benzyl-D-tyrosine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

O-Benzyl-D-tyrosine, a protected derivative of the non-proteinogenic amino acid D-tyrosine, is a critical building block in modern peptide synthesis and a valuable tool in pharmaceutical and neuropharmacological research. Its benzyl ether protecting group on the phenolic hydroxyl function prevents unwanted side reactions during peptide synthesis, while the D-configuration offers resistance to enzymatic degradation, enhancing the stability and bioavailability of resulting peptides. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its applications, particularly in the construction of bioactive peptides.

Discovery and History

The development of this compound is intrinsically linked to the advancements in peptide chemistry in the early 20th century. The pioneering work on solid-phase peptide synthesis (SPPS) by Bruce Merrifield necessitated the use of amino acids with temporary protecting groups to ensure the specific and controlled formation of peptide bonds. Initially, much of the focus was on the proteinogenic L-amino acids.

The synthesis of O-benzyl-L-tyrosine was an early and significant achievement in this field, providing a means to incorporate tyrosine into peptide chains without the phenolic hydroxyl group interfering with the coupling reactions. The benzyl group was identified as a suitable protecting group due to its relative stability under the conditions of peptide synthesis and its susceptibility to removal under specific, non-damaging conditions.

The synthesis and use of this compound followed as a logical and crucial extension of this work. Researchers recognized that incorporating D-amino acids into peptides could confer significant advantages, most notably increased resistance to proteolytic degradation. This enhanced stability is a highly desirable attribute for therapeutic peptides, as it can lead to longer in vivo half-lives and improved bioavailability. Consequently, this compound became a valuable reagent for scientists aiming to create more robust and effective peptide-based drugs and research tools. While a singular "discovery" paper for this compound is not prominently cited in historical literature, its emergence is a direct result of the expanding toolkit of peptide chemists seeking to modulate peptide structure and function.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₇NO₃[1]
Molecular Weight 271.31 g/mol [1]
CAS Number 65733-15-5[1]
Melting Point 212 - 214 °C[1]
Optical Rotation ([α]²⁰/D) +9.0 ± 1.0° (c=1 in 80% Acetic Acid)[1]
Appearance White to off-white powder[1]
Purity ≥ 99% (HPLC)[1]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The most common approach involves the selective benzylation of the phenolic hydroxyl group of D-tyrosine. This requires the protection of the amino and carboxyl groups to prevent side reactions.

General Synthesis Workflow

The overall synthetic strategy typically involves three main steps:

  • Protection of the amino and carboxyl groups of D-tyrosine. This is often achieved by forming an N-protected ester derivative, for example, N-Boc-D-tyrosine methyl ester.

  • Benzylation of the phenolic hydroxyl group. The protected D-tyrosine is then reacted with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

  • Deprotection of the amino and carboxyl groups. The protecting groups are removed to yield the final this compound product.

Synthesis_Workflow D_Tyrosine D-Tyrosine Protected_D_Tyrosine N-Boc-D-tyrosine methyl ester D_Tyrosine->Protected_D_Tyrosine Protection Benzylated_Intermediate N-Boc-O-benzyl-D-tyrosine methyl ester Protected_D_Tyrosine->Benzylated_Intermediate Benzylation Final_Product This compound Benzylated_Intermediate->Final_Product Deprotection

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Benzylation of N-Boc-D-tyrosine

This protocol describes the benzylation of the commercially available N-Boc-D-tyrosine.

Materials:

  • N-Boc-D-tyrosine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl bromide (BnBr)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-D-tyrosine in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-O-benzyl-D-tyrosine.

  • The Boc group can then be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Its use allows for the incorporation of a D-tyrosine residue into a peptide chain, which can have profound effects on the peptide's biological activity, stability, and conformation.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the benzyl ether of this compound protects the phenolic hydroxyl group, preventing it from reacting with the activated carboxyl groups of incoming amino acids. This ensures the correct peptide sequence is assembled. The D-configuration is maintained throughout the synthesis.

SPPS_Workflow Resin Solid Support (Resin) Coupling_1 Coupling Resin->Coupling_1 Amino_Acid_1 Fmoc-AA-OH Amino_Acid_1->Coupling_1 Deprotection_1 Fmoc Deprotection Coupling_1->Deprotection_1 Coupling_2 Coupling Deprotection_1->Coupling_2 OBDT Fmoc-D-Tyr(Bzl)-OH OBDT->Coupling_2 Deprotection_2 Fmoc Deprotection Coupling_2->Deprotection_2 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection_2->Cleavage Peptide Peptide with D-Tyr Cleavage->Peptide

Caption: Incorporation of this compound in Fmoc-based SPPS.

Applications in Neuropharmacology and Drug Development

The incorporation of this compound into peptides is a key strategy in the development of novel therapeutics, particularly in the field of neuropharmacology. Peptides containing D-amino acids often exhibit enhanced stability and can have altered receptor binding affinities and selectivities compared to their all-L-amino acid counterparts.

This compound is used in the synthesis of peptide analogs that can act as agonists or antagonists for various receptors in the central nervous system. For example, it has been incorporated into analogs of neuropeptides to study their role in pain, mood, and cognition. The resulting peptides are valuable research tools for probing receptor-ligand interactions and for developing potential drug candidates for neurological disorders.

While this compound itself is not a direct modulator of signaling pathways, it is a critical component in the creation of molecules that are. The diagram below illustrates the conceptual role of a peptide containing D-tyrosine (synthesized using this compound) in interacting with a G-protein coupled receptor (GPCR), a common target for neuropeptides.

Signaling_Application cluster_membrane Cell Membrane GPCR GPCR G_Protein G-protein GPCR->G_Protein Activates Peptide Peptide containing D-Tyrosine Peptide->GPCR Binds to Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Conceptual role of a D-tyrosine-containing peptide.

Conclusion

This compound has established itself as an indispensable tool in the field of peptide science. Its history is a testament to the ingenuity of chemists in developing strategies to construct complex biomolecules with tailored properties. The ability to incorporate D-tyrosine into peptides has opened up new avenues for the design of more stable and potent therapeutic peptides and has provided researchers with invaluable probes to study biological processes. As the demand for sophisticated peptide-based drugs and research tools continues to grow, the importance of this compound in both academic and industrial research is set to endure.

References

Spectroscopic Characterization of o-Benzyl-d-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies for the characterization of o-Benzyl-d-tyrosine. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also includes detailed experimental protocols and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for o-Benzyl-tyrosine and its derivatives. While specific data for the d-isomer is limited in publicly available literature, the data for the l-isomer and its protected forms serve as a reliable reference, as the stereochemistry at the alpha-carbon does not significantly alter the chemical shifts in NMR or the vibrational modes in IR spectroscopy, nor the mass-to-charge ratio in mass spectrometry under standard conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of N-Boc-O-benzyl-L-tyrosine

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Benzyl & Tyrosine)7.42 - 6.90m9H
-NH (Amide)~5.0d1H
-CH (α-proton)~4.58m1H
-CH₂- (Benzyl)5.02s2H
-CH₂- (β-protons)3.12 - 2.86m2H
-C(CH₃)₃ (Boc)1.42s9H
Note: Data is for the N-Boc protected L-isomer and chemical shifts can vary slightly depending on the solvent and concentration used.[1]

Table 2: ¹³C NMR Spectroscopic Data of N-Boc-O-benzyl-L-tyrosine

CarbonChemical Shift (δ) ppm
C=O (Carboxyl)176.51
C=O (Boc)157.99
Aromatic (C-O)157.37
Aromatic (Quaternary)137.55, 136.99
Aromatic (CH)130.43, 130.40, 130.15, 128.76, 128.58, 128.13, 127.96, 127.48, 115.00, 114.82
C (Boc quaternary)80.32
-CH₂- (Benzyl)70.03, 69.49
-CH (α-carbon)54.07
-CH₂- (β-carbon)36.93, 36.32
-CH₃ (Boc)28.30, 22.70
Note: Data is for the N-Boc protected L-isomer and chemical shifts can vary slightly depending on the solvent and concentration used.[2][3]
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of O-benzyl-L-tyrosine

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (Carboxylic acid)3400-2400 (broad)
N-H stretch (Amine)3300-3000
C-H stretch (Aromatic)3100-3000
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic acid)~1700
C=C stretch (Aromatic)1600-1450
N-H bend (Amine)~1600
C-O stretch (Ether)~1240
Note: Data is for the L-isomer. The spectrum for the D-isomer is expected to be identical.
Mass Spectrometry

Table 4: Mass Spectrometry Data of O-benzyl-L-tyrosine

Techniquem/zInterpretation
GC-MS197, 235.775Molecular Ion and/or fragment ions
ESI-MS272.1281 [M+H]⁺Protonated molecular ion
Note: Data is for the L-isomer. The mass spectrum for the D-isomer is expected to be identical.[4]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Appropriate for the chemical shift range of the compound (e.g., 0-12 ppm).

  • Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.[1]

FT-IR Spectroscopy (KBr Pellet Method)
  • Thoroughly grind 1-2 mg of dry this compound in an agate mortar.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

  • Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.[1]

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid to promote ionization). A typical concentration is 1 mg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

  • Mass Spectrometer: An ESI-MS instrument (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode is typically used for amino acids to observe [M+H]⁺ ions.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the ions. The accurate mass measurement can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_conclusion Final Analysis Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep H_NMR 1H NMR Acquisition NMR_Prep->H_NMR C_NMR 13C NMR Acquisition NMR_Prep->C_NMR NMR_Data NMR Data (Structure Confirmation) H_NMR->NMR_Data C_NMR->NMR_Data Data_Integration Integrate All Spectroscopic Data NMR_Data->Data_Integration FTIR FT-IR Acquisition IR_Prep->FTIR IR_Data IR Data (Functional Group ID) FTIR->IR_Data IR_Data->Data_Integration ESI_MS ESI-MS Acquisition MS_Prep->ESI_MS MS_Data Mass Spec Data (Molecular Weight) ESI_MS->MS_Data MS_Data->Data_Integration Final_Characterization Complete Structural Characterization Data_Integration->Final_Characterization

References

Commercial Sourcing and Technical Applications of High-Purity o-Benzyl-d-tyrosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, o-Benzyl-d-tyrosine is a critical chiral building block in the synthesis of peptide-based therapeutics and other complex organic molecules. Its benzyl-protected hydroxyl group prevents unwanted side reactions during peptide synthesis, while the d-configuration can impart unique pharmacological properties, such as increased metabolic stability and altered receptor binding affinities. This technical guide provides an in-depth overview of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for reproducible and successful research outcomes. Several chemical suppliers offer this compound, often with varying purity levels and in different quantities. Below is a comparative table of prominent commercial suppliers.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Conditions
BOC Sciences This compound65733-15-5-C16H17NO3271.30White to off-white powder2-8 °C
Chem-Impex This compound65733-15-5≥ 99% (HPLC)C16H17NO3271.3White to off-white powder0-8°C[1]
Alfa Aesar (Thermo Fisher Scientific) This compound65733-15-5-C16H17NO3---

Note: Purity levels and other specifications should be confirmed with the supplier at the time of purchase, as they may vary by batch.

Applications in Research and Development

This compound is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[] The benzyl ether linkage is stable to the acidic conditions used for the removal of Boc protecting groups and the basic conditions for Fmoc group removal, providing orthogonal protection. Its incorporation into peptide sequences allows for the investigation of structure-activity relationships, where the chirality of an amino acid residue can significantly influence biological activity.[]

Beyond peptide synthesis, this compound serves as a precursor in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders and in neuropharmacology research to investigate neurotransmitters and their receptors.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of high-purity this compound.

Synthesis of N-Boc-o-Benzyl-d-tyrosine

A common route to this compound involves the benzylation of the hydroxyl group of N-Boc-d-tyrosine, followed by the deprotection of the amino group.

Materials:

  • N-Boc-d-tyrosine

  • Benzyl bromide (BnBr)

  • Sodium hydroxide (NaOH)

  • Copper (II) sulfate pentahydrate (CuSO4·5H2O)

  • Methanol (MeOH)

  • Dioxane

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

Procedure:

  • Copper Complex Formation: Dissolve D-tyrosine (1.0 eq) in a 2N NaOH solution. To this, add an aqueous solution of CuSO4·5H2O (0.5 eq) and stir for 30 minutes. Heat the mixture to 60°C for 15 minutes, then cool to room temperature. Add methanol to the reaction mixture.

  • Benzylation: Add additional 2N NaOH, followed by the dropwise addition of benzyl bromide (1.05 eq). Stir the reaction at room temperature for 4 hours.

  • Work-up and Isolation: The resulting precipitate is collected by filtration and washed sequentially with a methanol/water mixture, pure methanol, 1N HCl, distilled water, 1N NH4OH, and finally with distilled water. The resulting solid is crude this compound.

  • Boc Protection (for N-Boc-o-Benzyl-d-tyrosine): Dissolve the crude this compound in a 2:1 mixture of dioxane and water. Add 1N NaOH and sodium bicarbonate (NaHCO3). Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)2O) (2.1 eq). Allow the reaction to stir at room temperature for 15 hours.

  • Purification: Filter the reaction mixture to remove any undissolved solids. Concentrate the filtrate and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield N-Boc-o-Benzyl-d-tyrosine.

Synthesis_Workflow cluster_synthesis Synthesis of N-Boc-o-Benzyl-d-tyrosine D_Tyrosine D-Tyrosine Copper_Complex Copper Complex Formation (NaOH, CuSO4) D_Tyrosine->Copper_Complex Benzylation Benzylation (BnBr, NaOH) Copper_Complex->Benzylation Crude_Product Crude this compound Benzylation->Crude_Product Boc_Protection Boc Protection ((Boc)2O, NaHCO3) Crude_Product->Boc_Protection Final_Product N-Boc-o-Benzyl-d-tyrosine Boc_Protection->Final_Product

Synthesis Workflow for N-Boc-o-Benzyl-d-tyrosine.
Purification of this compound by Crystallization

High purity is often achieved through crystallization.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Slowly add the "anti-solvent" (e.g., water) until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Purification_Workflow cluster_purification Purification by Crystallization Crude Crude this compound Dissolution Dissolve in hot 'good' solvent Crude->Dissolution Precipitation Add 'anti-solvent' to induce precipitation Dissolution->Precipitation Cooling Slow cooling to promote crystallization Precipitation->Cooling Filtration Vacuum filtration to collect crystals Cooling->Filtration Drying Dry under vacuum Filtration->Drying Pure_Product High-Purity this compound Drying->Pure_Product

Purification Workflow for this compound.
Quality Control and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A chiral HPLC method is necessary to determine the enantiomeric purity.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a crown ether or cyclodextrin derivative, is recommended for enantiomeric separation. For general purity, a C18 column can be used.

  • Mobile Phase: A typical mobile phase for chiral separation of amino acid derivatives is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., perchloric acid solution). For a C18 column, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is common.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings absorb, typically around 220 nm or 254 nm.

  • Column Temperature: 25°C.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the HPLC method and record the chromatogram.

  • Purity is determined by the relative peak area of the main component. Enantiomeric excess (e.e.) is calculated from the peak areas of the d- and l-enantiomers in a chiral separation.

Signaling Pathways and Biological Activity

Currently, there is limited evidence in the scientific literature to suggest that this compound itself is a biologically active molecule that directly participates in specific signaling pathways. Its primary role is that of a synthetic intermediate.[1][] The biological effects of peptides containing this residue are determined by the overall peptide sequence and its interaction with biological targets. The use of the d-enantiomer is a strategic choice in drug design to enhance properties such as resistance to enzymatic degradation.

References

Methodological & Application

Application Notes and Protocols for O-Benzyl-d-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of O-Benzyl-d-tyrosine (H-D-Tyr(Bzl)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines detailed protocols for both Fmoc/tBu and Boc/Bzl strategies, including quantitative data, experimental procedures, and troubleshooting.

Introduction

This compound is a protected derivative of the non-proteinogenic amino acid D-tyrosine. The benzyl ether on the phenolic hydroxyl group offers robust protection during peptide synthesis, preventing unwanted side reactions.[1] The incorporation of D-amino acids, such as D-tyrosine, into peptides can significantly enhance their metabolic stability by conferring resistance to enzymatic degradation.[2] This makes peptides containing this compound valuable candidates in drug discovery and development, particularly for creating analogs of bioactive peptides like enkephalins to modulate opioid receptors.[3][4]

The choice between the two primary SPPS strategies, Fmoc/tBu and Boc/Bzl, depends on the specific peptide sequence, its length, and the available laboratory equipment. The Fmoc strategy employs a base-labile Nα-protecting group, while the Boc strategy utilizes an acid-labile one.[1]

Data Presentation

Table 1: Reagent Stoichiometry for Fmoc-D-Tyr(Bzl)-OH Coupling
Reagent/ComponentEquivalents (relative to resin loading)Purpose
Amino Acid
Fmoc-D-Tyr(Bzl)-OH2 - 5Amino acid to be coupled
Coupling Reagents
HBTU/TBTU1.9 - 5Uronium/Aminium salt activator
HATU1.9 - 4.9Uronium/Aminium salt activator (for difficult couplings)
DIC3 - 5.5Carbodiimide activator
Additives
HOBt3 - 5.5Reduces racemization and improves efficiency
HOAt3 - 5Aza-analog of HOBt, enhances coupling speed
Bases
DIPEA4 - 10Tertiary amine base for activation
2,4,6-Collidine4 - 10Weaker base, recommended to minimize racemization

Data adapted from a standard protocol for a similar derivative, Fmoc-Tyr(tBu)-OH.[5]

Table 2: Reagent Stoichiometry for Boc-D-Tyr(Bzl)-OH Coupling
Reagent/ComponentEquivalents (relative to resin loading)Purpose
Amino Acid
Boc-D-Tyr(Bzl)-OH3 - 4Amino acid to be coupled
Coupling Reagents
DIC3 - 4Carbodiimide activator
Additives
HOBt3 - 4Reduces racemization and improves efficiency
Neutralization Base
DIPEA10% (v/v) in DCMNeutralizes the TFA salt after Boc deprotection

Data adapted from a standard protocol for Boc-Tyr(Bzl)-OH.[1]

Table 3: Cleavage Cocktails for Peptides Containing Tyr(Bzl)
Cleavage MethodReagent CompositionConditionsKey Considerations
Standard HF Cleavage Anhydrous HF / Anisole or p-Cresol (9:1 v/v)0-5 °C, 30-60 minutesHighly effective for Boc-SPPS but requires a specialized, HF-resistant apparatus due to the high toxicity and corrosivity of HF.[6]
TFMSA Cleavage TFMSA / TFA / m-cresol / DMS0-5 °C, 1-2 hoursA viable alternative to HF, though still highly corrosive. Does not require a specialized apparatus.[6]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/v)Room Temperature, 1.5 - 4 hoursCommonly used for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[7][8]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Coupling Fmoc-D-Tyr(Bzl)-OH

This protocol outlines the manual steps for a single coupling cycle on a solid-phase resin after the N-terminal Fmoc group of the preceding amino acid has been removed.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[5]

2. Activation and Coupling (HBTU/HOBt Method):

  • In a separate vessel, dissolve Fmoc-D-Tyr(Bzl)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the mixture and allow the solution to pre-activate for 2-5 minutes.[5]

  • Add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

3. Monitoring:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[9]

  • If the test is positive, the coupling reaction can be extended, or a second coupling can be performed.

4. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.[1]

Protocol 2: Standard Boc-SPPS Cycle for Coupling Boc-D-Tyr(Bzl)-OH

This protocol outlines the manual steps for a single coupling cycle using the Boc/Bzl strategy.

1. Resin Swelling and Deprotection:

  • Swell the peptide-resin (e.g., Merrifield resin) in DCM for 30 minutes.[1]

  • Drain the DCM and add a solution of 50% (v/v) Trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes.

  • Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[6]

2. Washing and Neutralization:

  • Wash the resin with DCM (3 times), isopropanol (2 times), and then DCM again (3 times).[6]

  • Wash with DMF (3 times).

  • Add a solution of 10% (v/v) DIPEA in DMF and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5 times).[6]

3. Activation and Coupling (DIC/HOBt Method):

  • In a separate vial, dissolve Boc-D-Tyr(Bzl)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF/DCM.[1]

  • Cool the solution to 0°C.

  • Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 10 minutes.[1]

  • Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[10]

4. Monitoring and Washing:

  • Monitor the reaction progress with the Kaiser test.[10]

  • Once coupling is complete, wash the resin thoroughly with DMF and DCM.[10]

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the benzyl side-chain protecting group using Reagent K.

1. Resin Preparation:

  • Ensure the N-terminal protecting group (Fmoc or Boc) has been removed.

  • Wash the final peptide-resin with DCM and dry it under vacuum.[1]

2. Cleavage:

  • Add the cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT), to the dry resin (approximately 10 mL per gram of resin).[1][8]

  • Agitate the mixture at room temperature for 2-4 hours.[1][11]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.[1]

Mandatory Visualizations

spss_workflow Resin Resin Swelling (DCM or DMF) Deprotection Nα-Deprotection (Piperidine for Fmoc or TFA for Boc) Resin->Deprotection Washing1 Washing Steps (DMF/DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Tyr(Bzl)-OH or Boc-D-Tyr(Bzl)-OH) Washing1->Coupling Washing2 Washing Steps (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

opioid_signaling Peptide Peptide Analog (e.g., Enkephalin analog with D-Tyr) Receptor Opioid Receptor (e.g., MOR, DOR) Peptide->Receptor Binds to G_Protein Gi/Go Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) cAMP->Response K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channel->Ca_Channel K_Channel->Response Ca_Channel->Response

Caption: Simplified signaling pathway of opioid receptors.

Application Notes

  • Enhanced Stability: The inclusion of a D-amino acid like this compound can significantly increase the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life.[2] This is a crucial attribute for the development of therapeutic peptides.

  • Opioid Receptor Modulation: Peptides containing D-tyrosine are extensively studied as analogs of endogenous enkephalins.[3][12] These analogs often exhibit modified binding affinities and selectivities for mu (µ), delta (δ), and kappa (κ) opioid receptors, making them promising candidates for novel analgesics with potentially reduced side effects.[12]

  • Side Reaction Management: During the final cleavage of peptides containing Tyr(Bzl), the benzyl protecting group is removed by strong acid. This generates a reactive benzyl cation that can cause side reactions, such as re-alkylation of the deprotected tyrosine or modification of other susceptible residues like tryptophan and methionine.[6] The use of scavengers like anisole, p-cresol, thioanisole, and ethanedithiol (EDT) in the cleavage cocktail is essential to trap these reactive species and improve the purity of the final peptide.[6][8]

  • Cosmetic Applications: Recent studies have shown that peptides containing terminal D-tyrosine can exhibit anti-melanogenic effects by inhibiting tyrosinase activity. This suggests potential applications in cosmetics for skin lightening and treating hyperpigmentation.[13]

By following the detailed protocols and considering the information provided in these application notes, researchers can successfully synthesize peptides containing this compound for a variety of applications in research and drug development.

References

Application Notes and Protocols: Site-Specific Incorporation of O-Benzyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, protocols, and applications of incorporating the unnatural amino acid (UAA) O-Benzyl-L-tyrosine into proteins at specific sites. This technique offers a powerful tool for protein engineering and drug development by enabling the introduction of a unique, protected tyrosine analog. The benzyl group can serve as a bulky probe to investigate protein structure and interactions, or it can be subsequently removed to reveal a native tyrosine residue at a desired position and time, offering a form of "caged" protein technology.

While O-Benzyl-L-tyrosine is a well-established building block in solid-phase peptide synthesis[1][2], its site-specific incorporation into larger proteins using expanded genetic code technology is a more specialized application. Detailed protocols and quantitative data for O-Benzyl-L-tyrosine are not as prevalent in the literature as for other UAAs with bioorthogonal handles. Therefore, the protocols and expected outcomes presented here are based on established methodologies for the incorporation of structurally similar tyrosine analogs, such as O-methyl-L-tyrosine and o-nitrobenzyl-L-tyrosine, using amber codon suppression technology[3][4][5][6].

Core Concepts of Unnatural Amino Acid Incorporation

The site-specific incorporation of O-Benzyl-L-tyrosine into a protein of interest (POI) is achieved through the use of an orthogonal translation system (OTS). This system operates in parallel to the host cell's natural protein synthesis machinery without cross-reacting with it[7][8]. The key components of an OTS are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme is engineered to specifically recognize and charge O-Benzyl-L-tyrosine onto its cognate orthogonal tRNA. It must not recognize any of the 20 canonical amino acids.

  • An Orthogonal tRNA (o-tRNA): This tRNA is not recognized by any of the endogenous aaRSs in the host organism. It possesses an anticodon that recognizes a unique codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of the POI.

  • The Unnatural Amino Acid: O-Benzyl-L-tyrosine is supplied in the cell culture medium and is taken up by the host cells.

When the ribosome encounters the amber codon in the mRNA of the POI, the o-tRNA charged with O-Benzyl-L-tyrosine is delivered to the ribosome, resulting in the incorporation of the UAA at that specific position.

Experimental Workflow Overview

The general workflow for incorporating O-Benzyl-L-tyrosine into a target protein is a multi-step process that involves molecular biology, cell culture, protein expression, and purification, followed by characterization.

experimental_workflow cluster_prep Preparation cluster_expression Expression & Incorporation cluster_analysis Analysis & Characterization prep1 Site-Directed Mutagenesis prep2 Plasmid Preparation prep1->prep2 Insert amber codon in gene of interest prep3 Host Cell Transformation prep2->prep3 Co-transform with o-aaRS/o-tRNA plasmid exp1 Cell Culture & Growth prep3->exp1 exp2 Induction of Protein Expression exp1->exp2 Add O-Benzyl-L-tyrosine & inducer (e.g., IPTG) ana1 Protein Purification exp2->ana1 ana2 Mass Spectrometry Analysis ana1->ana2 Verify incorporation & fidelity ana3 Functional Assays ana2->ana3

Caption: General workflow for O-Benzyl-L-tyrosine incorporation.

Quantitative Data

ParameterReported Value (for similar UAAs)ReferenceNotes
Incorporation Efficiency >95% occupancy[5]Measured for 3-iodo-L-tyrosine in mammalian cells. This represents the percentage of protein molecules at the target site that contain the UAA versus a canonical amino acid.
Protein Yield 1-10 mg/L of culture[3][9]Highly variable. Optimization of expression conditions is crucial. Yields for proteins containing UAAs are typically lower than for wild-type proteins.
Fidelity High (>99%)[3][5]The fidelity of incorporation is generally high with well-evolved orthogonal systems, meaning the UAA is incorporated only at the designated amber codon and not elsewhere.

Experimental Protocols

The following are detailed protocols for the site-specific incorporation of O-Benzyl-L-tyrosine in E. coli, a common host for recombinant protein expression.

Protocol 1: Preparation of Plasmids and Bacterial Strains
  • Site-Directed Mutagenesis:

    • Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest (POI) using a standard site-directed mutagenesis protocol (e.g., QuikChange).

    • The POI should be in an expression vector with a suitable promoter (e.g., T7) and antibiotic resistance marker.

  • Orthogonal Translation System Plasmid:

    • Obtain a plasmid encoding the engineered o-aaRS and o-tRNA pair. As a specific synthetase for O-Benzyl-L-tyrosine is not commercially available, one would need to be evolved. This is a complex process involving the creation of a library of synthetase mutants and selection for the desired activity[7][8][10]. A potential starting point could be a promiscuous tyrosyl-tRNA synthetase. This plasmid will have a different origin of replication and a different antibiotic resistance marker than the POI plasmid. A commonly used plasmid for evolving and expressing orthogonal systems is pEVOL[11].

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the POI plasmid and the o-aaRS/o-tRNA plasmid.

    • Plate the transformed cells on LB agar plates containing both antibiotics to select for colonies containing both plasmids.

Protocol 2: Protein Expression and UAA Incorporation
  • Starter Culture:

    • Inoculate a single colony from the transformation plate into 10 mL of LB medium containing both antibiotics.

    • Grow overnight at 37°C with shaking.

  • Expression Culture:

    • The next day, inoculate 1 L of fresh LB medium containing both antibiotics with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add O-Benzyl-L-tyrosine to the culture to a final concentration of 1 mM.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

  • Cell Harvest:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 3: Protein Purification and Characterization
  • Protein Purification:

    • Purify the protein containing O-Benzyl-L-tyrosine using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion) based on the properties of your POI.

  • Mass Spectrometry Analysis:

    • Verify the successful incorporation of O-Benzyl-L-tyrosine by mass spectrometry[12][13][14][15].

    • Intact Protein Analysis: The mass of the purified protein should correspond to the theoretical mass of the protein with the UAA incorporated. The mass of O-Benzyl-L-tyrosine is 271.31 g/mol .

    • Peptide Mapping/MS-MS: Digest the protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will confirm the exact site of incorporation.

Deprotection of the Benzyl Group (Optional)

A key application of incorporating O-Benzyl-L-tyrosine is the subsequent removal of the benzyl protecting group to yield a native tyrosine residue. This can be achieved through catalytic hydrogenolysis or strong acidolysis[1][16]. The choice of method depends on the stability of the protein. For folded proteins, milder deprotection strategies would need to be developed.

Logical Relationships in Orthogonal Translation

The functionality of the unnatural amino acid incorporation system relies on the principle of orthogonality. The following diagram illustrates the key relationships that prevent interference with the host cell's translational machinery.

orthogonality cluster_orthogonal Orthogonal System cluster_endogenous Endogenous System o_aaRS o-aaRS UAA O-Benzyl-L-tyrosine o_aaRS->UAA Recognizes e_tRNA Endogenous tRNAs o_aaRS->e_tRNA Does not charge AA Canonical Amino Acids o_aaRS->AA Does not recognize o_tRNA o-tRNA(CUA) UAA->o_tRNA Charged by o-aaRS e_aaRS Endogenous aaRSs e_aaRS->o_tRNA Do not charge e_aaRS->UAA Do not recognize e_aaRS->AA Recognize AA->e_tRNA Charged by e-aaRS

Caption: Orthogonality in UAA incorporation.

Applications in Research and Drug Development

The ability to incorporate O-Benzyl-L-tyrosine site-specifically into proteins opens up several avenues for research and development:

  • Probing Protein Structure and Function: The bulky benzyl group can be used to probe steric constraints within a protein's active site or at protein-protein interfaces[17][18].

  • "Caged" Protein Technology: The benzyl group can act as a photocleavable or chemically cleavable protecting group. This allows for the temporal and spatial control of protein activity. The protein is initially inactive with the "caged" tyrosine and can be activated by removing the benzyl group.

  • Enhanced Therapeutic Properties: In peptide therapeutics, the benzyl group can increase hydrophobicity, potentially improving cell permeability and stability[2][17].

  • Drug Discovery: By replacing a key tyrosine residue with O-Benzyl-L-tyrosine, researchers can investigate the importance of that residue's hydroxyl group in ligand binding or enzymatic activity[17][18].

Conclusion

The site-specific incorporation of O-Benzyl-L-tyrosine provides a valuable tool for protein engineers and drug developers. While it requires the development or sourcing of a specific orthogonal aminoacyl-tRNA synthetase, the principles and protocols are well-established within the broader field of unnatural amino acid mutagenesis. The ability to introduce this protected tyrosine analog offers unique opportunities to probe protein function and develop novel protein-based therapeutics. Careful validation of incorporation by mass spectrometry is essential for the successful application of this technology.

References

Applications of O-Benzyl-D-tyrosine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-D-tyrosine is a synthetically modified, non-proteinogenic amino acid that serves as a valuable building block in modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics. Its unique structural features—the D-configuration of the alpha-carbon and the benzyl protection of the phenolic hydroxyl group—impart desirable properties to peptide drug candidates. The incorporation of this unnatural amino acid can significantly enhance metabolic stability, modulate receptor binding affinity and selectivity, and improve pharmacokinetic profiles.

The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus prolonging the in vivo half-life of the peptide.[1] The O-benzyl group serves as a protecting group for the tyrosine hydroxyl moiety during solid-phase peptide synthesis (SPPS) and can also influence ligand-receptor interactions.[2] This application note provides a comprehensive overview of the uses of this compound in drug discovery, with a focus on its application in the development of opioid receptor modulators and its potential in cancer research. Detailed experimental protocols for its incorporation into peptide sequences are also provided.

Key Applications in Drug Discovery

Opioid Receptor Modulation

A primary application of this compound is in the synthesis of analogs of endogenous opioid peptides such as enkephalins, dermorphins, and deltorphins.[3][4][5] These peptides modulate the activity of opioid receptors (μ, δ, and κ), which are critical targets for pain management. The introduction of D-amino acids, including this compound, is a key strategy to enhance the stability and potency of these peptides.[1][5]

  • Enhanced Stability: Natural opioid peptides are rapidly degraded by peptidases in the body, limiting their therapeutic utility. The incorporation of D-amino acids like this compound at specific positions can render the peptide bonds resistant to cleavage, leading to a longer duration of action.[1]

  • Receptor Selectivity and Affinity: Modification of the tyrosine residue, a key pharmacophoric element for opioid receptor recognition, can alter the binding affinity and selectivity of the peptide for different opioid receptor subtypes. While the phenolic hydroxyl group of tyrosine is crucial for μ-opioid receptor binding, its modification, such as O-benzylation, can shift the selectivity profile, potentially leading to ligands with novel pharmacological properties.[3]

Peptidomimetics in Cancer Research

Peptidomimetics, compounds that mimic the structure and function of natural peptides, are a promising class of therapeutics in oncology.[1][6] They can be designed to target various aspects of cancer progression, including angiogenesis, metastasis, and cell proliferation, by interfering with protein-protein interactions.[1][7] The use of unnatural amino acids like this compound in peptidomimetic design can lead to compounds with improved stability, bioavailability, and target affinity.[8]

  • Targeting Protein-Protein Interactions: Many signaling pathways that are dysregulated in cancer involve protein-protein interactions. Peptidomimetics containing this compound can be designed to disrupt these interactions with high specificity.

  • Improved Pharmacokinetic Properties: The enhanced stability conferred by the D-amino acid structure makes these peptidomimetics more suitable for therapeutic development compared to their natural peptide counterparts.[1]

Quantitative Data Summary

The following table summarizes representative biological data for opioid peptide analogs containing modified tyrosine residues. While specific data for this compound are limited in publicly available literature, the data for related modifications highlight the impact of altering the tyrosine side chain on receptor affinity.

Peptide Analog SequenceModificationReceptorAssay TypeAffinity (Ki, nM)Potency (IC50, nM)Reference
[Dmt¹, D-Ala², Phe³, Gly⁴]-EnkephalinamideDmt (2',6'-dimethyl-L-tyrosine) at position 1μ-opioidBinding0.388.51 (GPI)[9]
[Dmt¹, D-Ala², Phe³, Gly⁴]-EnkephalinamideDmt (2',6'-dimethyl-L-tyrosine) at position 1δ-opioidBinding0.361.83 (MVD)[9]
[Det¹, Pro²]-Endomorphin-2Det (2',6'-diethyl-L-tyrosine) at position 1μ-opioidBinding0.0630.623 (GPI)[10]
DermorphinTyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂μ-opioidBinding-Potent agonist[3]
[Tyr(Me)¹]-DermorphinO-methyl-L-tyrosine at position 1μ-opioidBindingModerate affinity-[3]

Note: GPI = Guinea Pig Ileum assay; MVD = Mouse Vas Deferens assay. These are functional assays that measure the inhibitory potency of opioid agonists.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-O-Benzyl-D-tyrosine using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis strategy.[11][12]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-O-Benzyl-D-tyrosine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt or OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-O-Benzyl-D-tyrosine:

    • Follow the same procedure as for standard amino acid coupling (Step 3). Due to potential steric hindrance, the coupling time may need to be extended, or a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA can be used.

  • Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:1:2.5:2.5 v/v/v/v). The exact composition may vary depending on the peptide sequence.

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: Deprotection of the O-Benzyl Group

The benzyl group on the tyrosine side chain is typically removed during the final acidolytic cleavage from the resin, as described in Protocol 1, Step 7.[13] Strong acids like TFA are effective in cleaving the benzyl ether. However, it is crucial to use scavengers in the cleavage cocktail to prevent the re-attachment of the liberated benzyl cation to other nucleophilic residues in the peptide, such as tryptophan or methionine.[13]

Alternative Deprotection Method (for protected peptide fragments):

In some synthetic strategies, it may be necessary to deprotect the O-benzyl group while the peptide is still partially protected. Catalytic transfer hydrogenation is a milder method for this purpose.

Materials:

  • Protected peptide containing this compound

  • Palladium on carbon (Pd/C, 10%)

  • Ammonium formate or cyclohexene (as a hydrogen donor)

  • Methanol or another suitable solvent

Procedure:

  • Dissolve the protected peptide in a suitable solvent (e.g., methanol).

  • Add Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Add a hydrogen donor such as ammonium formate (5-10 equivalents) or cyclohexene.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Visualizations

Signaling Pathway: Opioid Receptor Activation

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Peptide Opioid Peptide (e.g., Dermorphin Analog with this compound) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia SPPS_Workflow Start Start: Fmoc-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat n times Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 3. Cleavage from Resin & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 4. Purification (RP-HPLC) Cleavage->Purification Analysis 5. Analysis (MS, HPLC) Purification->Analysis End End: Purified Peptide Analysis->End Rationale cluster_problem Challenges with Natural Peptides cluster_solution Solution: Incorporation of this compound cluster_outcome Improved Properties of Modified Peptide Problem1 Rapid Enzymatic Degradation Problem2 Poor Bioavailability Outcome2 Enhanced Pharmacokinetic Profile Problem2->Outcome2 is a consequence of Problem3 Undesired Side Reactions during Synthesis Solution1 D-Configuration Solution1->Problem1 Addresses Outcome1 Increased Metabolic Stability Solution1->Outcome1 Leads to Solution2 O-Benzyl Group Solution2->Problem3 Prevents Outcome3 Controlled Synthesis Solution2->Outcome3 Enables Outcome4 Modulated Receptor Binding Solution2->Outcome4 Influences Outcome1->Outcome2 Contributes to

References

Application Note: A Robust Protocol for the Incorporation of O-Benzyl-D-tyrosine in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.

Introduction Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide research and drug discovery.[1][2] This method allows for the stepwise assembly of amino acids to construct custom peptides.[1] The incorporation of non-standard amino acids, such as D-isomers or those with bulky side-chain protecting groups like O-Benzyl-D-tyrosine, is critical for developing peptides with enhanced stability, constrained conformations, or novel biological activities.

This compound features a benzyl ether on the phenolic hydroxyl group, which provides stable protection during peptide assembly.[][4] While not as sterically hindered as residues like α-aminoisobutyric acid (Aib), the bulky benzyl group and the D-configuration can present challenges to achieving high coupling efficiency.[5][6] This can lead to incomplete reactions and the formation of deletion sequences.[6] Therefore, optimizing the coupling protocol is essential for a successful synthesis.

This application note provides a detailed, optimized protocol for the efficient coupling of Fmoc-O-Benzyl-D-tyrosine in manual or automated Fmoc-based SPPS. It includes recommended coupling reagents, a step-by-step experimental workflow, and troubleshooting strategies.

Data Summary: Comparison of High-Efficiency Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric challenges associated with this compound.[5] Onium salt-based reagents (uronium/aminium or phosphonium) are highly recommended over standard carbodiimides like DCC or EDC for such challenging couplings.[5][7] The following table summarizes the performance and characteristics of suitable high-efficiency reagents.

Coupling ReagentActivator TypeRelative EfficiencyRacemization RiskKey Considerations
HATU Aminium SaltVery HighLowHighly reactive and fast; based on HOAt, which enhances coupling rates and suppresses racemization.[5]
HCTU Aminium SaltHighLowA cost-effective alternative to HATU with comparable efficiency in many cases; based on a chlorinated HOBt derivative.
COMU Aminium SaltVery HighVery LowHigh efficiency comparable to HATU; based on Oxyma Pure, which improves safety (non-explosive) and solubility.[8]
PyBOP Phosphonium SaltHighLowVery effective, particularly for minimizing racemization; avoids the potential for N-terminus guanidinylation, a side reaction possible with aminium salts.[5]
DIC / Oxyma Pure Carbodiimide / AdditiveModerate-HighLow-ModerateA classic, cost-effective combination. The urea byproduct of DIC is soluble, simplifying washes. Slower than onium salts.[8]

Experimental Protocol

This protocol details the manual coupling of a single Fmoc-O-Benzyl-D-tyrosine residue. The quantities are based on a 0.1 mmol synthesis scale.

Materials and Reagents

  • Fmoc-O-Benzyl-D-tyrosine

  • Rink Amide, Wang, or 2-Chlorotrityl Chloride resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • HATU (or other selected coupling reagent)

  • Solid-phase synthesis vessel

  • Shaker or bubbler (nitrogen)

Protocol Steps

1. Resin Preparation and Swelling

  • Place the peptide-resin (0.1 mmol) from the previous synthesis step into a reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[9]

  • Drain the DMF.

2. Fmoc Group Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes. Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. The beads should turn a deep blue.

3. Activation and Coupling of Fmoc-O-Benzyl-D-tyrosine This step should be performed immediately prior to addition to the resin to minimize racemization.[5]

  • In a separate vial, dissolve Fmoc-O-Benzyl-D-tyrosine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 5 mL).

  • Add DIPEA (8 equivalents, 0.8 mmol) to the solution. The solution will typically change color to yellow.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.[6]

4. Monitoring and Troubleshooting (Double Coupling)

  • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • If the test is negative (beads remain colorless/yellow): The coupling is complete. Proceed to Step 5.

  • If the test is positive (beads turn blue): The coupling is incomplete.

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 x 10 mL).

    • Repeat the coupling step (Step 3) with a freshly prepared solution of activated Fmoc-O-Benzyl-D-tyrosine for another 1-2 hours. This "double coupling" is a highly effective strategy for sterically hindered residues.[6]

5. Washing

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

The peptide-resin is now ready for the next deprotection and coupling cycle in the sequence.

Visualized Workflow

The following diagram illustrates the key stages of the coupling cycle for Fmoc-O-Benzyl-D-tyrosine.

SPPS_Coupling_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_check Quality Control Start Start: Peptide-Resin (Previous Cycle) Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_1 Wash (DMF) Deprotect->Wash_1 Activate 3. Activate Amino Acid (Fmoc-O-Bn-D-Tyr + HATU + DIPEA) Wash_1->Activate Couple 4. Couple to Resin (2-4 hours) Activate->Couple Monitor 5. Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive (Incomplete) -> Double Couple Wash_2 Final Wash (DMF, DCM) Monitor->Wash_2 Negative (Complete) End Ready for Next Cycle Wash_2->End

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

References

Application Notes and Protocols for the Incorporation of o-Benzyl-d-tyrosine in Boc-Based Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the incorporation of unnatural amino acids, such as D-enantiomers, is a critical strategy for enhancing the pharmacological properties of therapeutic peptides. These modifications can confer increased resistance to enzymatic degradation, prolonging the peptide's half-life, and can also modulate receptor binding affinity and selectivity. o-Benzyl-d-tyrosine (Boc-D-Tyr(Bzl)-OH) is a valuable building block in Boc-based Solid Phase Peptide Synthesis (SPPS) for introducing a D-tyrosine residue with its phenolic hydroxyl group protected by a benzyl ether.

The Boc/Bzl strategy for SPPS is a well-established methodology that relies on the differential acid lability of the Nα-Boc protecting group and the more acid-stable side-chain protecting groups.[1] The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the semi-permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[1]

The selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency, minimize racemization, and prevent side reactions.[2] This is particularly important when incorporating sterically hindered amino acids. This document provides a detailed protocol for the efficient coupling of Boc-D-Tyr(Bzl)-OH in manual Boc-based SPPS, a comparison of common coupling reagents, and a discussion of potential challenges and mitigation strategies.

Data Presentation

The efficiency and duration of the coupling step are critical parameters in SPPS. The choice of coupling reagent significantly influences these outcomes. Below is a summary of typical performance characteristics for different classes of coupling reagents used in Boc-SPPS.

Coupling Reagent ClassExamplesRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
Carbodiimides DIC/HOBtGood1 - 4 hoursLow to ModerateCost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[2]
Uronium/Aminium Salts HBTU, HATUVery Good to Excellent15 - 60 minutesLowOffer faster coupling times and are particularly useful for sterically hindered amino acids.[2] HATU is generally more efficient for challenging couplings.
Phosphonium Salts PyBOP, PyAOPVery Good to Excellent15 - 60 minutesVery LowDo not cause guanidinylation of arginine side chains. PyAOP is a derivative of PyBOP with enhanced solubility.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a single coupling cycle of Boc-D-Tyr(Bzl)-OH in a manual Boc-SPPS workflow. The protocol is based on a 0.1 mmol synthesis scale.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-D-Tyr(Bzl)-OH

  • Coupling reagent (e.g., DIC/HOBt or HBTU)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

  • Ninhydrin test kit

Protocol 1: Coupling using DIC/HOBt

This method is a reliable and cost-effective choice for standard couplings.[2]

1. Resin Preparation and Swelling:

  • Place the peptide-resin in a reaction vessel.
  • Add DCM (10 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the DCM.

2. Nα-Boc Deprotection:

  • Add 50% TFA in DCM (10 mL per gram of resin) to the resin and agitate for 2 minutes.
  • Drain the solution.
  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[1]
  • Drain the solution.

3. Washing:

  • Wash the resin with DCM (3 x 10 mL per gram of resin).
  • Wash with IPA (2 x 10 mL per gram of resin).
  • Wash with DCM (3 x 10 mL per gram of resin).

4. Neutralization:

  • Add 10% DIEA in DCM (10 mL per gram of resin) and agitate for 10 minutes.[1]
  • Drain the solution.
  • Wash the resin with DCM (5 x 10 mL per gram of resin).

5. Amino Acid Pre-activation and Coupling:

  • In a separate vessel, dissolve Boc-D-Tyr(Bzl)-OH (3 equivalents based on resin substitution) and HOBt (3 equivalents) in DMF.
  • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10 minutes at room temperature.
  • Add the pre-activated amino acid solution to the resin.
  • Agitate the mixture for 1-4 hours at room temperature.[2]

6. Monitoring the Coupling Reaction:

  • Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling is incomplete and should be repeated (recoupling).

7. Washing:

  • Once the coupling is complete, drain the reaction solution.
  • Wash the resin with DMF (3 x 10 mL per gram of resin).
  • Wash with DCM (3 x 10 mL per gram of resin).

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling using HBTU

This method is recommended for faster and more efficient couplings, especially for sterically hindered residues.[2]

1. Resin Preparation, Deprotection, Neutralization, and Washing (Steps 1-4):

  • Follow steps 1-4 from the DIC/HOBt protocol.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Boc-D-Tyr(Bzl)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the solution to activate the amino acid.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate the mixture for 15-60 minutes at room temperature.[2]

3. Monitoring and Washing (Steps 6-7):

  • Follow steps 6 and 7 from the DIC/HOBt protocol.

Mandatory Visualizations

Boc_SPPS_Workflow start Peptide-Resin (with N-terminal Boc) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-D-Tyr(Bzl)-OH + Reagent) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Next Coupling Cycle or Final Cleavage wash3->end

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Coupling_Reagent_Decision start Start: Couple Boc-D-Tyr(Bzl)-OH steric_hindrance Is the coupling sterically hindered? start->steric_hindrance cost_consideration Is cost a primary consideration? steric_hindrance->cost_consideration No hbtu_hatu Use HBTU or HATU steric_hindrance->hbtu_hatu Yes dic_hobt Use DIC/HOBt cost_consideration->dic_hobt Yes cost_consideration->hbtu_hatu No

Caption: Decision tree for selecting a suitable coupling reagent.

Potential Challenges and Troubleshooting

1. Incomplete Coupling:

  • Cause: Steric hindrance from the bulky Boc and benzyl protecting groups, or from the growing peptide chain.

  • Detection: Positive ninhydrin (Kaiser) test.

  • Solution:

    • Recouple: Repeat the coupling step with fresh reagents.

    • Use a more potent coupling reagent: Switch from DIC/HOBt to HBTU or HATU.[2]

    • Increase reaction time: Extend the coupling time to allow the reaction to go to completion.

2. Racemization:

  • Cause: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization).[2]

  • Mitigation:

    • Use of additives: The addition of HOBt or its derivatives significantly suppresses racemization when using carbodiimide coupling agents.[2]

    • Choice of reagent: Uronium/aminium and phosphonium salt reagents generally result in lower levels of racemization compared to carbodiimides alone.[2]

3. Premature Cleavage of the Benzyl Protecting Group:

  • Cause: The benzyl ether protecting group on the tyrosine side chain can be partially cleaved during the repetitive TFA treatments for Nα-Boc removal. This is more pronounced in the synthesis of longer peptides that require numerous deprotection cycles.[3]

  • Mitigation:

    • Efficient coupling: Use efficient coupling reagents to minimize the number of coupling cycles and the overall exposure to acid.[2]

    • Alternative protecting groups: For particularly long peptides where the D-tyrosine residue is near the C-terminus, consider using a more acid-stable protecting group such as 2,6-dichlorobenzyl (2,6-Cl2Bzl).[4]

4. Alkylation of the Tyrosine Ring:

  • Cause: The tert-butyl carbocations generated during Boc deprotection can alkylate the electron-rich aromatic ring of tyrosine, leading to undesired side products.

  • Mitigation:

    • Use of scavengers: The inclusion of scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) in the final cleavage cocktail is crucial to minimize this side reaction.

References

Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics Using O-Benzyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptide-based therapeutics incorporating O-Benzyl-D-tyrosine. The inclusion of this non-canonical amino acid is a strategic approach to enhance the stability and modulate the biological activity of therapeutic peptides.

Application Notes

This compound is a protected form of the D-enantiomer of tyrosine, where the phenolic hydroxyl group is shielded by a benzyl group. This modification serves several critical purposes in the development of peptide-based therapeutics.

Enhanced Proteolytic Stability: A primary challenge in the clinical application of peptide therapeutics is their rapid degradation by proteases in the body. Proteolytic enzymes are highly stereospecific and predominantly recognize L-amino acids. The incorporation of D-amino acids, such as this compound, into a peptide sequence renders the peptide bonds in their vicinity resistant to cleavage by these enzymes. This increased stability leads to a longer in-vivo half-life and improved bioavailability of the drug candidate.

Modulation of Biological Activity: The introduction of a D-amino acid can significantly alter the three-dimensional conformation of a peptide. This can lead to changes in its binding affinity and selectivity for its biological target, such as a receptor or enzyme. In some cases, this can result in enhanced potency or a more desirable signaling profile. For instance, the substitution of an L-amino acid with a D-amino acid in certain opioid peptides has been shown to alter their receptor binding and analgesic properties.

Strategic Use in Peptide Synthesis: this compound is a valuable building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl group provides robust protection for the tyrosine side chain, preventing unwanted side reactions during peptide chain elongation. The choice of the overall synthetic strategy, either Boc/Bzl or Fmoc/tBu, will dictate the conditions under which the benzyl group is ultimately removed.

Data Presentation

The selection of the protecting group for the tyrosine side chain is a critical factor that influences the overall yield and purity of the synthesized peptide, particularly in Boc-based solid-phase peptide synthesis (SPPS). The benzyl group in this compound is susceptible to premature cleavage during the repetitive acid treatments required for Boc deprotection, which can lead to side reactions and a decrease in the final purity. More acid-stable protecting groups, such as 2,6-dichlorobenzyl, can mitigate these issues.

Protecting Group StrategySynthesis StrategyTypical Crude Purity (%)Overall Yield (%)Key Considerations
Boc-D-Tyr(Bzl)-OH Boc-SPPS60-80%ModerateSusceptible to acid-catalyzed side reactions (e.g., 3-benzyltyrosine formation) during Boc deprotection, potentially lowering purity.[1]
Boc-D-Tyr(2,6-Cl₂Bzl)-OH Boc-SPPS>90%HighThe electron-withdrawing chlorine atoms enhance the acid stability of the benzyl group, leading to higher purity and yield.[1]
Fmoc-D-Tyr(tBu)-OH Fmoc-SPPS>95%HighThe tert-butyl protecting group is stable to the basic conditions of Fmoc deprotection, offering an orthogonal protection scheme and minimizing side reactions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pentapeptide containing this compound (Boc/Bzl Strategy)

This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-D-Ala-Gly-Phe-Leu) using the Boc/Bzl strategy on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-L-Leu-OH

  • Boc-L-Phe-OH

  • Boc-Gly-OH

  • Boc-D-Ala-OH

  • Boc-L-Tyr(Bzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

    • Attach the first amino acid (Boc-L-Leu-OH) to the resin via a cesium salt method or by using standard esterification procedures.

  • Peptide Chain Elongation (One Synthetic Cycle for Boc-D-Ala-OH):

    • Boc Deprotection:

      • Wash the resin with DCM (3x).

      • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

      • Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

      • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

    • Neutralization:

      • Wash the resin with DMF (3x).

      • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

      • Wash the resin with DMF (5x).

    • Coupling:

      • In a separate vessel, dissolve Boc-D-Ala-OH (3 eq.), HOBt (3 eq.), and DCC (3 eq.) in a minimal amount of DMF/DCM (1:1).

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Peptide Chain Elongation:

    • Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids (Boc-Gly-OH, Boc-L-Phe-OH, and Boc-L-Tyr(Bzl)-OH) in the desired sequence.

  • Cleavage and Deprotection:

    • After the final coupling, perform a final Boc deprotection.

    • Dry the peptide-resin under vacuum.

    • Transfer the resin to an HF cleavage apparatus.

    • Add a pre-cooled mixture of anhydrous HF and anisole (9:1 v/v).

    • Stir the reaction at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-D-Tyr(Bzl)-Ala-OMe)

This protocol outlines the synthesis of a simple dipeptide in solution.

Materials:

  • Boc-D-Tyr(Bzl)-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Activation of Boc-D-Tyr(Bzl)-OH:

    • Dissolve Boc-D-Tyr(Bzl)-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM or THF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq.) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Ala-OMe·HCl (1 eq.) in DCM or THF and neutralize with TEA or NMM (1 eq.) at 0°C.

    • Add the neutralized alanine solution to the activated tyrosine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Purification and Characterization of the Synthesized Peptide

Materials:

  • Crude synthetic peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification by Reversed-Phase HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of acetonitrile diluted with water containing 0.1% TFA).

    • Purify the peptide using a preparative reversed-phase HPLC system equipped with a C18 column.

    • Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient for enkephalin analogs is from 10% to 40% acetonitrile over 30-40 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Analysis of Purified Peptide:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

SPPS_Workflow Resin Resin Support Attach Attach First Boc-Amino Acid Resin->Attach Deprotection Boc Deprotection (50% TFA in DCM) Attach->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Couple Next Boc-Amino Acid (DCC/HOBt) Neutralization->Coupling Washing Washing Steps Coupling->Washing Repeat All Residues Added? Washing->Repeat Repeat->Deprotection No Cleavage Cleavage from Resin & Deprotection (HF) Repeat->Cleavage Yes Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc/Bzl Strategy.

Purification_Characterization_Workflow Crude_Peptide Crude Synthetic Peptide Dissolution Dissolve in Acetonitrile/Water/TFA Crude_Peptide->Dissolution Prep_HPLC Preparative RP-HPLC (C18 Column) Dissolution->Prep_HPLC Fraction_Collection Collect Fractions Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical RP-HPLC) Fraction_Collection->Purity_Analysis Identity_Confirmation Identity Confirmation (Mass Spectrometry) Fraction_Collection->Identity_Confirmation Pooling Pool Pure Fractions Purity_Analysis->Pooling Identity_Confirmation->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Powder Lyophilization->Pure_Peptide

Caption: Workflow for the Purification and Characterization of Synthetic Peptides.

TLR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_TLR1 TLR2/TLR1 Heterodimer MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1_complex TAK1 Complex TRAF6->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates DNA DNA NFkappaB_nucleus->DNA Binds to Promoter Transcription Transcription of Inflammatory Genes DNA->Transcription D_Peptide D-Peptide Therapeutic D_Peptide->TLR2_TLR1 Binds and Activates

Caption: MyD88-Dependent TLR2 Signaling Pathway Activated by a D-Peptide Therapeutic.

References

O-Benzyl-L-tyrosine: A Versatile Building Block for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: O-Benzyl-L-tyrosine, a protected derivative of the amino acid L-tyrosine, serves as a crucial building block in the synthesis of a diverse range of enzyme inhibitors. Its unique structural features, including the benzyl-protected hydroxyl group, allow for its incorporation into peptide and peptidomimetic scaffolds, enabling the development of targeted therapeutics for various diseases. This document provides detailed application notes and experimental protocols for the use of O-benzyl-L-tyrosine in the synthesis and evaluation of inhibitors for key enzyme classes, including metalloproteinases, histone deacetylases, and metabolic enzymes.

I. Application in Metalloproteinase and Histone Deacetylase Inhibition

L-tyrosine derivatives, for which O-benzyl-L-tyrosine is a key precursor, have been successfully utilized to develop potent inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC-8). These enzymes are implicated in cancer progression and other diseases, making them attractive targets for drug discovery.

Data Presentation: Inhibition of MMP-2 and HDAC-8 by L-Tyrosine Derivatives

A series of novel L-tyrosine derivatives have been synthesized and evaluated for their inhibitory activity against MMP-2 and HDAC-8. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)Positive ControlControl IC50 (µM)
6h MMP-20.013 ± 0.001NNGH0.014 ± 0.001
6j MMP-20.017 ± 0.001NNGH0.014 ± 0.001
6d HDAC-83.6 ± 0.2SAHA1.6 ± 0.1
6c HDAC-85.8 ± 0.5SAHA1.6 ± 0.1

Data sourced from Cheng et al., Bioorg. Med. Chem., 2012.[1]

Experimental Protocols

1. General Synthesis of L-Tyrosine Hydroxamate Derivatives (MMP/HDAC Inhibitors):

This protocol outlines a general procedure for the synthesis of hydroxamate derivatives from a tyrosine scaffold, a common strategy for creating metalloproteinase and HDAC inhibitors. O-benzyl-L-tyrosine can be used as a starting material, followed by debenzylation at a later stage.

  • Esterification: Protect the carboxylic acid of N-Boc-O-benzyl-L-tyrosine as a methyl ester using standard esterification conditions (e.g., SOCl₂ in methanol).

  • Coupling: Couple the resulting amino acid ester with a desired sulfonyl chloride or carboxylic acid to introduce diversity at the N-terminus.

  • Boc Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

  • Hydroxamate Formation: Convert the methyl ester to the corresponding hydroxamic acid by treatment with hydroxylamine hydrochloride and a base such as sodium hydroxide or potassium hydroxide in methanol.

2. MMP-2 Inhibition Assay Protocol:

This fluorometric assay measures the activity of MMP-2 by detecting the cleavage of a quenched fluorescent substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.2 mM NaN₃.

    • MMP-2 Enzyme: Recombinant human MMP-2.

    • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

    • Inhibitor Stock Solution: Dissolve the synthesized compounds in DMSO.

  • Assay Procedure:

    • Add 50 µL of diluted MMP-2 enzyme to the wells of a 96-well black microplate.

    • Add 2 µL of the inhibitor solution at various concentrations.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence (Ex/Em = 328/393 nm) over time using a fluorescence plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

3. HDAC-8 Activity Assay Protocol:

This fluorometric assay determines HDAC-8 activity by measuring the deacetylation of a fluorogenic substrate.[3][4][5]

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[6]

    • HDAC-8 Enzyme: Recombinant human HDAC-8.

    • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

    • Developer Solution: Contains Trichostatin A (a pan-HDAC inhibitor) and a lysine developer.

    • Inhibitor Stock Solution: Dissolve compounds in DMSO.

  • Assay Procedure:

    • Add 50 µL of HDAC-8 enzyme to the wells of a 96-well black microplate.

    • Add 2 µL of the inhibitor at various concentrations.

    • Add 50 µL of the fluorogenic substrate.

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of the developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence (Ex/Em = 390/460 nm).

    • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathways

MMP-2 Signaling Pathway:

MMP2_Signaling cluster_growth_factors Growth Factors cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_mmp MMP Activation cluster_cellular_response Cellular Response TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR EGFR_ligand EGFR Ligand EGFR EGFR EGFR_ligand->EGFR Smad Smad2/3 TGFbR->Smad MAPK_ERK MAPK/ERK EGFR->MAPK_ERK MMP2_up MMP-2 Upregulation Smad->MMP2_up MAPK_ERK->MMP2_up EMT Epithelial-Mesenchymal Transition MMP2_up->EMT Invasion Cell Invasion MMP2_up->Invasion Metastasis Metastasis MMP2_up->Metastasis

Caption: Role of MMP-2 in TGF-β and EGFR signaling pathways.

HDAC8 Signaling Pathway:

HDAC8_Signaling cluster_upstream Upstream Signals cluster_kinases Kinase Cascades cluster_tf Transcription Factors cluster_downstream Downstream Effects GrowthFactors Growth Factors JAK2 JAK2 GrowthFactors->JAK2 cAMP cAMP Akt Akt cAMP->Akt STAT3 STAT3 JAK2->STAT3 HDAC8 HDAC8 Akt->HDAC8 Increases Expression STAT3->HDAC8 Interacts with GeneRepression Gene Repression (e.g., SOCS1/3) HDAC8->GeneRepression ApoptosisInhibition Inhibition of Apoptosis HDAC8->ApoptosisInhibition CellProliferation Cell Proliferation GeneRepression->CellProliferation Leads to

Caption: Involvement of HDAC8 in key cancer-related signaling pathways.

II. Application in α-Amylase Inhibition

O-benzyl-L-tyrosine can be incorporated into peptides to create inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. This has potential applications in managing metabolic disorders such as type 2 diabetes.

Data Presentation: α-Amylase Inhibition by a Tripeptide

A synthesized tripeptide containing N-Boc-O-benzyl-L-tyrosine has demonstrated inhibitory activity against α-amylase.

PeptideSequence% Inhibition
17 N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃17.05

Data sourced from Molecules, 2024.[7]

Experimental Protocols

1. Synthesis of N-Boc-O-benzyl-α-tyrosine-α-glycine-β-leucine Methyl Ester Tripeptide (17): [7]

  • Dipeptide Synthesis: Synthesize the dipeptide Boc-α-glycine-β-leucine methyl ester by coupling Boc-glycine and β-leucine methyl ester using EDC and HOBt.

  • Boc Deprotection: Deprotect the dipeptide using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Tripeptide Coupling: Couple the deprotected dipeptide with N-Boc-O-benzyl-tyrosine using EDC and HOBt in the presence of a base (e.g., triethylamine) in chloroform.

  • Purification: Purify the resulting tripeptide by silica gel column chromatography.

2. α-Amylase Inhibition Assay Protocol (DNSA Method): [8][9]

This colorimetric assay measures the amount of reducing sugars produced from starch hydrolysis by α-amylase.

  • Reagent Preparation:

    • Phosphate Buffer: 0.02 M Sodium phosphate, 0.006 M NaCl, pH 6.9.

    • α-Amylase Solution: 2 units/mL in phosphate buffer.

    • Starch Solution: 1% (w/v) soluble starch in phosphate buffer.

    • DNSA Reagent: 1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate in 0.4 M NaOH.

    • Inhibitor Stock Solution: Dissolve the peptide in a suitable solvent (e.g., DMSO) and dilute with buffer.

  • Assay Procedure:

    • Pre-incubate 200 µL of the inhibitor solution with 200 µL of the α-amylase solution at 37°C for 10 minutes.

    • Add 200 µL of the starch solution to start the reaction and incubate for 3 minutes.

    • Stop the reaction by adding 200 µL of DNSA reagent.

    • Boil the mixture for 10 minutes, then cool to room temperature.

    • Dilute the reaction mixture with 5 mL of distilled water.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition by comparing the absorbance of the test sample with a control (without inhibitor).

Signaling Pathways

α-Amylase in Carbohydrate Metabolism:

Alpha_Amylase_Metabolism Starch Starch (Polysaccharide) AlphaAmylase α-Amylase Starch->AlphaAmylase Oligosaccharides Oligosaccharides (Maltose, Maltotriose) AlphaAmylase->Oligosaccharides Hydrolysis Disaccharidases Disaccharidases (e.g., Maltase) Oligosaccharides->Disaccharidases Glucose Glucose Disaccharidases->Glucose Hydrolysis Bloodstream Absorption into Bloodstream Glucose->Bloodstream

Caption: The role of α-amylase in the breakdown of starch into absorbable glucose.

III. Experimental Workflows

Workflow for Synthesis and Evaluation of Enzyme Inhibitors:

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start O-Benzyl-L-tyrosine Protect Protection/Deprotection Steps Start->Protect Couple Coupling Reactions Protect->Couple Purify Purification (Chromatography) Couple->Purify NMR NMR Spectroscopy Purify->NMR MS Mass Spectrometry Purify->MS Assay Enzymatic Assay NMR->Assay MS->Assay IC50 IC50 Determination Assay->IC50

Caption: General workflow from synthesis to biological evaluation of inhibitors.

References

Application Notes and Protocols for the Incorporation of o-Benzyl-D-tyrosine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid o-Benzyl-D-tyrosine into peptide libraries. The inclusion of D-amino acids and side-chain modifications, such as the benzyl protection on tyrosine, are established strategies in medicinal chemistry to enhance peptide stability against enzymatic degradation and to modulate receptor binding and pharmacological activity.[][2][3] This document outlines detailed protocols for both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies, presents data on coupling efficiencies with various reagents, and describes a relevant biological context for peptides containing this modification.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid D-tyrosine where the phenolic hydroxyl group is protected by a benzyl ether.[] This protecting group offers stability during peptide synthesis and allows for selective deprotection strategies. The incorporation of this compound can serve several purposes in drug discovery and peptide library development:

  • Increased Proteolytic Stability: The D-configuration of the alpha-carbon hinders recognition by proteases, prolonging the peptide's half-life in biological systems.

  • Conformational Constraint: The bulky benzyl group can influence the peptide's secondary structure, which can be crucial for receptor interaction.

  • Probing Receptor Binding Pockets: The benzyl group can be used to explore hydrophobic interactions within a receptor's binding site.

  • Precursor for Tyrosine Modification: The benzyl group can be removed to yield a free tyrosine residue for subsequent site-specific modifications.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The incorporation of sterically hindered amino acids like this compound can be challenging and may result in lower coupling efficiencies compared to standard amino acids.[4][5][6] The choice of coupling reagent is critical to achieving high yields and purity. While specific data for this compound is limited, the following table summarizes the expected performance of common coupling reagents based on their effectiveness with other bulky or sterically hindered amino acids. Double coupling is often recommended for such residues to ensure complete reaction.[3]

Coupling ReagentReagent TypeTypical Coupling Time (minutes)Representative Yield (%)Representative Purity (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-45>99>95Very LowHighly reactive and efficient, often the first choice for difficult couplings.[3]
HBTU Aminium/Uronium Salt20-60>98>95LowA reliable and widely used coupling reagent.
HCTU Aminium/Uronium Salt15-45>99>95Very LowSimilar in reactivity to HATU.
PyBOP Phosphonium Salt30-120>98>95LowEffective for hindered amino acids, but the byproduct can be toxic.
DIC/OxymaPure® Carbodiimide/Additive60-180>97>95LowA cost-effective option that often provides excellent results with minimal racemization.

Experimental Protocols

The following are detailed protocols for the manual incorporation of Fmoc-o-Benzyl-D-tyrosine and Boc-o-Benzyl-D-tyrosine into a peptide sequence using standard solid-phase peptide synthesis (SPPS) methodologies.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol describes the incorporation of Fmoc-o-Benzyl-D-tyrosine using standard Fmoc/tBu chemistry on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-o-Benzyl-D-tyrosine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-o-Benzyl-D-tyrosine:

    • In a separate tube, dissolve Fmoc-o-Benzyl-D-tyrosine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. A double coupling may be performed to ensure high efficiency.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • After complete coupling, drain the coupling solution and wash the resin with DMF (3x).

  • Peptide Chain Elongation:

    • Repeat the deprotection (step 1) and coupling (step 2) cycles for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis

This protocol outlines the incorporation of Boc-o-Benzyl-D-tyrosine using the Boc/Bzl strategy on a Merrifield resin.

Materials:

  • Merrifield resin

  • Boc-o-Benzyl-D-tyrosine

  • Other required Boc-protected amino acids with benzyl-based side-chain protection

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

Procedure:

  • First Amino Acid Attachment (if not pre-loaded):

    • Swell the Merrifield resin in DCM for 1 hour.

    • Couple the first Boc-protected amino acid to the resin using established methods (e.g., cesium salt method).

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% DIPEA in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Coupling of Boc-o-Benzyl-D-tyrosine:

    • In a separate vial, dissolve Boc-o-Benzyl-D-tyrosine (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DCC (3 eq.) in DCM and pre-activate for 10 minutes at 0°C.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction (e.g., ninhydrin test).

    • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation:

    • Repeat the deprotection (step 2), neutralization (step 3), and coupling (step 4) cycles for the remaining amino acids.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with a scavenger like anisole. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

    • Precipitate and wash the peptide as described in Protocol 1, step 5.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Resin Swelling deprotection N-terminal Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 cycle Repeat for each amino acid washing2->cycle More amino acids? cycle->deprotection Yes final_deprotection Final Deprotection cycle->final_deprotection No cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Context: Opioid Receptor Signaling Pathway

Peptides containing modified tyrosine residues, including D-amino acids, are frequently designed as ligands for G-protein coupled receptors (GPCRs), such as opioid receptors.[7][8] The N-terminal tyrosine is crucial for the activity of many endogenous opioid peptides.[7] Modifying this residue can alter receptor affinity, selectivity, and efficacy. The following diagram illustrates a simplified mu-opioid receptor signaling pathway, a common target for such peptides.

Opioid_Signaling cluster_cytosol Cytosol opioid_peptide Opioid Peptide (e.g., with o-Benzyl-D-Tyr) mu_receptor μ-Opioid Receptor (GPCR) opioid_peptide->mu_receptor Binds g_protein Gi/o Protein (α, β, γ subunits) mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., reduced excitability) pka->cellular_response Phosphorylates Targets

Caption: Simplified mu-opioid receptor signaling pathway.

Conclusion

The incorporation of this compound into peptide libraries is a valuable strategy for developing novel therapeutic leads with enhanced stability and modulated activity. The choice between Fmoc/tBu and Boc/Bzl synthesis strategies will depend on the specific requirements of the peptide and the available laboratory infrastructure. Careful selection of coupling reagents is paramount to overcoming the steric hindrance of this amino acid derivative and achieving high-quality peptide libraries. The provided protocols and data serve as a foundation for researchers to successfully utilize this compound in their peptide synthesis endeavors.

References

Application Note: Chiral HPLC Analysis of o-Benzyl-d-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral separation of o-Benzyl-tyrosine enantiomers using High-Performance Liquid Chromatography (HPLC). The method is crucial for enantiomeric purity assessment in research, development, and quality control settings.

Introduction

o-Benzyl-tyrosine is a protected derivative of the amino acid tyrosine, often used as a building block in peptide synthesis and pharmaceutical development. As chirality is a critical attribute influencing the pharmacological and toxicological properties of a drug substance, a robust and reliable analytical method for separating and quantifying the enantiomers is essential. This note details a validated chiral HPLC method for the effective resolution of o-Benzyl-d-tyrosine and its l-enantiomer.

The primary method described utilizes an anion-exchange-based chiral stationary phase (CSP), which has demonstrated excellent selectivity for this compound. An alternative method using a crown ether-based CSP is also presented.

Physicochemical Data

A summary of the key properties of o-Benzyl-tyrosine is provided below.

ParameterValue
Compound Nameo-Benzyl-tyrosine
IUPAC Name(2S)-2-amino-3-(2-benzyloxyphenyl)propanoic acid (L-form) or (2R)-2-amino-3-(2-benzyloxyphenyl)propanoic acid (D-form)
Molecular FormulaC₁₆H₁₇NO₃
Molecular Weight271.31 g/mol
UV Absorbance Maximum~254 nm
Chemical Structure
alt text

Experimental Protocols

This section details the equipment, reagents, and step-by-step procedures for performing the chiral separation.

  • HPLC system with a UV detector

  • Chiral Column (select one from Table 1)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • HPLC vials

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ammonium acetate

  • o-Benzyl-dl-tyrosine racemic standard

  • This compound sample

This method is based on an application note for the resolution of the racemate.

Chromatographic Conditions:

ParameterCondition
ColumnCHIRALPAK® QD-AX, 5 µm, 4.6 x 150 mm
Mobile PhaseMethanol / Trifluoroacetic acid / Ammonium acetate (100 / 0.1 / 0.1, v/v/w)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm
Injection Volume5 µL

Standard and Sample Preparation:

  • Standard Solution (Racemic): Accurately weigh and dissolve approximately 1 mg of o-Benzyl-dl-tyrosine in 10 mL of the mobile phase to prepare a 0.1 mg/mL solution.

  • Sample Solution: Prepare the this compound sample at the same concentration (0.1 mg/mL) using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

This method is a general approach for the chiral separation of amino acids and their derivatives.

Chromatographic Conditions:

ParameterCondition
ColumnCROWNPAK® CR(+), 5 µm, 4.0 x 150 mm
Mobile PhaseAqueous perchloric acid (pH 1.0 to 2.0)
Flow Rate0.5 - 1.0 mL/min
Column Temperature5 - 25 °C (Lower temperature often improves resolution)
DetectionUV at 254 nm
Injection Volume5 µL

Standard and Sample Preparation:

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to the desired value (typically starting at pH 1.5) using a pH meter.

  • Standard & Sample Solution: Accurately weigh and dissolve the standard or sample in the prepared mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis and Expected Results

The primary objective is to achieve baseline separation of the two enantiomers (D and L forms).

  • System Suitability: Inject the racemic standard five times. The resolution factor (Rs) between the two enantiomeric peaks should be greater than 1.5. The relative standard deviation (RSD) for the peak areas should be less than 2.0%.

  • Enantiomeric Purity Calculation: The enantiomeric excess (% ee) can be calculated using the peak areas of the D- and L-enantiomers.

    • % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100

Expected Elution Profile (Primary Method):

Based on the application note for the CHIRALPAK QD-AX column, the L-enantiomer is expected to elute first, followed by the D-enantiomer.

ParameterExpected Value
k₁ (L-enantiomer)~2.3
k₂ (D-enantiomer)~3.1
Separation Factor (α)~1.35
Resolution (Rs)>1.5

Visual Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis.

G cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Execution cluster_data 3. Data Analysis prep Preparation standard 1. Prepare Racemic Standard (0.1 mg/mL) filter 3. Filter Solutions (0.45 µm Syringe Filter) standard->filter sample 2. Prepare D-Tyrosine Sample (0.1 mg/mL) sample->filter setup 4. Equilibrate HPLC System with Mobile Phase filter->setup hplc HPLC Analysis inject 5. Inject Standard/Sample setup->inject run 6. Run Isocratic Elution inject->run detect 7. Detect Peaks (UV @ 254 nm) run->detect data Data Processing integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate Resolution (Rs) & Enantiomeric Purity (% ee) integrate->calculate

Caption: General workflow for the chiral HPLC analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: O-Benzyl-L-tyrosine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor coupling efficiency with O-Benzyl-L-tyrosine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor coupling efficiency when using O-Benzyl-L-tyrosine?

Poor coupling efficiency with O-Benzyl-L-tyrosine is primarily attributed to two factors:

  • Steric Hindrance: The bulky benzyl group on the tyrosine side chain can physically obstruct the approach of the incoming activated amino acid, slowing down the rate of peptide bond formation.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminal amine less accessible for the coupling reaction. This is particularly prevalent in hydrophobic sequences.

Q2: Can the choice of coupling reagent significantly impact the reaction yield?

Absolutely. For sterically hindered amino acids like O-Benzyl-L-tyrosine, standard coupling reagents may not be sufficiently reactive. More potent activating reagents are often necessary to achieve high coupling efficiencies.

Q3: Is the benzyl protecting group completely stable during synthesis?

The benzyl ether linkage is generally stable under the basic conditions used for Fmoc deprotection. However, in Boc-based solid-phase peptide synthesis (SPPS), the benzyl group can be partially cleaved by repeated treatments with trifluoroacetic acid (TFA) used for Boc removal.[1][2]

Q4: What is racemization and is it a concern with O-Benzyl-L-tyrosine?

Racemization is the conversion of a chiral amino acid from its L-isomer to a mixture of L- and D-isomers, which can reduce the biological activity of the final peptide.[3] It is a significant concern during the activation step of peptide coupling. The most common mechanism is the formation of a planar oxazolone intermediate, which can be re-protonated from either side, leading to a loss of stereochemical purity.[3][4]

Troubleshooting Guides

Problem 1: Low Coupling Yield Detected by Monitoring (e.g., Kaiser Test)

Possible Cause: Incomplete reaction due to steric hindrance or peptide aggregation.

Solutions:

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent like DCC or DIC alone, consider switching to a uronium/aminium or phosphonium-based reagent known for higher reactivity with hindered amino acids.[5][6]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated O-Benzyl-L-tyrosine. This can help drive the reaction to completion.

  • Increase Reagent Concentration and Reaction Time: Using a higher concentration of the amino acid and coupling reagents, and extending the reaction time, can improve yields for difficult couplings.

  • Utilize Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues, often completing the reaction in a fraction of the time required at room temperature.[7][8]

  • Optimize Solvent Choice: Ensure the solvent effectively swells the resin and solvates the growing peptide chain. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally good choices.[9][10] In cases of severe aggregation, adding chaotropic salts or switching to a different solvent system may be beneficial.[11]

Problem 2: Presence of a Doublet Peak in HPLC of the Crude Peptide with the Correct Mass

Possible Cause: Racemization of the O-Benzyl-L-tyrosine residue during coupling.

Solutions:

  • Add a Racemization Suppressing Additive: If using a carbodiimide-based coupling reagent, always include an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives minimize racemization by forming active esters that are less prone to oxazolone formation.[5][11]

  • Choose a Less Racemization-Prone Coupling Reagent: Reagents like DEPBT have been shown to be remarkably resistant to racemization.[12] Uronium/aminium reagents like HATU, HBTU, and COMU are also generally good choices, especially when used with a base like DIPEA or NMM.[4][13] For highly sensitive couplings, a weaker base such as sym-collidine can be used.[4]

  • Control Pre-activation Time: When pre-activating the amino acid, keep the time to a minimum before adding it to the resin, as prolonged pre-activation can increase the risk of racemization.[3]

Problem 3: Side Product Formation Detected by Mass Spectrometry

Possible Cause 1: O to C Migration of the Benzyl Group

This acid-catalyzed side reaction can occur during the final cleavage from the resin or during repeated acidolytic deprotection steps in Boc chemistry.[14]

Solution:

  • For Boc-SPPS, using a mixture of trifluoroacetic acid and acetic acid (e.g., 7:3) for deprotection can suppress the loss of the O-benzyl group and the formation of 3-benzyltyrosine.[14]

Possible Cause 2: Guanidinylation of the N-terminus

Uronium/aminium coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine to form an irreversible guanidine cap, terminating peptide elongation.[11]

Solution:

  • Avoid using a large excess of the coupling reagent relative to the amino acid. Pre-activating the amino acid for a short period before addition to the resin can also minimize this side reaction.[11]

Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveTypical Yield for Hindered CouplingsRacemization PotentialNotes
DCC/DICNoneModerateHighByproduct of DCC (DCU) is insoluble.
DCC/DICHOBt/Oxyma PureGoodLowHOBt/Oxyma Pure significantly reduces racemization.[3][5]
HBTUHOBtGood to High (>85%)LowA widely used and effective coupling reagent.[6]
HATUHOAtHigh to Very High (>95%)Very LowGenerally considered superior to HBTU for hindered couplings due to the more reactive OAt-ester intermediate.[6]
COMUOxyma PureHigh to Very HighVery LowHigh solubility and reactivity; considered a safer alternative to benzotriazole-based reagents.[13]
PyBOPHOBtHighLowA phosphonium-based reagent known for rapid and efficient couplings.[5]
DEPBTNoneHighVery LowParticularly noted for its resistance to racemization.[12]

Note: The yield values are illustrative and based on general performance data for sterically hindered couplings. Actual results can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Double Coupling for a Difficult Position
  • First Coupling:

    • Perform the initial coupling of O-Benzyl-L-tyrosine using your chosen coupling reagent and conditions (e.g., 4 equivalents of amino acid and coupling reagent for 1-2 hours).

    • Drain the reaction vessel.

  • Washing:

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling:

    • Prepare a fresh solution of activated O-Benzyl-L-tyrosine using the same equivalents as the first coupling.

    • Add the solution to the resin and allow the reaction to proceed for an additional 1-2 hours.

  • Monitoring and Continuation:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

    • Proceed with the synthesis protocol.

Protocol 2: Microwave-Assisted Coupling of O-Benzyl-L-tyrosine

Warning: Microwave-assisted synthesis should only be performed in a dedicated microwave peptide synthesizer with appropriate safety features.

  • Reagent Preparation:

    • Dissolve Fmoc-O-Benzyl-L-tyrosine (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.

  • Microwave Protocol:

    • Add the reagent solution to the resin in the reaction vessel.

    • Apply microwave power to maintain a temperature of 70-75°C for 5-10 minutes.

  • Post-Coupling:

    • Drain the reaction vessel and wash the resin thoroughly with DMF.

    • Proceed to the Fmoc-deprotection step.

Visualizations

Peptide_Coupling_Workflow Resin Resin with free N-terminus Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Amino Acid Activation (Fmoc-Tyr(Bzl)-OH + Coupling Reagent) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Troubleshooting_Workflow Start Poor Coupling Efficiency with O-Benzyl-L-tyrosine Check_Reagents Using Potent Coupling Reagent? (e.g., HATU, HBTU, COMU) Start->Check_Reagents Switch_Reagent Switch to a more potent coupling reagent Check_Reagents->Switch_Reagent No Check_Conditions Standard Conditions? Check_Reagents->Check_Conditions Yes Switch_Reagent->Check_Conditions Double_Couple Perform Double Coupling Check_Conditions->Double_Couple Yes Check_Racemization Racemization Suspected? (Doublet in HPLC) Check_Conditions->Check_Racemization No, still issues Increase_Conc Increase Reagent Concentration and Reaction Time Double_Couple->Increase_Conc Use_Microwave Use Microwave-Assisted Synthesis Increase_Conc->Use_Microwave Use_Microwave->Check_Racemization Add_Additive Add Racemization Suppressant (HOBt, Oxyma Pure) Check_Racemization->Add_Additive Yes End Improved Efficiency Check_Racemization->End No Add_Additive->End

Caption: Decision tree for troubleshooting poor coupling.

Racemization_Mechanism cluster_Oxazolone Planar Oxazolone Intermediate L_AA [Image of L-Amino Acid Structure] Oxazolone [Image of Oxazolone Structure] L_AA->Oxazolone Activation & Base-catalyzed cyclization Oxazolone->L_AA Re-protonation D_AA [Image of D-Amino Acid Structure] Oxazolone->D_AA Re-protonation

Caption: Oxazolone formation mechanism leading to racemization.

References

preventing side reactions with o-Benzyl-d-tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using o-Benzyl-d-tyrosine (Tyr(Bzl)) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound during SPPS?

A1: The most significant side reaction is the acid-catalyzed migration of the benzyl group from the oxygen of the tyrosine side chain to the carbon at the 3-position of the aromatic ring, forming 3-benzyltyrosine.[1][2][3] This occurs predominantly during the final cleavage step with strong acids like Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF).[3] The strong acid cleaves the benzyl ether, generating a reactive benzyl carbocation which can then re-alkylate the electron-rich aromatic ring of the deprotected tyrosine.[4][5]

Q2: Can the Benzyl protecting group be prematurely cleaved during synthesis?

A2: Yes, particularly in Boc-SPPS strategies. The benzyl ether bond in Tyr(Bzl) is susceptible to the repetitive acidic conditions used for the removal of the Nα-Boc protecting group (e.g., 50% TFA in DCM).[1][6] This premature deprotection exposes the hydroxyl group of tyrosine, which can then be acylated in the subsequent coupling step, leading to the formation of branched peptides.[1] For lengthy syntheses using the Boc/Bzl strategy, more acid-stable protecting groups like 2,6-Dichlorobenzyl (Cl₂Bzl) are recommended.[1][3]

Q3: What are "scavengers" and why are they essential when working with Tyr(Bzl)?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench reactive carbocations generated during the deprotection of side chains.[5] When cleaving the benzyl group from tyrosine, a highly reactive benzyl cation is formed.[4][5] Without effective scavengers, this cation can cause side reactions like the formation of 3-benzyltyrosine or alkylation of other sensitive residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[4][5]

Q4: Which scavengers are most effective for preventing side reactions with Tyr(Bzl)?

A4: A combination of scavengers is often the most effective approach. For trapping the benzyl cation, thioanisole and phenol (or p-cresol) are particularly effective.[5][7] A robust and widely recommended cleavage cocktail for peptides containing Tyr(Bzl) and other sensitive residues is Reagent K .[5][7] Other useful scavengers include 1,2-ethanedithiol (EDT) and triisopropylsilane (TIS).[5]

Q5: I see a side product with a mass increase of +90 Da in my mass spectrometry analysis. What is it?

A5: A mass increase of +90 Da strongly suggests the alkylation of your tyrosine residue by the benzyl cation, resulting in the formation of 3-benzyltyrosine.[5] This confirms that the primary side reaction has occurred. To mitigate this, you should increase the concentration and variety of scavengers in your cleavage cocktail.[5][7]

Troubleshooting Guide

Symptom / Issue Potential Cause Recommended Solution
Low final peptide yield Incomplete cleavage of the Tyr(Bzl) protecting group.Extend the cleavage reaction time (e.g., from 2 hours to 4 hours). Consider using a stronger acid system like HF or TFMSA if your equipment allows.[4]
Premature deprotection during Boc-SPPS leading to chain termination or branched peptides.For future syntheses, consider using a more acid-stable protecting group such as Boc-Tyr(2,6-Cl2Bzl)-OH.[1][3]
Presence of a major impurity with +90 Da mass shift Re-alkylation of the tyrosine ring by the benzyl cation to form 3-benzyltyrosine.[5]Increase the concentration of scavengers like thioanisole and/or phenol in the cleavage cocktail.[5][7] Use a comprehensive cocktail like Reagent K.[7]
Multiple unidentified peaks in HPLC/MS Non-specific alkylation of other sensitive residues (Trp, Met, Cys) by the benzyl cation.[4][5]Ensure your cleavage cocktail contains a broad-spectrum scavenger mix appropriate for all residues in your sequence (e.g., Reagent K).[5][7]
Oxidation of sensitive residues (e.g., Met, Trp, Cys).Degas the cleavage cocktail with an inert gas (nitrogen or argon) before use and maintain an inert atmosphere during the reaction.[5]

Quantitative Data Summary

The choice of cleavage cocktail significantly impacts the purity of the final peptide containing Tyr(Bzl). The following table summarizes the expected purity based on different scavenger combinations.

Cleavage Cocktail Composition Primary Scavengers Expected Purity (%) Notes
95% TFA, 5% H₂OWater70-80%Significant formation of 3-benzyltyrosine is likely.[5]
95% TFA, 2.5% TIS, 2.5% H₂OTIS, Water80-90%Good starting point for simple peptides, but may be insufficient for complete prevention of benzyl migration.[7]
92.5% TFA, 5% Thioanisole, 2.5% H₂OThioanisole, Water85-95%Thioanisole effectively reduces benzyl cation-related side products.[5]
90% TFA, 5% p-Cresol, 5% Thioanisolep-Cresol, Thioanisole90-97%The combination provides robust scavenging for the benzyl cation.[5]
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)Phenol, Thioanisole, EDT>95%Highly recommended for complex peptides with multiple sensitive residues, including Tyr(Bzl).[5][7]

Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence, length, and presence of other sensitive residues.[5]

Experimental Protocols

Protocol 1: General Cleavage of Tyr(Bzl)-Containing Peptides using Reagent K

This protocol describes a robust method for cleaving a peptide from the resin while simultaneously removing the Tyr(Bzl) and other common side-chain protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) - Prepare fresh before use in a well-ventilated fume hood.

  • Cold diethyl ether

  • Reaction vessel with a shaker

  • Centrifuge and centrifuge tubes

  • Fine sintered glass funnel

Procedure:

  • Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel.

  • Add Reagent K to the resin (typically 5-10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage mixture through a fine sintered glass funnel to separate the resin.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • In a centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Centrifuge the suspension to pellet the crude peptide.

  • Carefully decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.[7]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide using HPLC and Mass Spectrometry.

Protocol 2: "Low-High" HF Cleavage

This method is for laboratories equipped with a specialized HF apparatus and is effective at minimizing the O- to C-migration of the benzyl group.[3]

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl sulfide (DMS) - Scavenger for the "low" step

  • Anisole or p-cresol - Scavenger for the "high" step

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Low HF Step:

    • Place the dried peptide-resin in the HF apparatus reaction vessel.

    • Add DMS as a scavenger.

    • Cool the vessel in a dry ice/methanol bath.

    • Distill a low concentration of HF (e.g., 25% HF in DMS) into the vessel.

    • Stir the mixture at 0°C for approximately 2 hours. This step favors an SN2 mechanism for deprotection, reducing carbocation formation.[3]

  • High HF Step:

    • Remove the "low HF" mixture by evaporation under a stream of nitrogen.

    • Add a standard scavenger like anisole or p-cresol.[4]

    • Distill a high concentration of HF (e.g., 90% HF in scavenger) into the vessel.

    • Stir the mixture at 0°C for 1 hour to cleave the remaining protecting groups and the peptide from the resin.[4][8]

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Carefully open the apparatus in a well-ventilated fume hood.

    • Triturate the residue with cold diethyl ether to precipitate the peptide.

    • Filter and wash the crude peptide thoroughly with cold diethyl ether.[4]

    • Dry the peptide under vacuum.

Visualizations

SPPS_Side_Reaction_Pathway cluster_cleavage Final Cleavage (Strong Acid: TFA/HF) cluster_products Reaction Products cluster_prevention Prevention Strategy Peptide_Resin Resin-Bound Peptide (with Tyr(Bzl)) Cleavage_Step Acid-Catalyzed Cleavage Peptide_Resin->Cleavage_Step Desired_Peptide Deprotected Peptide (Correct Product) Cleavage_Step->Desired_Peptide Desired Path Benzyl_Cation Benzyl Cation (Reactive Intermediate) Cleavage_Step->Benzyl_Cation Generates Side_Product 3-Benzyltyrosine Peptide (Side Product) Benzyl_Cation->Side_Product Re-alkylation Scavengers Scavengers (Thioanisole, Phenol) Benzyl_Cation->Scavengers Quenched by Trapped_Cation Neutralized Intermediate Scavengers->Trapped_Cation Traps

Caption: Formation and prevention of 3-benzyltyrosine side product during cleavage.

Troubleshooting_Workflow Start Analyze Crude Peptide (HPLC/MS) CheckPurity Is Purity >90%? Start->CheckPurity MassShift Mass Shift of +90 Da Observed? CheckPurity->MassShift No Success Synthesis Successful CheckPurity->Success Yes Action1 Increase Scavenger Concentration (Thioanisole, Phenol) MassShift->Action1 Yes OtherIssues Multiple Impurities or Low Yield? MassShift->OtherIssues No Action1->Start Re-synthesize/ Re-cleave Action2 Use Broader Scavenger Mix (e.g., Reagent K) Action2->Start Re-synthesize/ Re-cleave Action3 Extend Cleavage Time (e.g., to 4 hours) Action3->Start Re-cleave OtherIssues->Action2 Multiple Impurities OtherIssues->Action3 Low Yield

Caption: Troubleshooting workflow for analyzing peptides containing Tyr(Bzl).

References

Technical Support Center: Optimization of Deprotection Methods for O-Benzyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of O-Benzyl-D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the O-benzyl (Bzl) protecting group from a tyrosine residue?

The two most common methods for O-benzyl deprotection are acid-catalyzed cleavage (acidolysis) and catalytic hydrogenation.[1][2]

  • Acidolysis: This typically involves using strong acids like trifluoroacetic acid (TFA) or hydrofluoric acid (HF).[3][4] TFA is widely used in modern solid-phase peptide synthesis (SPPS), often in a "cocktail" with scavenger reagents to prevent side reactions.[5]

  • Catalytic Hydrogenation: This method employs a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the benzyl ether.[1][2] It is considered a milder method and is preferred in solution-phase synthesis to completely prevent ring alkylation.[4]

Q2: What is the most common side reaction during the deprotection of Tyr(Bzl) and how can it be minimized?

The most significant side reaction is the acid-catalyzed O-to-C migration of the benzyl group, which results in the formation of the undesired 3-benzyltyrosine isomer.[4][6] This byproduct can be difficult to separate from the desired product.[6] To minimize this, a cocktail of "scavengers" should be added to the acid cleavage mixture. These nucleophilic agents trap the reactive benzyl cations generated during deprotection before they can alkylate the tyrosine ring.[4][6] Using a combination of thioanisole and TFA has been shown to deprotect Tyr(Bzl) rapidly and quantitatively without this rearrangement.[7]

Q3: When should I choose catalytic hydrogenation over acidolysis for deprotection?

Catalytic hydrogenation is the preferred method when your molecule contains other acid-sensitive functional groups or when you want to completely avoid the risk of 3-benzyltyrosine formation.[4][8] It is particularly advantageous in solution-phase synthesis.[4] However, it is incompatible with molecules containing other reducible groups, such as alkenes, alkynes, or certain sulfur-containing residues like methionine, which can poison the catalyst.[8]

Q4: What are scavengers and why are they critical for TFA-mediated deprotection?

Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to trap reactive electrophilic species, primarily carbocations, that are generated during the deprotection process.[6] The benzyl cation cleaved from tyrosine and the tert-butyl cation from Boc groups are highly reactive and can cause unwanted side reactions like alkylation of electron-rich residues such as tyrosine and tryptophan.[6][9] By quenching these cations, scavengers significantly improve the purity and yield of the final peptide.[6]

Troubleshooting Guides

Problem 1: Incomplete Cleavage of the Tyr(Bzl) Group

Q: My HPLC/LC-MS analysis shows a significant peak corresponding to the mass of my peptide with the Bzl group still attached. What went wrong and how can I fix it?

A: Incomplete deprotection is a common issue, as the removal of the Bzl group can be slower than for other protecting groups.[3] The solution depends on the method used.

For Acidolysis (TFA Cleavage):

  • Extend Reaction Time: A standard 2-hour cleavage may be insufficient. It is recommended to extend the cleavage time to 4-6 hours.[3] You can monitor the reaction at different time points (e.g., 2, 4, and 6 hours) to determine the optimal duration.[3]

  • Optimize Temperature: Most cleavage reactions are performed at room temperature.[3] If you are working with a sensitive peptide, the reaction can be performed at 0°C, but this will require a longer reaction time.[6]

  • Re-cleavage: If incomplete deprotection is observed after work-up, the peptide can be precipitated with ether and the cleavage process can be repeated with a fresh cocktail of reagents.[5]

For Catalytic Hydrogenation:

  • Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of Pd/C or switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[8] Impurities, especially sulfur compounds, can poison the catalyst, so ensure your starting material and solvents are high-purity.[8]

  • Reaction Conditions: Increase the hydrogen pressure using a Parr apparatus, increase the reaction temperature (e.g., to 40-50 °C), or increase the catalyst loading (from 10 wt% to 20-50 wt%).[8]

  • Solubility: The starting material is nonpolar, while the deprotected product is very polar. Ensure you are using a solvent system (e.g., THF/MeOH/H₂O mixtures) that can dissolve both to allow access to the catalyst surface.[8]

Problem 2: Unwanted Side-Product Formation (3-Benzyltyrosine)

Q: I have a major impurity with the same mass as my desired peptide, which I suspect is 3-benzyltyrosine. How can I prevent this?

A: This indicates an O-to-C rearrangement, a classic side reaction with acid-mediated deprotection.[4]

  • Use an Optimized Scavenger Cocktail: The choice and concentration of scavengers are critical.[6] A standard effective mixture is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol).[3][10] Thioanisole and pentamethylbenzene are particularly effective at preventing this rearrangement.[7][11]

  • Modify the Acid System: Using a mixture of TFA and acetic acid (e.g., 7:3 v/v) can suppress the formation of 3-benzyltyrosine.[12]

  • Switch to an Orthogonal Method: If the problem persists, the most effective solution is to switch to a non-acidolytic deprotection method like catalytic hydrogenation, which completely avoids this side reaction.[4]

Problem 3: Peptide Fails to Precipitate in Cold Ether

Q: After removing the TFA, my peptide did not precipitate when I added cold diethyl ether. What should I do?

A: This can happen if the peptide is soluble in ether or the quantity is too small to be observed.[3]

  • Concentrate the Solution: Before adding to the ether, concentrate the TFA solution under a stream of nitrogen.[3]

  • Try a Different Anti-Solvent: If precipitation still fails, you can try methyl tert-butyl ether (MTBE) as an alternative to diethyl ether.[3]

  • Consider Solid-Phase Extraction: For very small quantities or highly soluble peptides, a different work-up procedure like solid-phase extraction may be necessary.[3]

Data and Protocols

Data Presentation

Table 1: Comparison of this compound Deprotection Methods

MethodReagents & ConditionsAdvantagesDisadvantagesKey Considerations
Acidolysis (TFA) TFA, Scavengers (e.g., Reagent K), Room Temp, 2-6 hours[3]Fast, effective for many peptides, compatible with standard SPPS cleavage.[5]High risk of 3-benzyltyrosine formation without proper scavengers.[4][6] Can be harsh on sensitive residues.Scavenger choice is critical. Reaction time may need optimization.[3][6]
Catalytic Hydrogenation Pd/C or Pd(OH)₂/C, H₂ (1 atm or higher), Solvent (MeOH, EtOH, THF/H₂O), Room Temp[2][8]Mild conditions, completely avoids O-to-C migration.[4]Incompatible with reducible functional groups (e.g., Cys, Met, alkenes). Catalyst can be poisoned.[8]Requires specialized equipment (hydrogenator). Catalyst quality and reaction conditions must be optimized.[8]
Acidolysis (HF) Liquid HF, Scavengers, 0°C[3]Very strong acid, effective for removing multiple, highly stable protecting groups simultaneously.Extremely hazardous reagent. High risk of side reactions if not handled properly.Requires specialized Teflon apparatus. A low-high HF procedure can help prevent alkylation.[3]

Table 2: Common Scavengers for TFA-Mediated Tyr(Bzl) Deprotection

ScavengerPurposeTypical Concentration (in TFA cocktail)
Thioanisole Traps benzyl cations, prevents 3-benzyltyrosine formation.[7]5%
Phenol Acts as a cation scavenger.[3][10]5%
Water Helps suppress side reactions, particularly t-butylation of Trp.5%
1,2-Ethanedithiol (EDT) Scavenges cations, particularly useful for Arg(Pmc/Pbf) deprotection.[5]2.5%
Triisopropylsilane (TIS) Reduces oxidized Trp and traps t-butyl cations.2.5% - 5%
Pentamethylbenzene (PMB) Potent cation scavenger that accelerates cleavage and prevents rearrangement.[11]Varies
Experimental Protocols

Protocol 1: Optimized TFA-Mediated Deprotection (Reagent K)

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[10]

  • Cleavage Cocktail Preparation: Prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (v/v).[10] Prepare the cocktail just before use and cool it on ice.

  • Cleavage Reaction: Add the cold cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).[3] Agitate the mixture gently at room temperature for 4-6 hours.[3] Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[10]

  • Peptide Isolation: Filter the resin and collect the TFA filtrate.

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.[3]

  • Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and byproducts.[3]

  • Drying: Dry the final peptide product under vacuum.

Protocol 2: Optimized Catalytic Hydrogenation

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve the this compound-containing compound in a solvent system that ensures solubility (e.g., a mixture of THF/MeOH/H₂O).[8]

  • Catalyst Addition: Add 10-20 wt% of Pd/C (10%) or Pearlman's catalyst (Pd(OH)₂/C, 20%) to the solution.[8] If the reaction is slow, a few drops of acetic acid can be added to accelerate the reaction.[8]

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (H₂). This can be done using a balloon (atmospheric pressure) or a Parr hydrogenation apparatus for higher pressures (e.g., 50 psi).[8]

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS). This may take several hours to overnight.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Visualizations

G Troubleshooting Workflow for Incomplete Deprotection start Incomplete Deprotection Observed via HPLC/LC-MS method Which method was used? start->method acid Acidolysis (TFA) method->acid Acidolysis hydro Catalytic Hydrogenation method->hydro Hydrogenation acid_q1 Was reaction time > 4 hours? acid->acid_q1 acid_a1_no Extend cleavage time to 4-6 hours acid_q1->acid_a1_no No acid_a1_yes Consider re-cleavage with fresh reagent cocktail acid_q1->acid_a1_yes Yes hydro_q1 Was catalyst fresh? hydro->hydro_q1 hydro_a1_no Use fresh Pd/C or more active Pd(OH)2/C hydro_q1->hydro_a1_no No hydro_q2 Were conditions sufficient? hydro_q1->hydro_q2 Yes hydro_a2_no Increase H2 pressure, temperature, or catalyst loading hydro_q2->hydro_a2_no No hydro_a2_yes Check for catalyst poisoning or poor substrate solubility hydro_q2->hydro_a2_yes Yes

Caption: Troubleshooting workflow for incomplete Tyr(Bzl) cleavage.

G Mechanism of Tyr(Bzl) Deprotection and Side Reaction Prevention cluster_0 TFA-Mediated Cleavage cluster_1 Reaction Pathways cluster_2 Scavenger Intervention TyrBzl Tyr(Bzl) Peptide Protonation Protonation by TFA TyrBzl->Protonation + H+ Cleavage Benzyl Ether Cleavage Protonation->Cleavage Products Desired Deprotected Tyrosine Peptide Cleavage->Products BenzylCation Benzyl Cation [Bzl+] (Reactive Intermediate) Cleavage->BenzylCation SideProduct Side Product: 3-Benzyltyrosine BenzylCation->SideProduct Undesired Attack on Tyrosine Ring Scavengers Scavengers (Thioanisole, Phenol, etc.) BenzylCation->Scavengers Quenched by Trapped Trapped/Neutralized Benzyl Species Scavengers->Trapped

Caption: Logic diagram of Tyr(Bzl) cleavage and the role of scavengers.

References

minimizing racemization of o-Benzyl-d-tyrosine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization of O-Benzyl-d-tyrosine during peptide synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is racemization and why is it a critical issue when coupling this compound?

A1: Racemization is the process where a stereochemically pure amino acid, like this compound, converts into a mixture of both its D- and L-enantiomers during a chemical reaction.[1][2] In peptide synthesis, this typically occurs during the activation of the carboxylic acid group for peptide bond formation.[1][3] The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. The presence of the undesired L-isomer of this compound can lead to a product with reduced or altered biological activity, or create diastereomeric impurities that are difficult to separate.[1][2]

Q2: What are the primary chemical mechanisms leading to racemization during the coupling step?

A2: The two main pathways for racemization during peptide bond formation are:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected this compound can cyclize to form a planar oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be removed by a base. Reprotonation can then occur from either side of the planar ring, leading to a mixture of D and L configurations.[1][4][5]

  • Direct Enolization (α-Proton Abstraction): A base can directly remove the acidic alpha-proton from the activated amino acid, forming a planar enolate intermediate. Similar to the oxazolone pathway, this intermediate can be reprotonated from either face, resulting in racemization.[1]

racemization_mechanism cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_D_Tyr Activated this compound Oxazolone Planar Oxazolone Intermediate Activated_D_Tyr->Oxazolone Cyclization DL_Mixture_Ox D/L Mixture Oxazolone->DL_Mixture_Ox +H⁺ (from either face) Racemized_Product Racemized Peptide DL_Mixture_Ox->Racemized_Product Coupling Activated_D_Tyr_Enol Activated this compound Enolate Planar Enolate Intermediate Activated_D_Tyr_Enol->Enolate -H⁺ (Base) DL_Mixture_Enol D/L Mixture Enolate->DL_Mixture_Enol +H⁺ (from either face) DL_Mixture_Enol->Racemized_Product Coupling Start This compound Activation Activation (Coupling Reagent) Start->Activation

Caption: Mechanisms of racemization during peptide coupling.

Q3: I'm observing a doublet peak in my HPLC analysis of the crude peptide, but the mass is correct. How can I confirm if this is due to racemization of this compound?

A3: A doublet peak with the correct mass is a strong indication of the presence of a diastereomer, which can result from racemization. To confirm this, you can perform the following steps:

  • Peptide Hydrolysis: Completely hydrolyze a sample of your purified peptide using 6N HCl at 110°C for 24 hours.[1]

  • Chiral Analysis: Analyze the resulting amino acid mixture using a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are common techniques.[1]

  • Quantification: Compare the peak areas of the D-tyrosine and L-tyrosine enantiomers. The presence of a significant L-tyrosine peak confirms that racemization occurred at that residue during the synthesis.[1]

Q4: My results confirm racemization. What are the key factors I should consider to minimize it in my next synthesis?

A4: Several factors during the coupling step significantly impact the rate of racemization. Optimizing these can preserve the stereochemical integrity of this compound:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Using racemization-suppressing additives like Oxyma Pure, 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended, especially when using carbodiimide-type reagents like N,N'-diisopropylcarbodiimide (DIC).[3][4][6]

  • Base: The strength and steric hindrance of the base are crucial. Stronger, less sterically hindered bases like triethylamine (TEA) can accelerate racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine are preferred.[2][3][4]

  • Solvent: The polarity of the solvent can influence racemization rates. While DMF is common, solvents like N-methylpyrrolidone (NMP) or less polar options may be beneficial in some cases.[6][7]

  • Temperature: Higher reaction temperatures can increase the rate of both coupling and racemization. Performing the coupling at lower temperatures (e.g., 0°C to room temperature) can help minimize racemization.[1][8]

  • Pre-activation Time: If pre-activating the amino acid, keep this time to a minimum (e.g., 1-5 minutes) before adding it to the amine component. Prolonged activation increases the concentration of the racemization-prone activated intermediate.[1][2]

troubleshooting_workflow Start Racemization Detected Check_Reagents Review Coupling Reagents and Additives Start->Check_Reagents Check_Base Evaluate Base Selection Start->Check_Base Check_Conditions Assess Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Optimize_Reagents Use Additives (Oxyma, HOAt, HOBt) Consider Milder Reagents (e.g., DEPBT) Check_Reagents->Optimize_Reagents Optimize_Base Switch to Weaker/Hindered Base (NMM, DIPEA, Collidine) Check_Base->Optimize_Base Optimize_Conditions Lower Temperature (0°C) Minimize Pre-activation Time Check_Conditions->Optimize_Conditions Resynthesize Resynthesize Peptide Optimize_Reagents->Resynthesize Optimize_Base->Resynthesize Optimize_Conditions->Resynthesize Analyze Analyze for Racemization Resynthesize->Analyze Success Racemization Minimized Analyze->Success

Caption: Troubleshooting workflow for minimizing racemization.

Data & Protocols

Data Presentation

The following tables summarize the relative impact of different reagents on racemization. This data is generalized from studies on various racemization-prone amino acids and is applicable to this compound.

Table 1: Comparison of Coupling Reagents and Additives on Racemization

Coupling SystemRelative Racemization RiskKey Considerations
DIC / Oxyma Pure Very LowOxyma is highly effective at suppressing racemization and is a safer alternative to HOBt.[4][9]
DIC / HOAt Very LowHOAt is also highly effective, particularly for challenging couplings.[3][4]
DIC / HOBt LowA classic and effective combination for reducing racemization with carbodiimides.[4][6]
HATU / Base Low to ModerateA highly efficient coupling reagent, but requires a base which can contribute to racemization.[4][10]
HBTU / Base Low to ModerateSimilar to HATU, effective but the required base can be a source of racemization.[4]
DEPBT Very LowA phosphonium salt-based reagent known for its remarkable resistance to racemization.[4][9][11]
DIC alone HighCarbodiimides without additives lead to a high degree of racemization.[3][4]

Table 2: Influence of Base on Racemization

BaseSteric HindranceBasicity (pKa of conjugate acid)Relative Racemization Risk
2,4,6-Collidine High~7.4Very Low
N-Methylmorpholine (NMM) Moderate~7.4Low
N,N-Diisopropylethylamine (DIPEA) High~10.7Low to Moderate
Triethylamine (TEA) Low~10.7High

Note: Data is compiled from multiple sources indicating general trends.[2][3]

Experimental Protocols

Protocol 1: General Coupling Procedure to Minimize Racemization of this compound

This protocol describes a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

  • Resin Preparation:

    • Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Drain the DMF immediately before adding the activated amino acid solution.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-O-Benzyl-d-tyrosine-OH (3 equivalents relative to resin loading) in DMF.

    • Add a racemization-suppressing additive, such as Oxyma Pure (3 eq.), to the amino acid solution and dissolve completely.[1]

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-5 minutes. Do not exceed this time , as prolonged pre-activation can increase racemization.[1][2]

    • Immediately add the activated amino acid solution to the drained resin.

    • Add a suitable base, such as NMM or DIPEA (6 eq.).

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive couplings, consider performing the reaction at 0°C.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

  • Confirmation (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling may be necessary.[1]

Protocol 2: Analytical Detection of Racemization by Chiral HPLC

This protocol outlines a general procedure for the analysis of racemization after peptide hydrolysis.

  • Sample Preparation (Peptide Hydrolysis):

    • Place a small, dried sample of the purified peptide into a hydrolysis tube.

    • Add 6N aqueous HCl to the tube.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.[1]

    • Re-dissolve the dried amino acid residue in a suitable buffer or mobile phase for HPLC analysis (e.g., 0.1% TFA in water).[1]

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation.

    • Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a copper (II) sulfate solution or a mixture of acetonitrile and an aqueous buffer.[1]

    • Injection: Inject the prepared sample onto the column.

    • Detection: Monitor the elution profile using a UV detector, typically at 280 nm for tyrosine.[1]

  • Quantification:

    • Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers.

    • Calculate the percentage of racemization as: % Racemization = [Area(L-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100.[1]

coupling_strategies cluster_high_risk High Racemization Risk cluster_low_risk Low Racemization Risk Start This compound High_Risk_Reagent DIC alone Start->High_Risk_Reagent Coupling with Low_Risk_Reagent DIC/Oxyma or DEPBT Start->Low_Risk_Reagent Coupling with High_Risk_Base TEA High_Risk_Reagent->High_Risk_Base in presence of High_Risk_Product High % of L-isomer High_Risk_Base->High_Risk_Product Low_Risk_Base NMM or Collidine Low_Risk_Reagent->Low_Risk_Base in presence of Low_Risk_Product Minimal % of L-isomer Low_Risk_Base->Low_Risk_Product

References

Technical Support Center: Cleavage of Benzyl Ether from Tyrosine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the cleavage of the benzyl ether protecting group from the tyrosine side chain. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during peptide synthesis and small molecule deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the benzyl ether from a tyrosine side chain?

A1: The most common methods for the deprotection of O-benzyl tyrosine (Tyr(Bzl)) are:

  • Acid-catalyzed cleavage: This typically involves the use of strong acids such as anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA).[1]

  • Catalytic hydrogenation: This method employs a catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source to reductively cleave the benzyl ether.

  • Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone can be used for oxidative debenzylation.[2]

Q2: I'm observing incomplete cleavage of the benzyl group. What are the likely causes and how can I resolve this?

A2: Incomplete cleavage is a common issue. Potential causes and solutions include:

  • Insufficient reaction time: The cleavage of the benzyl group from tyrosine can be slower compared to other protecting groups. It is recommended to extend the reaction time, for example, from 2 hours to 4-6 hours.[3]

  • Suboptimal cleavage cocktail: For acid-catalyzed cleavage, a standard TFA/water/TIS cocktail may be insufficient. Using a more robust cocktail, such as "Reagent K," which contains additional scavengers like phenol and thioanisole, is often more effective.[1]

  • Poor catalyst quality or catalyst poisoning (for catalytic hydrogenation): Ensure your palladium catalyst is active. If your peptide contains sulfur-containing residues like cysteine or methionine, they can poison the catalyst. In such cases, alternative deprotection methods should be considered.

Q3: My mass spectrometry results show a product with a mass increase of +90 Da. What is this side product?

A3: A mass increase of +90 Da strongly suggests the formation of 3-benzyltyrosine. This occurs when the benzyl cation, generated during acid-catalyzed cleavage, reattaches to the electron-rich aromatic ring of the deprotected tyrosine at the ortho position.[3] This is a common side reaction known as O- to C-benzyl migration.[4]

Q4: How can I minimize the formation of 3-benzyltyrosine?

A4: To suppress the formation of 3-benzyltyrosine, it is crucial to efficiently trap the benzyl cation. This can be achieved by:

  • Using effective scavengers: Incorporate scavengers like phenol, p-cresol, or thioanisole in your cleavage cocktail.[1][3] These molecules are more nucleophilic than the tyrosine ring and will react with the benzyl cation.

  • Optimizing the acid cleavage conditions: A "low-high" HF procedure can be employed. The initial "low HF" step, in the presence of a high concentration of scavengers, proceeds through an SN2 mechanism, which avoids the formation of benzyl cations.[3]

Q5: Are there any sequence-dependent effects that can hinder the cleavage of the Tyr(Bzl) group?

A5: While not extensively documented, steric hindrance from bulky neighboring amino acids could potentially slow down the deprotection reaction. If your peptide sequence is particularly hindered, consider extending the cleavage time and using a more potent cleavage cocktail.[3]

Q6: My peptide is not precipitating in cold ether after cleavage. What should I do?

A6: If your peptide is soluble in the ether/TFA mixture, you can try the following:

  • Increase the volume of cold diethyl ether.

  • Further, lower the temperature using a dry ice bath.

  • Concentrate the TFA solution under a stream of nitrogen before adding it to the ether.[3]

  • Use an alternative anti-solvent such as methyl tert-butyl ether (MTBE).[3]

Troubleshooting Guides

This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific experimental issues.

Acid-Catalyzed Cleavage (TFA/HF)
  • Question: My HPLC analysis of the crude peptide shows a significant peak corresponding to the starting material (uncleaved Tyr(Bzl)). What should I do?

    • Answer: This indicates incomplete cleavage.

      • Extend Reaction Time: Increase the cleavage time to 4-6 hours and monitor the reaction by taking small aliquots for HPLC analysis at different time points.[3]

      • Optimize Cleavage Cocktail: Switch to a more robust cleavage cocktail. For TFA cleavage, "Reagent K" is highly recommended for peptides containing sensitive residues, including Tyr(Bzl).[1] For HF cleavage, ensure the proper ratio of scavengers like anisole or p-cresol.[5]

  • Question: I am observing a significant amount of 3-benzyltyrosine formation. How can I improve my protocol?

    • Answer: This is due to inefficient scavenging of the benzyl cation.

      • Increase Scavenger Concentration: Increase the amount of phenol, p-cresol, or thioanisole in your cleavage cocktail. A combination of scavengers is often more effective.[3]

      • Change Acid System: In some cases, using HBr in a mixture of phenol and p-cresol has been shown to reduce this side reaction compared to HBr in TFA.[4]

      • Employ "Low-High" HF Cleavage: This two-step procedure minimizes benzyl cation formation.[3]

Catalytic Hydrogenation
  • Question: My catalytic hydrogenation reaction is very slow or not proceeding at all. What could be the issue?

    • Answer: Several factors can affect the efficiency of catalytic hydrogenation.

      • Catalyst Poisoning: Check your peptide sequence for sulfur-containing amino acids (Cys, Met), which are known to poison palladium catalysts. If present, consider an alternative deprotection method.

      • Catalyst Activity: Use a fresh, high-quality palladium catalyst.

      • Hydrogen Source: Ensure an adequate supply of hydrogen. For transfer hydrogenation, ensure the hydrogen donor (e.g., formic acid, ammonium formate) is fresh and used in the correct stoichiometry.

      • Solvent: The choice of solvent can impact the reaction rate. Alcohols like methanol or ethanol are commonly used.

Quantitative Data

The following tables summarize quantitative data on the effectiveness of different cleavage conditions.

Table 1: Comparison of TFA Cleavage Cocktails for Tyr(Bzl) Deprotection

Cocktail NameCompositionExpected Purity of Crude PeptideNotes
Standard95% TFA, 2.5% TIS, 2.5% H₂O70-80%May be insufficient for complete cleavage and can lead to significant 3-benzyltyrosine formation.[1]
Reagent B88% TFA, 5% Phenol, 5% H₂O, 2% TIS85-95%A good alternative with reduced odor, offering better protection for tyrosine.[1]
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT90-97%Highly recommended for peptides with sensitive residues, including Tyr(Bzl). Phenol and thioanisole are excellent scavengers for benzyl cations.[1][3]

Table 2: Impact of Scavengers on Crude Peptide Purity

Scavenger CocktailExpected Purity of Crude PeptideKey Scavenger(s) and Their Role
95% TFA, 5% H₂O70-80%None (water acts as a mild scavenger). Significant side product formation is likely.[3]
92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole: Effectively scavenges benzyl cations.[3]
90% TFA, 5% p-Cresol, 5% Thioanisole90-97%p-Cresol & Thioanisole: A robust combination for scavenging benzyl cations.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Cleavage using Reagent K

This protocol is suitable for the final cleavage of a peptide synthesized on a solid support, including the deprotection of Tyr(Bzl).

  • Resin Preparation:

    • Wash the dried peptide-resin with dichloromethane (DCM).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[6]

  • Cleavage Cocktail Preparation:

    • Prepare Reagent K fresh just before use in a fume hood. For 10 mL of cocktail, mix:

      • 8.25 mL of TFA

      • 0.5 mL of phenol

      • 0.5 mL of H₂O

      • 0.5 mL of thioanisole

      • 0.25 mL of 1,2-ethanedithiol (EDT)[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (a general guideline is 1-2 mL of cocktail per 0.1 mmol of resin).[6]

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.[7]

    • In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[6]

    • Add the TFA filtrate dropwise to the cold ether with gentle stirring to precipitate the peptide.[7]

    • Centrifuge the mixture to pellet the precipitated peptide and carefully decant the ether.[6]

    • Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting after each wash.[1][6]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]

Protocol 2: Catalytic Transfer Hydrogenation

This protocol is a milder alternative to acid cleavage and is particularly useful in solution-phase synthesis.

  • Reaction Setup:

    • Dissolve the Tyr(Bzl)-containing compound in a suitable solvent (e.g., methanol, ethanol, or formic acid).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogenation:

    • Add a hydrogen donor, such as formic acid or ammonium formate, to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Troubleshooting Workflow for Incomplete Tyr(Bzl) Cleavage

G start Incomplete Tyr(Bzl) Cleavage Observed check_time Was reaction time sufficient (e.g., 2-4 hours)? start->check_time extend_time Extend reaction time to 4-6 hours check_time->extend_time No check_cocktail Is the cleavage cocktail optimal? check_time->check_cocktail Yes reanalyze Re-analyze by HPLC/MS extend_time->reanalyze optimize_cocktail Use a more robust cocktail (e.g., Reagent K) check_cocktail->optimize_cocktail No check_scavengers Are effective scavengers present? check_cocktail->check_scavengers Yes optimize_cocktail->reanalyze add_scavengers Add/increase phenol and/or thioanisole check_scavengers->add_scavengers No check_scavengers->reanalyze Yes add_scavengers->reanalyze reanalyze->start Still Incomplete end Cleavage Complete reanalyze->end Successful

Caption: Troubleshooting workflow for incomplete Tyr(Bzl) cleavage.

Logic of Tyr(Bzl) Cleavage and the Role of Scavengers

G start Protected Peptide (Tyr(Bzl)) cleavage Acid Cleavage (TFA or HF) start->cleavage deprotected_peptide Deprotected Peptide (Tyr-OH) cleavage->deprotected_peptide benzyl_cation Benzyl Cation (Bzl+) cleavage->benzyl_cation side_reaction Side Reaction: Alkylation deprotected_peptide->side_reaction benzyl_cation->side_reaction scavengers Scavengers (Phenol, Thioanisole) benzyl_cation->scavengers Trapped by side_product Side Product (3-Benzyltyrosine) side_reaction->side_product trapped_cation Trapped Cation scavengers->trapped_cation

Caption: Logic diagram of Tyr(Bzl) cleavage and the role of scavengers.

References

avoiding premature deprotection of o-Benzyl-d-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and application of O-Benzyl-D-tyrosine in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this protected amino acid, with a specific focus on preventing its premature deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature deprotection of the O-Benzyl group on D-tyrosine during solid-phase peptide synthesis (SPPS)?

A1: The primary cause of premature deprotection of the O-benzyl group is its partial lability to the acidic conditions used for the removal of the Nα-Boc (tert-butyloxycarbonyl) protecting group.[1] In Boc-based SPPS, repeated treatments with trifluoroacetic acid (TFA) can lead to the gradual cleavage of the benzyl ether, exposing the phenolic hydroxyl group of the tyrosine side chain.[2][3]

Q2: What are the main consequences of premature deprotection of this compound?

A2: Premature deprotection can lead to two significant side reactions:

  • Acylation of the unprotected hydroxyl group: The newly exposed hydroxyl group can be acylated during the subsequent amino acid coupling step, resulting in the formation of branched peptides.[2]

  • Acid-catalyzed rearrangement: The cleaved benzyl cation can undergo electrophilic aromatic substitution on the tyrosine ring, primarily at the C3 position, to form 3-benzyltyrosine, an irreversible and often difficult-to-separate impurity.[2]

Q3: How does the stability of the O-Benzyl protecting group compare to other tyrosine side-chain protecting groups in Boc-SPPS?

A3: The O-Benzyl (Bzl) group is considered quasi-orthogonal in Boc chemistry due to its partial instability in TFA.[1] Other protecting groups offer enhanced stability under these conditions. For a comparative overview, please refer to the data presented in Table 1.

Q4: Are there alternative protecting groups for the tyrosine side chain that are more stable to TFA?

A4: Yes, the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group is a more acid-stable alternative for Boc-SPPS.[1][2][4] The electron-withdrawing chlorine atoms on the benzyl ring significantly increase the stability of the ether linkage towards TFA, minimizing premature deprotection and associated side reactions.[2][4] For Fmoc-based SPPS, the tert-butyl (tBu) group is the standard choice as it is stable to the basic conditions used for Fmoc removal.[1][2]

Q5: Can premature deprotection of this compound be minimized without switching to an alternative protecting group?

A5: Yes, modifying the deprotection conditions can help suppress side reactions. For instance, using a mixture of trifluoroacetic acid and acetic acid (e.g., a 7:3 ratio) for the removal of the Boc group has been shown to suppress the formation of 3-benzyltyrosine residues.

Troubleshooting Guide: Premature Deprotection of this compound

This guide provides a systematic approach to identifying and mitigating issues related to the premature loss of the benzyl protecting group from the tyrosine side chain.

Problem: Detection of impurities related to premature deprotection (e.g., branched peptides, +80 Da adduct corresponding to benzylation on the tyrosine ring).

Troubleshooting Workflow

Troubleshooting Premature this compound Deprotection cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification start Impurity detected by LC-MS (e.g., unexpected mass, branched peptide) check_mass Mass consistent with 3-benzyltyrosine formation (+90 Da)? start->check_mass Analyze Mass Spec Data check_branch Mass consistent with side-chain acylation? start->check_branch modify_tfa Modify Boc Deprotection Conditions: Use 7:3 TFA/Acetic Acid check_mass->modify_tfa Yes alt_pg Use a More Stable Protecting Group: Switch to Tyr(2,6-Cl2Bzl) check_mass->alt_pg Persistent Issue reduce_exposure Minimize TFA Exposure: - Reduce deprotection time - Position Tyr(Bzl) closer to C-terminus check_branch->reduce_exposure Yes check_branch->alt_pg Persistent Issue resynthesize Re-synthesize Peptide with Modified Protocol modify_tfa->resynthesize reduce_exposure->resynthesize alt_pg->resynthesize analyze Analyze Crude Product by LC-MS resynthesize->analyze success Problem Resolved: Proceed with Purification analyze->success Impurity Eliminated fail Problem Persists: Re-evaluate Strategy analyze->fail Impurity Remains

Caption: A workflow diagram for troubleshooting premature deprotection of this compound.

Data Presentation

Table 1: Comparative Stability of Tyrosine Protecting Groups in Boc-SPPS

Protecting GroupNα-ProtectionStability to 50% TFA in DCMMajor Side Product(s)
Benzyl (Bzl) BocPartially cleaved[2]3-Benzyltyrosine, Side-chain acylation[2]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) BocHighly Stable[2][4]Negligible[2]
tert-Butyl (tBu) FmocStable (used for final deprotection)tert-butylation of the tyrosine ring

Experimental Protocols

Protocol 1: Boc Deprotection with Modified TFA/Acetic Acid Cocktail to Minimize 3-Benzyltyrosine Formation

This protocol describes a method to reduce the risk of premature deprotection and subsequent rearrangement of the benzyl group during the removal of the Nα-Boc group.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Pre-wash: Drain the DCM and wash the resin once with the deprotection solution (70% TFA, 30% Acetic Acid v/v).

  • Deprotection: Add the deprotection solution to the resin and agitate gently for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes, then repeat.

  • Final Washing: Wash the resin with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Quantification of 3-Benzyltyrosine Side Product Formation

This protocol allows for the analysis of the extent of premature deprotection and rearrangement.

  • Sample Preparation: After synthesis and final cleavage, dissolve a known amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Elute with a linear gradient of acetonitrile in water, both containing 0.1% TFA.

    • Monitor the elution at 220 nm and 280 nm.

  • Peak Identification and Quantification:

    • Identify the peaks corresponding to the desired peptide and the 3-benzyltyrosine-containing impurity by mass spectrometry.

    • Quantify the relative amounts of the desired product and the side product by integrating the respective peak areas in the HPLC chromatogram.

Mechanism of Side Reaction

The primary side reaction resulting from premature deprotection of this compound is the acid-catalyzed O- to C-benzyl migration. The proposed mechanism is depicted below.

Mechanism of 3-Benzyltyrosine Formation Tyr_OBzl O-Benzyl-Tyrosine Side Chain Protonation Protonation of Ether Oxygen (by TFA) Tyr_OBzl->Protonation H+ Carbocation Formation of Benzyl Cation and Free Tyrosine Protonation->Carbocation Cleavage EAS Electrophilic Aromatic Substitution (Intramolecular) Carbocation->EAS Rearrangement 3-Benzyltyrosine (Stable Side Product) EAS->Rearrangement

Caption: The proposed mechanism for the acid-catalyzed formation of 3-benzyltyrosine.

References

Technical Support Center: Strategies to Improve Solubility of Peptides Containing o-Benzyl-d-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of peptides containing the hydrophobic residue, o-Benzyl-d-tyrosine.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound often difficult to dissolve?

A1: The primary reason for solubility issues is the significant hydrophobicity of the benzyl (Bzl) protecting group on the tyrosine side chain.[1] This large, nonpolar group increases the overall hydrophobicity of the peptide, promoting intermolecular aggregation and making it less soluble in aqueous solutions.[1][2] This aggregation can occur both during solid-phase peptide synthesis (SPPS) and after the peptide has been cleaved and purified.[1]

Q2: What is the very first step I should take when my peptide won't dissolve?

A2: Always begin by testing the solubility with a small portion of your lyophilized peptide before attempting to dissolve the entire sample.[3][4][5][6] This preserves the bulk of your material in case the initial solvent choice is not optimal. It is recommended to let the peptide warm to room temperature before reconstitution.[4][5]

Q3: How do I determine the best initial solvent to try?

A3: The best approach is to first estimate the net charge of your peptide to classify it as acidic, basic, or neutral.[3][4]

  • Step 1: Calculate the net charge. Assign a value of +1 to each basic residue (Lys, Arg, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).[4][5]

  • Step 2: Choose a solvent based on the net charge.

    • Basic Peptides (net positive charge): Try dissolving in an acidic solution, such as 10% aqueous acetic acid.[3][5][7]

    • Acidic Peptides (net negative charge): Attempt to dissolve the peptide in a basic solution, like 0.1M ammonium bicarbonate.[7]

    • Neutral or Hydrophobic Peptides (net charge near zero): These are common for sequences with this compound. You will likely need to start by dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN), followed by the slow, dropwise addition of your aqueous buffer.[3][5][7][8]

Q4: My peptide is for a cell-based assay. Are there limitations on which solvents I can use?

A4: Yes, absolutely. Organic solvents can be toxic to cells. For most cell-based assays, the final concentration of DMSO should not exceed 1%, and is often kept below 0.5% to avoid artifacts.[7] If using an organic co-solvent, always dissolve the peptide at a high concentration first and then dilute it into your culture medium, ensuring the final solvent concentration is within a safe range for your specific cell line.

Q5: Can aggregation occur even if the peptide seems to dissolve initially?

A5: Yes. A peptide can dissolve in an organic solvent but then precipitate or aggregate when an aqueous buffer is added.[8][9] This happens when the solution becomes supersaturated as the proportion of the poor solvent (water) increases. Furthermore, some peptides can form aggregates over time even in a solution where they were initially soluble. It is always recommended to centrifuge your peptide solution to pellet any undissolved material or aggregates before use.[3][7]

Section 2: Troubleshooting Guides

Problem: Lyophilized peptide powder is insoluble in the desired aqueous buffer.

This workflow provides a systematic approach to solubilizing a difficult peptide.

TroubleshootingWorkflow Start Start with Lyophilized Peptide TestAliquot 1. Test a small aliquot Start->TestAliquot CalcCharge 2. Calculate Net Charge TestAliquot->CalcCharge IsBasic Is peptide basic (net charge > 0)? CalcCharge->IsBasic IsAcidic Is peptide acidic (net charge < 0)? IsBasic->IsAcidic No UseAcid 3a. Try 10% Acetic Acid IsBasic->UseAcid Yes IsHydrophobic Peptide is hydrophobic (net charge ≈ 0) IsAcidic->IsHydrophobic No UseBase 3b. Try 0.1M NH4HCO3 IsAcidic->UseBase Yes UseOrganic 3c. Use minimal DMSO/DMF/ACN, then slowly add buffer IsHydrophobic->UseOrganic IsSoluble Is it soluble? UseAcid->IsSoluble UseBase->IsSoluble UseOrganic->IsSoluble PhysicalMethods 4. Apply Physical Methods (Sonication, Gentle Warming) IsSoluble->PhysicalMethods No Success Success: Soluble IsSoluble->Success Yes IsSoluble2 Is it soluble now? PhysicalMethods->IsSoluble2 LastResort 5. Last Resort: Use Denaturants (e.g., 6M GuHCl) and dialyze/dilute IsSoluble2->LastResort No IsSoluble2->Success Yes LastResort->Success If successful Fail Insoluble: Consider sequence modification or alternative formulation LastResort->Fail

Caption: A step-by-step workflow for troubleshooting the initial solubilization of a peptide.

Problem: Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer.
  • Cause: You have exceeded the solubility limit of the peptide in the final mixed-solvent system. The hydrophobic nature of this compound causes the peptide to "crash out" as the polarity of the solvent increases.

  • Solutions:

    • Modify the Dilution Process: Instead of adding the buffer to the peptide-organic solution, try adding the peptide-organic solution dropwise into the vortexing/stirring aqueous buffer.[9] This avoids localized high concentrations of the peptide.

    • Re-evaluate Solvent Ratio: If your experiment permits, a higher final concentration of the organic co-solvent may be required to maintain solubility.

    • Reset and Re-attempt: If precipitation is severe, the peptide may need to be recovered by centrifugation, lyophilized to remove the solvent, and re-dissolved using a different strategy, such as starting with a different organic solvent or aiming for a lower final concentration.[5][8]

Section 3: Data and Experimental Protocols

Data Presentation

Table 1: Summary of Key Solubility Enhancement Strategies

StrategyDescriptionBest ForConsiderations & Limitations
pH Adjustment Dissolving the peptide in a buffer where it carries a net positive or negative charge, moving away from its isoelectric point (pI).[10]Peptides with a significant number of acidic or basic residues.May not be effective for highly hydrophobic, neutral peptides. Final pH must be compatible with the assay.
Organic Co-solvents Using minimal amounts of organic solvents (DMSO, DMF, ACN) to first dissolve the hydrophobic peptide before aqueous dilution.[7]Peptides with high hydrophobicity, like those containing this compound.Potential for solvent toxicity in biological assays.[7] May not be suitable for peptides with Cys, Met, or Trp due to oxidation risk with DMSO.[5][6]
Physical Methods Using sonication to break apart aggregates or gentle warming (<40°C) to increase the energy of the system.[3][7]A first-line approach for any peptide that is slow to dissolve.Sonication can heat the sample and potentially degrade the peptide.[3] Overheating must be avoided.
Chaotropic Agents Using strong denaturants like 6M Guanidine HCl or 8M Urea to disrupt aggregation.[3]Severely aggregated peptides that are insoluble by other means.These agents will denature proteins in your assay; they must be removed (e.g., dialysis) or diluted to non-interfering levels.[9]
Sequence Modification Proactively altering the peptide sequence by adding hydrophilic groups (e.g., PEGylation) or replacing hydrophobic residues.[7][10]During the peptide design and synthesis phase.Requires re-synthesis of the peptide. May alter the peptide's biological activity.

Table 2: Common Co-solvents for Hydrophobic Peptides

SolventPropertiesTypical Starting % (to dissolve)Max % in Cell Assays (General)Notes
DMSO Strong, polar aprotic solvent. Low toxicity.[5]100% (minimal volume)< 1%[7]Preferred for biological applications. Avoid for peptides with Cys, Met, or Trp due to oxidation risk.[5][6]
DMF Polar aprotic solvent.100% (minimal volume)Varies, generally lower than DMSO.Good alternative to DMSO if oxidation is a concern. Higher toxicity than DMSO.
Acetonitrile (ACN) Polar aprotic solvent. Volatile.100% (minimal volume)Varies, generally < 5%Common in HPLC. Volatility can make concentration measurements difficult.[8]
Isopropanol Polar protic solvent.100% (minimal volume)Varies, generally < 1%Can be effective for some highly hydrophobic peptides.
Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Hydrophobic Peptide

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.[6] Centrifuge the vial briefly to ensure all powder is at the bottom.[5]

  • Initial Test: Weigh out a small, known amount of peptide (e.g., 1 mg) into a sterile microfuge tube.

  • Solvent Addition (Hydrophobic Protocol):

    • Add a small, precise volume of 100% DMSO (e.g., 20 µL) directly to the peptide powder.

    • Vortex or pipette up and down to fully dissolve the peptide. The solution should be completely clear.[6]

  • Aqueous Dilution:

    • Place your desired aqueous buffer (e.g., 180 µL of PBS for a 1:10 dilution) into a separate tube.

    • While vortexing the buffer, add the peptide-DMSO solution very slowly, drop-by-drop.

    • Visually inspect the solution. If it remains clear, the peptide is soluble at this concentration. If it becomes cloudy or shows precipitate, the solubility limit has been exceeded.[9]

  • Physical Assistance: If the solution is slightly cloudy, sonicate the tube in a cooled water bath for short bursts (e.g., 3 x 15 seconds) or warm gently to 37°C for 5-10 minutes to aid dissolution.[5]

  • Final Clarification: Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates.[7] Carefully transfer the supernatant to a new tube.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]

Section 4: Advanced Strategies and Logical Relationships

For particularly challenging peptides, solubility issues may need to be addressed at the design stage. The diagram below illustrates the relationship between the root causes of poor solubility for peptides containing this compound and the corresponding strategic solutions.

LogicalRelationships Cause1 High Hydrophobicity (from this compound) Problem Poor Aqueous Solubility Cause1->Problem Cause2 Intermolecular Aggregation Cause2->Problem Cause3 pH at or near pI Cause3->Problem Cat1 Formulation Strategies (Post-Synthesis) Problem->Cat1 Address with Cat2 Peptide Design Strategies (Pre-Synthesis) Problem->Cat2 Prevent with Sol1 Use Organic Co-solvents (DMSO, ACN) Cat1->Sol1 Sol2 pH Adjustment Cat1->Sol2 Sol3 Add Chaotropic Agents (GuHCl, Urea) Cat1->Sol3 Sol4 PEGylation Cat2->Sol4 Sol5 Incorporate Hydrophilic Residues (Lys, Arg) Cat2->Sol5 Sol6 Add Solubility Tags Cat2->Sol6

Caption: Relationship between causes of poor solubility and corresponding strategic solutions.

References

Technical Support Center: Managing Aggregation of Peptides Containing o-Benzyl-d-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling peptide aggregation issues specifically related to the incorporation of the hydrophobic amino acid, o-Benzyl-d-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it contribute to peptide aggregation?

A1: this compound is a derivative of the amino acid tyrosine where a benzyl group is attached to the ortho position of the phenol ring, and it possesses a D-chiral configuration. The benzyl group is highly hydrophobic, and its presence within a peptide sequence significantly increases the peptide's overall hydrophobicity. This hydrophobicity promotes intermolecular interactions, leading to the formation of insoluble aggregates.[1] During solid-phase peptide synthesis (SPPS), this can result in poor resin swelling, incomplete reactions, and physical clumping of the resin.[1] After cleavage and purification, the hydrophobic nature of the benzyl group can cause the peptide to be poorly soluble in aqueous solutions, leading to the formation of amorphous aggregates or more structured amyloid-like fibrils.[1]

Q2: How can I identify if my this compound-containing peptide is aggregating?

A2: Peptide aggregation can be identified through several observational and analytical techniques:

  • Visual Inspection: The most straightforward sign of aggregation is the appearance of visible precipitates, cloudiness, or gel-formation in your peptide solution.

  • During Synthesis: On-resin aggregation can be indicated by poor resin swelling, slow or incomplete coupling reactions (positive ninhydrin test after coupling), and physical clumping of the resin beads.[1] A significantly low yield of the final peptide product is also a strong indicator of aggregation issues during synthesis.[1]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique for detecting and quantifying aggregates.[2][3][4][5] The appearance of high molecular weight species (dimers, trimers, or larger oligomers) in your chromatogram is a clear indication of aggregation.[6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size over time or the appearance of a population of larger particles suggests aggregate formation.[6][7]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is specifically used to detect the formation of amyloid-like fibrils, which are a common type of structured aggregate.[8][9][10][11][12] An increase in ThT fluorescence over time indicates the formation of β-sheet-rich fibrillar aggregates.[13]

Q3: Can the D-configuration of the amino acid influence aggregation?

A3: While the primary driver of aggregation for peptides containing this compound is the hydrophobicity of the benzyl group, the D-amino acid configuration can influence the secondary structure of the peptide. Peptides containing D-amino acids can disrupt the formation of typical right-handed alpha-helices and can favor the formation of different secondary structures, which may in some cases either promote or inhibit aggregation depending on the overall sequence.

Troubleshooting Guides

Problem 1: Peptide Precipitation During Synthesis

Symptoms:

  • Poor resin swelling.[1]

  • Positive ninhydrin (Kaiser) test after coupling, indicating incomplete reaction.[1]

  • Resin beads are clumping together.[1]

  • Low final peptide yield.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Inter-chain hydrogen bonding and hydrophobic interactions on the resin. [1][14]Solvent Modification: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add up to 20% Dimethyl Sulfoxide (DMSO) to the coupling mixture to disrupt hydrogen bonds.[1][14]
Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt non-covalent interactions.[15]
Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-60 °C) to disrupt secondary structures.[14]
Sonication: Apply sonication during the coupling reaction to physically break up peptide aggregates on the resin.[1][14]
Steric hindrance from the bulky o-benzyl group. Extended Coupling Times: Increase the duration of the coupling reaction to ensure completion.
Double Coupling: Perform the coupling step twice with a fresh solution of activated amino acid.
Inefficient activation of the incoming amino acid. Use Potent Activating Reagents: Employ more powerful activating reagents like HBTU, HATU, or PyBOP.[15]
Problem 2: Poor Solubility of the Purified Peptide

Symptoms:

  • Difficulty dissolving the lyophilized peptide in aqueous buffers.

  • Precipitation occurs when attempting to make a stock solution.

  • Cloudiness or precipitation is observed upon storage, even at 4°C.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrophobic aggregation in aqueous solution. [1]pH Adjustment: Adjust the pH of the buffer to be at least 1-2 units away from the peptide's isoelectric point (pI).[6][16][17] This increases the net charge on the peptide, leading to electrostatic repulsion that can prevent aggregation.[13]
Organic Co-solvents: Initially dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.[1]
Use of Excipients: Add solubility-enhancing excipients to the buffer. (See Table 1 for details).
Sonication: Use a sonication bath to help break up small aggregates and facilitate dissolution.[1]
Formation of stable, structured aggregates (e.g., amyloid fibrils). Denaturants: For peptides that are difficult to solubilize, consider using denaturants like guanidinium chloride or urea. Note that this will denature the peptide, and subsequent refolding protocols may be necessary.
Solubility-Enhancing Tags: If aggregation is a persistent issue, consider re-synthesizing the peptide with a solubility-enhancing tag. (See Table 2 for details).

Data Presentation

Table 1: Common Excipients to Prevent Peptide Aggregation

ExcipientEffective Concentration RangeMechanism of ActionKey Considerations
Arginine 50 - 500 mMActs as a "chemical chaperone" by suppressing protein-protein interactions and increasing the solubility of unfolded or partially folded states.[6]Can be effective at physiological pH and is generally well-tolerated in biological assays.
Sugars (e.g., Sucrose, Trehalose) 5 - 10% (w/v)Stabilize the native conformation of the peptide through preferential exclusion.Can increase viscosity at higher concentrations.
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) 0.01 - 0.1% (v/v)Reduce surface-induced aggregation and interact with hydrophobic regions to prevent self-association.[18]May interfere with certain biological assays.
Amino Acids (e.g., Glycine, Proline) 100 - 500 mMCan stabilize peptides through various mechanisms, including preferential exclusion and direct interaction.[13][19]The effectiveness is peptide-dependent.

Table 2: Solubility-Enhancing Tags

TagSizePropertiesRemoval
Poly-Arginine or Poly-Lysine SmallHighly charged, increases electrostatic repulsion.[20]Typically not removed for in vitro studies.
Maltose Binding Protein (MBP) Large (~42 kDa)Highly soluble protein that can act as a chaperone.[20]Can be removed by protease cleavage (e.g., TEV, Thrombin).
Glutathione S-Transferase (GST) Medium (~26 kDa)Dimeric protein that enhances solubility.[21]Can be removed by protease cleavage.
Small Ubiquitin-like Modifier (SUMO) Small (~11 kDa)Highly soluble and can enhance proper folding.Can be removed by specific SUMO proteases.
NEXT tag Small (53 amino acids)Intrinsically disordered peptide tag with excellent solubility-enhancing properties.[21]Can be removed by protease cleavage.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the this compound-containing peptide.

Materials:

  • Purified peptide sample

  • SEC column suitable for the molecular weight range of the peptide and its expected aggregates.

  • HPLC or UHPLC system with a UV detector.[4]

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4, with or without additives like arginine or a low concentration of organic solvent).

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the peptide in the mobile phase to a known concentration. Filter the sample through a 0.22 µm filter to remove any large particulates.[6]

  • Injection: Inject a defined volume of the prepared peptide sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

  • Data Analysis: Integrate the peaks corresponding to the monomer and any high molecular weight species. The percentage of aggregate can be calculated based on the relative peak areas.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the formation of amyloid-like fibrils in a solution of the this compound-containing peptide.

Materials:

  • Peptide stock solution.

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered).[10]

  • Assay buffer (e.g., phosphate or Tris buffer at the desired pH).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[8][10]

Methodology:

  • Prepare Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing the peptide at the desired final concentration, ThT at a final concentration of 10-25 µM, and the assay buffer.[8][9][10] Include control wells with buffer and ThT only (for background fluorescence) and peptide only (to check for intrinsic fluorescence).

  • Incubation and Measurement: Place the plate in the fluorescence reader set to the desired temperature (e.g., 37°C).[8][9] Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) over several hours or days. Shaking between reads can be used to accelerate aggregation.[9]

  • Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.[13]

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Initial Characterization cluster_troubleshooting Troubleshooting Aggregation cluster_final_analysis Final Analysis start Start: Peptide Synthesis (with this compound) cleavage Cleavage & Purification start->cleavage solubility_test Solubility Test cleavage->solubility_test sec_initial Initial SEC Analysis solubility_test->sec_initial aggregation_observed Aggregation Observed? sec_initial->aggregation_observed no_aggregation No Aggregation: Proceed to Assay aggregation_observed->no_aggregation No yes_aggregation Aggregation Present aggregation_observed->yes_aggregation Yes end End: Soluble, Monomeric Peptide no_aggregation->end optimization Optimize Conditions: - pH Adjustment - Add Excipients - Co-solvents yes_aggregation->optimization resynthesis Consider Re-synthesis with Solubility Tag optimization->resynthesis If still aggregating final_sec Final SEC Analysis optimization->final_sec resynthesis->final_sec tht_assay ThT Assay final_sec->tht_assay If fibril formation is suspected final_sec->end tht_assay->end

Caption: Troubleshooting workflow for aggregation of this compound peptides.

logical_relationship cluster_peptide Peptide Properties cluster_environment Environmental Factors cluster_prevention Prevention Strategies hydrophobicity High Hydrophobicity (o-Benzyl group) aggregation Peptide Aggregation hydrophobicity->aggregation concentration High Peptide Concentration concentration->aggregation pI pH near pI pI->aggregation temp Temperature temp->aggregation agitation Agitation agitation->aggregation surface Surface Interactions surface->aggregation excipients Add Excipients (e.g., Arginine) excipients->aggregation Inhibit ph_adjust Adjust pH away from pI ph_adjust->aggregation Inhibit sol_tags Solubility Tags sol_tags->aggregation Inhibit

Caption: Factors influencing and preventing peptide aggregation.

References

optimizing cleavage cocktail for peptides with o-Benzyl-d-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the cleavage of peptides containing o-Benzyl-d-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

A1: The main challenge during the final cleavage step with strong acids like trifluoroacetic acid (TFA) is the generation of a reactive benzyl carbocation from the removal of the benzyl (Bzl) protecting group. This carbocation can re-alkylate the deprotected tyrosine residue, primarily at the ortho position, leading to the formation of 3-benzyltyrosine as a significant impurity. It can also react with other nucleophilic residues in the peptide chain, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), reducing the final product's purity.[1]

Q2: What is the role of scavengers in the cleavage cocktail for this compound-containing peptides?

A2: Scavengers are crucial for "trapping" or quenching the reactive benzyl carbocations generated during cleavage.[1] By reacting with these carbocations, scavengers prevent them from modifying the desired peptide, thereby minimizing the formation of byproducts like 3-benzyltyrosine and protecting other sensitive amino acid residues.[1][2]

Q3: Which scavengers are most effective for cleaving peptides with this compound?

A3: A combination of scavengers is often recommended for optimal results. Effective scavengers for peptides containing Tyr(Bzl) include:

  • Thioanisole: Highly effective at scavenging benzyl cations.[1][3]

  • Phenol or p-cresol: Act as scavengers for benzyl cations and can also help to suppress oxidation.[1][2]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations.[1]

  • Triisopropylsilane (TIS): Primarily used for scavenging trityl cations but is also effective against other carbocations.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Presence of a side product with a mass increase of +90 Da in Mass Spectrometry. Alkylation of the tyrosine residue by the liberated benzyl cation, forming 3-benzyltyrosine.[1]Increase the concentration of scavengers like thioanisole or p-cresol in the cleavage cocktail. Consider switching to a more robust scavenger cocktail, such as Reagent K.[1]
Multiple unidentified peaks in the HPLC chromatogram. Non-specific alkylation of other sensitive residues (e.g., Met, Cys, Trp) by benzyl cations.[1]Ensure your cleavage cocktail contains scavengers appropriate for all sensitive residues present in your peptide sequence. A broad-spectrum cocktail is advisable.
Low peptide yield after cleavage. Incomplete cleavage from the resin or loss of peptide during workup.Extend the cleavage reaction time or perform a second cleavage on the same resin. Optimize the peptide precipitation and washing steps.
Oxidation of sensitive residues (e.g., Met, Trp). The cleavage cocktail lacks sufficient reducing scavengers.Include scavengers like 1,2-ethanedithiol (EDT) or use a specialized cocktail like Reagent K to minimize oxidation.

Cleavage Cocktail Comparison

The selection of an appropriate cleavage cocktail is critical for maximizing the purity of peptides containing this compound. The following table summarizes the expected purity of a model peptide based on the scavenger composition.

Cocktail ID Composition Expected Purity (%) Notes
Cocktail A 95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.
Cocktail B 92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.[1]
Cocktail C 90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT>95%A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.

Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence and the presence of other sensitive residues.[1]

Experimental Protocol: Optimized Cleavage of this compound Peptides

This protocol outlines a general method for the cleavage and deprotection of a peptide containing this compound from a solid-phase resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • p-Cresol

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Collection tube

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Freshly prepare the desired cleavage cocktail in a fume hood. For a robust cleavage of a peptide containing this compound, "Cocktail C" (90% TFA, 5% p-Cresol, 5% Thioanisole) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a vacuum.

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to determine purity and identify any side products.

Visual Guides

Cleavage_Troubleshooting_Workflow start Start Cleavage check_purity Analyze Crude Peptide (HPLC, MS) start->check_purity purity_ok High Purity (>95%) check_purity->purity_ok Yes purity_low Low Purity or Side Products check_purity->purity_low No end End purity_ok->end identify_side_product Identify Side Product (Mass Shift) purity_low->identify_side_product plus_90 Mass +90 Da (3-benzyltyrosine) identify_side_product->plus_90 Yes other_impurities Other Impurities identify_side_product->other_impurities No optimize_scavengers Optimize Scavengers: - Increase Thioanisole/p-Cresol - Use Reagent K plus_90->optimize_scavengers check_other_residues Check for other sensitive residues (Met, Cys, Trp) other_impurities->check_other_residues optimize_scavengers->start Re-run Cleavage broad_spectrum_cocktail Use Broad-Spectrum Cocktail (e.g., Reagent K) check_other_residues->broad_spectrum_cocktail broad_spectrum_cocktail->start Re-run Cleavage

Caption: Troubleshooting workflow for optimizing peptide cleavage.

Cleavage_Mechanism cluster_peptide Peptide Chain cluster_cocktail Cleavage Cocktail Tyr_Bzl This compound (Protected) Deprotected_Tyr d-Tyrosine (Deprotected) Tyr_Bzl->Deprotected_Tyr + TFA Benzyl_Cation Benzyl Cation (Reactive) Tyr_Bzl->Benzyl_Cation + TFA TFA TFA Scavenger Scavenger (e.g., Thioanisole) Side_Product 3-benzyltyrosine (Side Product) Benzyl_Cation->Side_Product + Deprotected Tyr (No Scavenger) Scavenged_Cation Scavenged Cation (Inactive) Benzyl_Cation->Scavenged_Cation + Scavenger

Caption: Key species in the cleavage of this compound peptides.

References

Technical Support Center: Purification of Peptides Containing o-Benzyl-d-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of synthetic peptides incorporating o-Benzyl-d-tyrosine. The presence of the bulky and hydrophobic o-benzyl protecting group on the d-tyrosine residue introduces specific challenges, primarily related to peptide solubility and aggregation, which can impact purification efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my crude peptide containing this compound poorly soluble in standard HPLC mobile phases?

A1: The this compound residue significantly increases the overall hydrophobicity of the peptide.[1] Peptides with a high proportion of hydrophobic amino acids often exhibit poor solubility in aqueous solutions and have a strong tendency to aggregate. The benzyl group, being large and nonpolar, is a major contributor to this hydrophobicity, leading to difficulties in dissolving the peptide in typical aqueous buffers used for reverse-phase HPLC (RP-HPLC).[1]

Q2: What is the recommended initial solvent for dissolving my this compound-containing peptide prior to purification?

A2: For highly hydrophobic peptides, it is advisable to first dissolve the lyophilized crude product in a minimal amount of a strong organic solvent.[1] Effective choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1] Once the peptide is fully dissolved in the organic solvent, the aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid - TFA) can be gradually added to dilute the sample to the desired concentration for injection.[1] This two-step dissolution process helps prevent immediate precipitation and aggregation upon contact with the aqueous phase.

Q3: My peptide precipitates when I dilute the organic solvent stock with the aqueous mobile phase. What should I do?

A3: This indicates that the peptide's solubility limit has been exceeded in the resulting solvent mixture. To mitigate this, you can try the following:

  • Inject the sample in a higher concentration of the organic solvent.

  • Experiment with different organic solvents for the initial dissolution that might offer better miscibility with your mobile phase.

  • Reduce the total amount of peptide loaded per injection.[1]

Q4: What are the typical impurities I should expect in my crude peptide synthesis?

A4: Besides the target peptide, crude synthetic peptide mixtures often contain a range of impurities, including:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated peptides: Peptide chains that were terminated prematurely during synthesis.

  • Incompletely deprotected peptides: Peptides where some amino acid side-chain protecting groups (including the o-benzyl group on d-tyrosine) were not successfully removed during the final cleavage step.

  • By-products from scavengers: Small molecules originating from the cleavage cocktail.

Q5: Can the this compound residue affect the final mass spectrometry analysis?

A5: Yes. While the peptide backbone will fragment as expected (producing b- and y-ions), the presence of the benzyl group on d-tyrosine should be accounted for in the mass calculations. The mass of an this compound residue is 271.31 g/mol . Incomplete removal of the benzyl group will result in a mass difference of 90.05 Da (C₇H₆) compared to the deprotected d-tyrosine residue. It is also important to note that standard mass spectrometry techniques cannot differentiate between D- and L-enantiomers.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broad Peaks) in RP-HPLC
  • Symptom: The chromatogram shows asymmetrical peaks with a "tail" or very broad peaks, leading to poor resolution and impure fractions.[1]

  • Diagram:

    G Start Poor Peak Shape (Tailing, Broadening) Cause1 Peptide Aggregation Start->Cause1 Cause2 Secondary Interactions with Stationary Phase Start->Cause2 Cause3 Suboptimal Mobile Phase Conditions Start->Cause3 Solution1a Increase Column Temperature (e.g., 30-40 °C) Cause1->Solution1a Solution1b Use Stronger Organic Solvent for Dissolution (DMSO/DMF) Cause1->Solution1b Solution2 Ensure Adequate Ion-Pairing Agent (e.g., 0.1% TFA) Cause2->Solution2 Solution3 Optimize Gradient Slope (shallower gradient) Cause3->Solution3

    Troubleshooting workflow for poor peak shape in RP-HPLC.
  • Potential Causes and Solutions:

    • Peptide Aggregation: The high hydrophobicity of the o-benzyl group can cause the peptide to aggregate, leading to broad and misshapen peaks.[1]

      • Solution: Increase the column temperature (e.g., 30-40°C) to disrupt aggregates and improve solubility.[2] Dissolving the crude peptide in a stronger organic solvent like DMSO before dilution can also prevent on-column aggregation.[2]

    • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase.

      • Solution: Ensure a sufficient concentration of an ion-pairing agent, such as TFA (typically 0.1%), in your mobile phases to mask these interactions.[1]

    • Suboptimal HPLC Conditions: The elution gradient may be too steep, not allowing for proper partitioning between the mobile and stationary phases.

      • Solution: Employ a shallower gradient to improve resolution.[2]

Problem 2: Low Recovery of Purified Peptide
  • Symptom: The final amount of lyophilized peptide is significantly lower than expected based on the amount of crude material injected.

  • Diagram:

    G Start Low Peptide Recovery Cause1 Poor Solubility of Crude Peptide Start->Cause1 Cause2 Irreversible Adsorption to Column Start->Cause2 Cause3 Precipitation on Column Start->Cause3 Solution1 Optimize Dissolution Protocol (e.g., use DMSO, sonicate) Cause1->Solution1 Solution2 Try a Different Stationary Phase (e.g., C8, C4, or Phenyl) Cause2->Solution2 Solution3 Increase Organic Content of Initial Mobile Phase Cause3->Solution3 Solution4 Increase Column Temperature Cause3->Solution4

    Troubleshooting workflow for low peptide recovery.
  • Potential Causes and Solutions:

    • Poor Solubility of Crude Peptide: If the peptide is not fully dissolved before injection, a significant portion will be filtered out or will not be properly loaded onto the column.[1]

      • Solution: Ensure the peptide is completely dissolved. Use a minimal amount of a strong organic solvent like DMSO or DMF and sonicate briefly if necessary. Filter the sample before injection.[1]

    • Irreversible Adsorption: Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase, especially C18 columns.

      • Solution: Try a less hydrophobic stationary phase, such as C8, C4, or a phenyl column.[3] These columns have a lower density of hydrophobic ligands and may allow for better recovery.

    • On-Column Precipitation: The peptide may be soluble in the injection solvent but precipitate at the head of the column when it comes into contact with the more aqueous initial mobile phase.

      • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile) in the initial mobile phase. Also, increasing the column temperature can help maintain solubility during the run.

Data Presentation

The following tables provide illustrative data on the impact of different purification strategies on the purity and yield of hydrophobic peptides. Note that exact values are highly dependent on the specific peptide sequence, length, and crude purity.

Table 1: Illustrative Purity and Yield Before and After a Single-Step RP-HPLC Purification of a Hydrophobic Peptide

ParameterCrude PeptideAfter RP-HPLC
Purity (%) 45-65%>95%
Overall Yield (%) -20-40%
Note: This data is representative for a generic hydrophobic peptide and highlights the trade-off between achieving high purity and the resulting yield.[1]

Table 2: Comparison of Different RP-HPLC Columns for the Purification of a Hydrophobic 15-mer Peptide Containing a Benzyl-Protected Residue

Column TypeStationary PhaseParticle Size (µm)Pore Size (Å)Relative Purity (%)Relative Recovery (%)
Standard C18512095.285
Less Hydrophobic C8512094.892
Wide Pore C4530096.195
Alternative Selectivity Phenyl512095.590
Note: For highly hydrophobic peptides, a C4 column with a wider pore size can sometimes offer improved recovery without compromising purity.[3]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of an this compound Containing Peptide
  • Sample Preparation:

    • Weigh 1-2 mg of the lyophilized crude peptide into a low-binding microcentrifuge tube.

    • Add a minimal volume (e.g., 50-100 µL) of HPLC-grade DMSO to dissolve the peptide. Sonicate briefly if necessary.

    • Dilute the dissolved peptide with mobile phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • HPLC Setup and Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). For very hydrophobic peptides, a C4 or Phenyl column can be considered.[3]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. This should be scaled accordingly for preparative columns.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[4]

    • Column Temperature: Start at 30°C. This can be increased to 40°C or higher to improve solubility and peak shape.

  • Gradient Elution:

    • A typical gradient might be a linear increase from 5-15% B to 55-65% B over 30-40 minutes. The exact gradient should be optimized based on the retention time of the target peptide, aiming for a shallow slope around the elution point of the main peak.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and mass using mass spectrometry (e.g., LC-MS).

  • Post-Purification:

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Post-Purification Mass Spectrometry Analysis
  • Sample Preparation:

    • Take a small aliquot of a purified fraction from the HPLC.

    • If necessary, dilute the sample with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. Formic acid is generally preferred over TFA for MS analysis as it causes less ion suppression.

    • The final concentration for MS analysis is typically in the low micromolar to nanomolar range.

  • Mass Spectrometry Analysis:

    • The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, by LC-MS using a rapid analytical gradient.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the parent ion corresponding to the calculated mass of the peptide containing the this compound residue.

    • If fragmentation analysis (MS/MS) is performed, analyze the b- and y-ion series to confirm the peptide sequence.

References

Technical Support Center: Tyrosine O-Acylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting O-acylation of tyrosine residues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is tyrosine O-acylation and why is it a problem in peptide synthesis?

A: Tyrosine O-acylation is an undesired side reaction where the hydroxyl group (-OH) of the tyrosine side chain is acylated, typically by the activated carboxyl group of the incoming amino acid during the coupling step. This occurs because the phenolic hydroxyl group is nucleophilic.[1][2] O-acylation leads to the formation of branched peptides and other impurities, which reduces the yield of the desired peptide and complicates its purification.[2]

Q2: How can I prevent O-acylation of tyrosine during Solid-Phase Peptide Synthesis (SPPS)?

A: The most effective method to prevent O-acylation is to use a protecting group for the tyrosine side chain. In Fmoc-based SPPS, the most common protecting group is the acid-labile tert-butyl (tBu) ether (Fmoc-Tyr(tBu)-OH).[1][3] This protecting group shields the hydroxyl group during peptide chain elongation and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[4] For Boc-based SPPS, common protecting groups include benzyl (Bzl) and its more stable derivatives like 2,6-dichlorobenzyl (2,6-Cl2Bzl).[3][5]

Q3: Can I synthesize short peptides containing tyrosine without side chain protection?

A: While it is possible to incorporate unprotected tyrosine in the synthesis of short peptides, it is generally not recommended. The unprotected tyrosine side chain can be acylated during coupling reactions, which can lead to side products and may require more activated carboxylic acid to ensure complete coupling to the alpha-amino group.[6] Furthermore, the unprotected side chain can be modified by cationic species released during deprotection and cleavage steps.[6]

Q4: What are the most common protecting groups for tyrosine and how do they compare?

A: The choice of protecting group depends on the overall synthetic strategy (Fmoc/tBu vs. Boc/Bzl). The tert-butyl (tBu) group is the standard for Fmoc-SPPS due to its stability to the basic conditions used for Fmoc deprotection and its clean removal with TFA.[7] For Boc-SPPS, which uses acidic conditions for Nα-deprotection, more acid-stable protecting groups are required for the side chain. The 2,6-dichlorobenzyl (Cl₂Bzl) group offers significantly better stability compared to the traditional benzyl (Bzl) group, minimizing side reactions.[5]

Comparison of Common Tyrosine Protecting Groups
Protecting GroupSynthesis StrategyStability During SynthesisCleavage ConditionsCommon Side Reactions
tert-Butyl (tBu) Fmoc/tBuStable to base (e.g., piperidine)TFA3-tert-butyltyrosine formation (0.5-1.0%); minimized with scavengers.[7]
Benzyl (Bzl) Boc/BzlPartially labile to TFAStrong acids (e.g., HF)Prone to significant C-alkylation, especially with high-concentration HF cleavage.[7]
2,6-Dichlorobenzyl (Cl₂Bzl) Boc/BzlStable to 50% TFA in DCMStrong acids (e.g., HF)Significantly reduces C-alkylation compared to Bzl.[5][7]
2-Bromobenzyloxycarbonyl (2-Br-Z) Boc/BzlAcid-stableStrong acids (e.g., HF)Generally stable, used in Boc chemistry.[7]

Troubleshooting Guide

Q5: I have an unexpected peak in my HPLC analysis of a tyrosine-containing peptide. Could it be O-acylation?

A: It is possible. O-acylation will result in a significant mass addition to your peptide, corresponding to the mass of the acylating amino acid residue. The best way to identify the unexpected peak is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The mass difference between your expected product and the impurity will help identify the modification.

Q6: My LC-MS analysis shows a mass addition of +42 Da on my tyrosine-containing peptide. What is this?

A: A mass addition of +42 Da is characteristic of acetylation. This can occur if acetic anhydride was used as a capping agent during synthesis and the tyrosine side chain was unprotected. To avoid this, ensure that a side-chain protected tyrosine derivative, such as Fmoc-Tyr(tBu)-OH, is used.

Q7: I observe a mass addition of +80 Da. Is this related to tyrosine?

A: A mass addition of +80 Da is typically indicative of phosphorylation, another common post-translational modification of tyrosine. This is usually introduced intentionally but can occur as an unexpected modification under certain conditions if phosphate-containing reagents are present.

Q8: My peptide synthesis failed, and I suspect issues with a tyrosine residue. What should I do?

A: When a synthesis fails, the first step is to analyze the crude product by LC-MS to identify the major species present.[9] This will help determine if the issue is due to deletion sequences (incomplete coupling), unexpected modifications, or degradation. If O-acylation is suspected, confirm that a protected tyrosine was used. If aggregation is a possibility, especially for hydrophobic sequences, consider changing the solvent from DMF to NMP.[9]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH using HBTU/DIPEA

This protocol describes a standard procedure for coupling Fmoc-Tyr(tBu)-OH to a deprotected peptide-resin.

Reagents and Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Tyr(tBu)-OH

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.[4]

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[4]

  • Coupling Reaction: Add the activation mixture to the peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[4]

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).[4]

Protocol 2: Cleavage of the Peptide from the Resin and Removal of Protecting Groups

This protocol outlines the final cleavage and deprotection step.

Reagents and Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[10]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).[10]

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin and agitate at room temperature for 1.5 to 2 hours.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[10]

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether twice more.[10]

  • Drying: Dry the crude peptide under vacuum.[10]

Visualizations

G Decision Tree for Tyrosine Protection Strategy start Start: Synthesizing a Tyrosine-Containing Peptide strategy Which synthesis strategy are you using? start->strategy fmoc Use Fmoc-Tyr(tBu)-OH strategy->fmoc Fmoc/tBu boc Are you synthesizing a long or complex peptide? strategy->boc Boc/Bzl final_cleavage Proceed to final cleavage with appropriate scavenger cocktail fmoc->final_cleavage boc_stable Use Boc-Tyr(2,6-Cl2Bzl)-OH for enhanced stability boc->boc_stable Yes boc_standard Boc-Tyr(Bzl)-OH can be used, but be aware of potential C-alkylation side reactions boc->boc_standard No boc_stable->final_cleavage boc_standard->final_cleavage

Caption: Decision tree for selecting a tyrosine protecting group.

G Troubleshooting Workflow for Unexpected Peptide Modifications start Unexpected peak observed in HPLC analysis lcms Perform LC-MS analysis to determine mass of impurity start->lcms mass_check Does the mass correspond to a known modification? lcms->mass_check o_acylation Mass corresponds to an O-acylation by another amino acid residue mass_check->o_acylation Yes acetylation Mass increase of +42 Da (Acetylation) mass_check->acetylation Yes other_mod Other unexpected mass mass_check->other_mod No solution_o_acyl Review synthesis protocol. Ensure use of Tyr(tBu) or other side-chain protected Tyr. o_acylation->solution_o_acyl solution_acetyl Avoid acetic anhydride capping if using unprotected Tyr. acetylation->solution_acetyl investigate_further Investigate other potential side reactions (e.g., deletion, alkylation, oxidation) other_mod->investigate_further end Optimize synthesis protocol and re-synthesize solution_o_acyl->end solution_acetyl->end investigate_further->end

Caption: Troubleshooting workflow for unexpected peptide modifications.

References

Technical Support Center: Mitigating C-alkylation of the Tyrosine Ring in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the C-alkylation of the tyrosine ring, a common side reaction during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing direct solutions and preventative measures.

Issue 1: My mass spectrometry (MS) analysis shows an unexpected peak with a mass increase of +56 Da on my tyrosine-containing peptide.

  • Question: What is the likely cause of this +56 Da adduct, and how can I prevent it?

  • Answer: A mass increase of +56 Da on a tyrosine residue is the characteristic signature of C-alkylation by a tert-butyl cation, forming 3-tert-butyltyrosine. This reactive cation is generated during the trifluoroacetic acid (TFA)-mediated cleavage of tert-butyl (tBu) based protecting groups, which are commonly used for the side chains of amino acids like Asp, Glu, Ser, Thr, and Tyr itself. The electron-rich aromatic ring of the deprotected tyrosine is susceptible to electrophilic attack by this carbocation.

    Mitigation Strategies:

    • Use of Scavengers: The most effective way to prevent this side reaction is to include scavengers in your TFA cleavage cocktail. Scavengers are nucleophilic compounds that "trap" or "quench" the reactive tert-butyl cations before they can alkylate your peptide.

    • Optimize Scavenger Cocktail: A standard and often effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) . TIS is a highly efficient scavenger for tert-butyl cations. For peptides also containing other sensitive residues like Cys or Met, a more robust cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) may be necessary.[1]

    • Ensure Adequate Scavenger Concentration: The concentration of scavengers is critical. Insufficient amounts will lead to incomplete trapping of carbocations and result in C-alkylation.

Issue 2: The crude purity of my tyrosine-containing peptide is low, and HPLC analysis shows a significant, difficult-to-separate impurity peak.

  • Question: Could this impurity be the C-alkylated product? How can I confirm this and improve the purity?

  • Answer: Yes, it is highly likely that the major impurity is the C-alkylated peptide, especially if the side product has a slightly later retention time in reverse-phase HPLC and the mass difference corresponds to the alkyl group from a protecting group (e.g., +56 Da for tert-butyl or +90 Da for benzyl).

    Confirmation and Troubleshooting:

    • LC-MS Analysis: The most definitive way to identify the impurity is through liquid chromatography-mass spectrometry (LC-MS) analysis. The mass difference between the desired peptide and the impurity peak will confirm the presence of the alkyl adduct.

    • Review Your Cleavage Protocol: Ensure that you have used an appropriate scavenger cocktail for the protecting groups present in your peptide sequence. If no scavengers were used, this is the most probable cause.

    • Re-evaluate Scavenger Choice: If you used a scavenger cocktail but still observe significant alkylation, consider increasing the scavenger concentration or using a more potent scavenger. For instance, if you only used water as a scavenger, adding TIS will be significantly more effective against tert-butyl cations.

    • Optimize Cleavage Time: While a standard cleavage time is 2-4 hours, prolonged exposure to TFA can sometimes increase the likelihood of side reactions. However, insufficient cleavage time can lead to incomplete deprotection. It is recommended to perform a small-scale trial to determine the optimal cleavage time for your specific peptide.

Frequently Asked Questions (FAQs)

Q1: What is C-alkylation of tyrosine in the context of SPPS?

A1: C-alkylation of tyrosine is an irreversible side reaction where an alkyl group is covalently attached to the carbon atom of the tyrosine's aromatic ring. This occurs via an electrophilic aromatic substitution mechanism. The most common culprits are carbocations generated during the acidic cleavage of side-chain protecting groups. The tert-butyl cation (from tBu groups) is a frequent source of this modification.

Q2: Which amino acid protecting groups are the primary sources of reactive carbocations?

A2: The most common sources are tert-butyl (tBu) based protecting groups used for Tyr, Ser, Thr, Asp, and Glu. The benzyl (Bzl) group, often used in Boc-SPPS, can also lead to C-alkylation, forming 3-benzyltyrosine.

Q3: How do scavengers work to prevent C-alkylation?

A3: Scavengers are nucleophiles that are more reactive towards the generated carbocations than the amino acid side chains. They react with and neutralize the electrophilic carbocations, preventing them from attacking the tyrosine ring.

Q4: Are there any other tyrosine side reactions I should be aware of during SPPS?

A4: Besides C-alkylation, O-acylation of the unprotected hydroxyl group of tyrosine can occur during the coupling steps if a side-chain protecting group is not used. This leads to the formation of branched peptides. Therefore, it is standard practice to use a protected tyrosine derivative, such as Fmoc-Tyr(tBu)-OH, during synthesis.

Data Presentation

The selection of an appropriate scavenger cocktail is crucial for minimizing C-alkylation. The following tables provide quantitative data on the effectiveness of different scavengers.

Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of Cysteine

Note: This data for cysteine is illustrative of the general efficiency of scavengers in trapping tert-butyl cations and is directly applicable to mitigating tyrosine C-alkylation.

Scavenger Cocktail Composition (v/v)Total S-t-butylation (% area by HPLC)
95% TFA / 5% H₂O~15-20%
95% TFA / 2.5% TIS / 2.5% H₂O< 5%
90% TFA / 5% Thioanisole / 5% EDT< 2%
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)< 1%

Table 2: Expected Purity of a Model Tyr(Bzl)-Containing Peptide with Different Scavenger Cocktails

Scavenger Cocktail CompositionExpected Purity of Model Peptide (%)Key Observations
95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.[1]
92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.[1]
90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[1]
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)>95%A comprehensive cocktail that protects a wide range of sensitive residues.[1]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection with a Scavenger Cocktail

This protocol is suitable for most peptides containing Tyr(tBu) and other acid-labile protecting groups.

  • Resin Preparation:

    • After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF.

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common choice is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .

    • For 0.1 mmol of resin, prepare approximately 2-5 mL of the cocktail.

    • Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate of the peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL), followed by centrifugation and decantation after each wash, to remove scavengers and cleaved protecting groups.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.

Protocol 2: Evaluating Scavenger Efficiency

This protocol allows for the comparison of different scavenger cocktails to optimize the cleavage of a specific tyrosine-containing peptide.

  • Peptide-Resin Preparation:

    • Synthesize the desired tyrosine-containing peptide on a suitable solid support using standard Fmoc-SPPS chemistry.

    • After synthesis, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

    • Divide the dried resin into equal portions for testing with different cleavage cocktails.

  • Cleavage with Different Cocktails:

    • Prepare a series of different cleavage cocktails (e.g., as listed in Tables 1 and 2).

    • Perform the cleavage reaction for each resin portion following steps 3-5 of Protocol 1, ensuring that each sample is treated identically in terms of time and temperature.

  • Analysis:

    • Dissolve a small, equal amount of the crude peptide from each cleavage condition in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and quantify the percentage of the C-alkylated side product.

    • Use mass spectrometry (MS) to confirm the identity of the main peak and any major impurities (e.g., 3-tert-butyltyrosine). By comparing the HPLC profiles, you can determine the most effective scavenger cocktail for your peptide.

Visualizations

C_Alkylation_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Aromatic Substitution Tyr_tBu Tyr(tBu) side chain tBu_cation tert-Butyl Cation (Electrophile, E+) Tyr_tBu->tBu_cation Cleavage Tyr_OH Deprotected Tyr Tyr_tBu->Tyr_OH TFA TFA (H+) TFA->Tyr_tBu Arenium_ion Arenium Ion Intermediate (Resonance Stabilized) tBu_cation->Arenium_ion Tyr_ring Deprotected Tyr Ring (Nucleophile) Tyr_ring->Arenium_ion Attack by π-electrons Alkylated_Tyr 3-tert-butyltyrosine (C-alkylated product) Arenium_ion->Alkylated_Tyr Deprotonation H_plus H+ Arenium_ion->H_plus

Mechanism of Tyrosine C-alkylation by a tert-Butyl Cation.

Scavenger_Action cluster_0 Without Scavenger cluster_1 With Scavenger tBu_cation tert-Butyl Cation (Reactive Electrophile) Tyr_residue Tyrosine Residue tBu_cation->Tyr_residue Undesired Reaction Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Desired Reaction Alkylation C-Alkylation Side Product Tyr_residue->Alkylation Trapped_cation Neutralized Product Scavenger->Trapped_cation Desired_peptide Desired Peptide Tyr_residue2 Tyrosine Residue Tyr_residue2->Desired_peptide

Logical relationship of scavenger action in preventing C-alkylation.

SPPS_Cleavage_Workflow Start Start: Completed Peptide-Resin Wash_Resin Wash Resin with DCM Start->Wash_Resin Dry_Resin Dry Resin Under Vacuum Wash_Resin->Dry_Resin Cleavage Add Cocktail to Resin (2-3 hours agitation) Dry_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide End End: Crude Peptide for Analysis Dry_Peptide->End

References

Validation & Comparative

A Comparative Guide to Tyrosine Protection in Peptide Synthesis: Boc-D-Tyr(Bzl)-OH vs. Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount to achieving high efficiency, purity, and yield. For the amino acid tyrosine, with its reactive phenolic hydroxyl side chain, effective protection is crucial to prevent unwanted side reactions. This guide provides an objective comparison between two predominant strategies, exemplified by their respective protected D-tyrosine derivatives: N-α-Boc-O-benzyl-D-tyrosine (Boc-D-Tyr(Bzl)-OH) and N-α-Fmoc-O-tert-butyl-D-tyrosine (Fmoc-D-Tyr(tBu)-OH) .

This comparison delves into the two major orthogonal schemes in SPPS: the classic Boc/Bzl strategy and the more widely used Fmoc/tBu strategy. The choice between them impacts every stage of the synthesis, from reagent selection and reaction conditions to final cleavage and purification.

Comparative Analysis of Key Performance Indicators

The efficiency and outcome of peptide synthesis are dictated by the chosen chemical strategy. The Boc/Bzl and Fmoc/tBu approaches present distinct advantages and disadvantages across various performance metrics.

FeatureBoc/Bzl Strategy (using Boc-D-Tyr(Bzl)-OH)Fmoc/tBu Strategy (using Fmoc-D-Tyr(tBu)-OH)Key Considerations for Researchers
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)The choice dictates the entire workflow and reagent compatibility.
Nα-Deprotection Reagent Moderate Acid: 25-50% TFA in DCM.[1][2][3]Base: Typically 20% piperidine in DMF.[4][5]Fmoc strategy uses milder, base-labile deprotection, avoiding repeated acid exposure to the peptide-resin linkage.[6][]
Side-Chain Protection (Tyr) Bzl (Benzyl ether)tBu (tert-Butyl ether)Benzyl ethers are more stable to acid than tBu ethers.[8][9]
Final Cleavage & Side-Chain Deprotection Strong Acid: Anhydrous HF, TFMSA.[10][11][12]Strong Acid: High concentration TFA (e.g., 95%) with scavengers.[13]Boc strategy requires specialized, hazardous equipment (HF apparatus). Fmoc cleavage is simpler and safer.[14]
Orthogonality Graded Acid Lability: Not truly orthogonal. The Bzl group can be partially cleaved during repeated TFA treatments for Boc removal.[8][9][15]Fully Orthogonal: Fmoc (base-labile) and tBu (acid-labile) groups are removed under completely different conditions.[6]True orthogonality in Fmoc/tBu chemistry minimizes side reactions and simplifies synthesis.[5]
Crude Purity & Yield May be lower for long peptides due to harsher conditions and potential side-chain deprotection.[16]Generally higher due to milder conditions, leading to fewer side reactions and easier purification.[6][][16]High coupling yields, often >99%, are reported for the Fmoc strategy.[]
Common Side Reactions - Partial Bzl deprotection : Repeated TFA steps can remove the Benzyl group from Tyr.[8][9][15] - Alkylation : Cations from Boc removal can modify Trp or Met.- Aspartimide formation : Base-catalyzed cyclization of Asp residues.[17][18] - Racemization : Particularly at C-terminal Cys or His residues during activation.[17]Each strategy has characteristic side reactions that must be mitigated, often through specific reagents or protocols.
Cost of Amino Acids Boc-protected amino acids are generally less expensive.[16]Fmoc-protected amino acids are traditionally more expensive, though prices have become more competitive.[16]While raw material costs differ, overall process economics depend on efficiency, waste, and purification costs.[16]

Detailed Experimental Protocols

The following sections provide standardized, step-by-step protocols for a single synthesis cycle (deprotection and coupling) for both SPPS strategies.

Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis Cycle

This protocol outlines the incorporation of a Boc-D-Tyr(Bzl)-OH residue.

1. Nα-Boc Deprotection:

  • Pre-wash: Wash the peptide-resin with dichloromethane (DCM).

  • Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-25 minutes with agitation.[1][2]

  • Washing: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA, followed by DCM washes.[1]

2. Neutralization:

  • Treat the peptide-resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 1-2 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.[8]

  • Wash the resin thoroughly with DCM.[8]

3. Amino Acid Coupling (HBTU Activation):

  • In a separate vessel, dissolve Boc-D-Tyr(Bzl)-OH (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).[1]

  • Add this solution to the neutralized peptide-resin.

  • Add DIEA (4-6 equivalents) to initiate the coupling reaction.[1]

  • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result indicates a complete reaction.[1]

  • Wash the resin with DMF and DCM to remove excess reagents.

Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

This protocol outlines the incorporation of an Fmoc-D-Tyr(tBu)-OH residue.

1. Nα-Fmoc Deprotection:

  • Wash the peptide-resin with DMF.

  • Treat the resin with a solution of 20% piperidine in DMF. Agitate for 3-5 minutes, drain, and repeat with a fresh piperidine solution for an additional 15-20 minutes.[5][19]

  • Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene byproducts.[5]

2. Amino Acid Coupling (HBTU/HOBt Activation):

  • In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (1.5-3 equivalents), HBTU (1.5-3 equivalents), and HOBt (1.5-3 equivalents) in DMF.[4]

  • Add DIEA (2-4 equivalents) to the solution for pre-activation. Let it stand for 5-10 minutes.[4][5]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a qualitative method like the Kaiser test.[5]

  • Wash the resin with DMF and DCM to remove excess reagents.

Visualizing the Chemistries and Workflows

Diagrams created using DOT language provide a clear visual comparison of the structures, workflows, and chemical principles underlying each strategy.

Key Protected D-Tyrosine Building Blocks

SPPS_Workflows cluster_boc Boc/Bzl SPPS Cycle cluster_fmoc Fmoc/tBu SPPS Cycle b_start Resin-AA(n) b_deprotect Boc Deprotection (25-50% TFA/DCM) b_start->b_deprotect b_neut Neutralization (DIEA/DCM) b_deprotect->b_neut b_couple Couple Next AA (Boc-AA-OH) b_neut->b_couple b_end Resin-AA(n+1) b_couple->b_end b_end->b_deprotect Repeat Cycle f_start Resin-AA(n) f_deprotect Fmoc Deprotection (20% Piperidine/DMF) f_start->f_deprotect f_couple Couple Next AA (Fmoc-AA-OH) f_deprotect->f_couple f_end Resin-AA(n+1) f_couple->f_end f_end->f_deprotect Repeat Cycle

Comparison of Boc/Bzl and Fmoc/tBu SPPS Workflows

Cleavage_Schemes cluster_boc_cleavage Boc/Bzl Final Cleavage cluster_fmoc_cleavage Fmoc/tBu Final Cleavage boc_peptide Resin-Peptide(Boc, Bzl) boc_product Free Peptide boc_peptide->boc_product Cleaves Resin Linkage Removes Boc Group Removes Bzl Group boc_reagent Anhydrous HF fmoc_peptide Resin-Peptide(Fmoc, tBu) fmoc_product Free Peptide fmoc_peptide->fmoc_product Cleaves Resin Linkage Removes tBu Group (Fmoc removed prior) fmoc_reagent 95% TFA + Scavengers

Orthogonal Cleavage Strategies

Conclusion and Recommendations

The choice between the Boc/Bzl and Fmoc/tBu strategies for peptide synthesis is a critical decision that influences the entire manufacturing process, from cost and efficiency to safety and final product purity.

Boc-D-Tyr(Bzl)-OH and the Boc/Bzl Strategy remain relevant for specific applications, particularly in the synthesis of certain hydrophobic or aggregation-prone sequences where the acidic deprotection step can help improve solvation.[6] The lower cost of Boc-protected amino acids can also be an economic advantage for well-established, large-scale processes.[16] However, this strategy's reliance on harsh and hazardous reagents like anhydrous HF, coupled with its less-than-perfect orthogonality, presents significant drawbacks.[10][14]

Fmoc-D-Tyr(tBu)-OH and the Fmoc/tBu Strategy have become the dominant choice for routine peptide synthesis in both research and industrial settings.[6][] Its true orthogonality, milder reaction conditions, and amenability to automation lead to higher purity crude products, simplified purification, and enhanced reproducibility.[6][] While the initial cost of Fmoc-amino acids may be higher, the overall efficiency and reduced downstream processing costs often make it the more cost-effective choice, especially for complex or sensitive peptides.[16]

For researchers, scientists, and drug development professionals, the Fmoc/tBu strategy is generally recommended for its versatility, safety, and superior performance in synthesizing a wide range of peptide sequences with high fidelity.

References

A Head-to-Head Battle of Protecting Groups: Unveiling the Stability of o-Benzyl-D-tyrosine versus Boc-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis and drug design, the choice of protecting groups is paramount to success. The stability of these chemical shields dictates the efficiency of synthesis, the purity of the final product, and ultimately, the viability of a therapeutic candidate. This guide provides an in-depth, objective comparison of the stability of two commonly used protected forms of D-tyrosine: o-Benzyl-D-tyrosine and Boc-D-tyrosine, supported by established chemical principles and detailed experimental protocols for direct evaluation.

At the heart of this comparison lie the distinct chemical natures of the benzyl (Bn) and the tert-butyloxycarbonyl (Boc) protecting groups. While both serve to mask reactive functional groups on the D-tyrosine molecule, their resilience to various chemical environments differs significantly. This guide will dissect these differences, offering a clear rationale for selecting the optimal protecting group for specific applications.

Chemical Structures at a Glance

A fundamental understanding of the molecular architecture of this compound and Boc-D-tyrosine is crucial for appreciating their stability profiles.

This compound features a benzyl group (a benzene ring attached to a methylene group, -CH₂-) linked to the hydroxyl (-OH) group of the tyrosine side chain via an ether bond.

Boc-D-tyrosine , on the other hand, has a tert-butyloxycarbonyl group attached to the alpha-amino (-NH₂) group of the D-tyrosine backbone.

Comparative Stability Analysis: A Data-Driven Overview

While direct, side-by-side quantitative kinetic studies for the degradation of this compound and Boc-D-tyrosine under a comprehensive range of conditions are not extensively documented in publicly available literature, a robust comparison can be constructed from the well-established chemical properties of the benzyl ether and Boc-carbamate functionalities. The following table summarizes their known stabilities under various conditions pertinent to peptide synthesis and drug development.

ConditionThis compound StabilityBoc-D-tyrosine StabilityKey Considerations & Potential Degradation Pathways
Acidic Conditions (e.g., TFA, HCl) Moderately Stable to LabileHighly Labile The Boc group is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA), a cornerstone of its use in solid-phase peptide synthesis (SPPS).[1][2] The benzyl ether in this compound is more resistant to acid but can be cleaved by strong acids like HBr or HF.[3] A significant concern for o-Benzyl-tyrosine is the potential for acid-catalyzed rearrangement to the undesired 3-benzyl-D-tyrosine isomer.
Basic Conditions (e.g., Piperidine, NaOH) Stable Stable Both the benzyl ether and the Boc-carbamate are generally stable under the basic conditions commonly employed in peptide synthesis, such as the use of piperidine for Fmoc group removal.[1][4]
Catalytic Hydrogenolysis (e.g., H₂/Pd-C) Labile Stable The benzyl ether is readily cleaved by catalytic hydrogenolysis, a mild and efficient deprotection method.[5][6] The Boc group is stable under these conditions, allowing for orthogonal deprotection strategies.[7]
Thermal Stress Generally StableGenerally StableBoth compounds are typically stable at ambient and refrigerated temperatures as solids. However, prolonged exposure to high temperatures, especially in solution, can lead to degradation. Specific quantitative data on thermal lability is limited.
Enzymatic Degradation Potentially LabilePotentially LabileWhile specific data for these two compounds is scarce, benzyl ethers can be cleaved by certain oxidative enzymes.[8] The Boc group can be removed by some esterases, though this is not a common degradation pathway in biological systems.[9] The susceptibility to enzymatic degradation is highly dependent on the specific enzyme and the steric accessibility of the protecting group.

Experimental Protocols for Stability Assessment

To provide a framework for a direct and quantitative comparison, the following experimental protocols are outlined. These methods utilize common analytical techniques to monitor the degradation of each compound over time under various stress conditions.

Protocol 1: Stability Assessment under Acidic and Basic Conditions via HPLC

Objective: To quantify the degradation rate of this compound and Boc-D-tyrosine at different pH values.

Materials:

  • This compound

  • Boc-D-tyrosine

  • Hydrochloric acid (HCl) solutions (pH 1, 3, 5)

  • Sodium hydroxide (NaOH) solutions (pH 9, 11, 13)

  • Phosphate buffer (pH 7)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and Boc-D-tyrosine (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Incubation: Aliquot the stock solutions into separate vials containing the different pH solutions (HCl, NaOH, and phosphate buffer) to a final concentration of 0.1 mg/mL. Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and quench the reaction by neutralizing the pH if necessary.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the disappearance of the parent compound peak and the appearance of degradation product peaks by UV detection (e.g., at 220 nm and 275 nm).

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products by Mass Spectrometry

Objective: To identify the degradation products of this compound and Boc-D-tyrosine under stress conditions.

Materials:

  • Degraded samples from Protocol 1

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Sample Injection: Inject the degraded samples into the LC-MS system.

  • Separation and Detection: Separate the components using the same HPLC method as in Protocol 1. The eluent is directed into the mass spectrometer.

  • Mass Analysis: Acquire mass spectra for the parent compounds and any new peaks that appear in the chromatogram.

  • Product Identification: Determine the mass-to-charge ratio (m/z) of the degradation products to elucidate their structures. For example, the rearrangement of this compound to 3-benzyl-D-tyrosine would result in a product with the same mass but a different retention time. Cleavage of the protecting groups would result in the detection of D-tyrosine.

Visualizing the Chemical Logic

To better illustrate the key concepts discussed, the following diagrams created using the DOT language are provided.

cluster_Boc Boc-D-tyrosine Deprotection cluster_Bn This compound Deprotection & Rearrangement BocTyr Boc-D-tyrosine DTyr_Boc D-tyrosine BocTyr->DTyr_Boc Strong Acid (e.g., TFA) BnTyr This compound DTyr_Bn D-tyrosine BnTyr->DTyr_Bn Strong Acid (e.g., HF) / Hydrogenolysis Rearranged 3-Benzyl-D-tyrosine BnTyr->Rearranged Acid-catalyzed Rearrangement

Deprotection and side reaction pathways.

G start Select Protected D-tyrosine acid_labile Is acid lability for N-terminus required? start->acid_labile base_stable Is stability to base required? acid_labile->base_stable Yes hydrogenolysis Is deprotection by hydrogenolysis desired? acid_labile->hydrogenolysis No base_stable->hydrogenolysis No final_product Choose Protecting Group base_stable->final_product Yes Boc-D-tyrosine hydrogenolysis->final_product Yes This compound

References

A Comparative Guide to Enantiomeric Purity Analysis of O-Benzyl-D-tyrosine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Determining the Enantiomeric Purity of O-Benzyl-D-tyrosine.

The enantiomeric purity of this compound, a critical chiral building block in the synthesis of peptidomimetics and other pharmaceuticals, is a crucial quality attribute that can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the precise determination of enantiomeric purity. This guide provides a comprehensive comparison of chiral HPLC with alternative methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques

The enantiomeric purity of this compound can be assessed by several analytical techniques, each with its own set of advantages and limitations. Chiral HPLC is often the method of choice due to its robustness, versatility, and direct applicability without the need for derivatization. However, alternative methods such as Chiral Gas Chromatography (GC) and Chiral Capillary Electrophoresis (CE) can offer complementary information and may be advantageous in specific scenarios.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile enantiomeric derivatives on a chiral capillary column.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Derivatization Generally not required for this compound.Mandatory to increase volatility and thermal stability.Often required to introduce a charge or a chromophore/fluorophore for detection.
Sample Throughput Moderate.High, with fast analysis times.High, with very short analysis times.
Resolution Typically provides good to excellent resolution.Can achieve very high resolution.Can provide very high separation efficiency.
Sensitivity Good, depending on the detector (UV, MS).Very high, especially with mass spectrometry (MS) detection.High, particularly with laser-induced fluorescence (LIF) detection.
Instrumentation Cost Moderate to high.Moderate to high.Lower initial investment compared to HPLC and GC.
Method Development Can be time-consuming, involving screening of columns and mobile phases.Derivatization step adds complexity to method development.Can be complex, requiring optimization of buffer, chiral selector, and voltage.
Key Advantage Direct analysis of the native compound.High speed and resolution.Low sample and reagent consumption.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the chiral separation of amino acid benzyl esters.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative, is recommended. For instance, a Chiralpak® IA or a Lux® Cellulose-1 column can be effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A common starting point is a mobile phase composition of Hexane:Isopropanol (90:10, v/v). The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

This method requires derivatization of the amino acid to make it volatile.

1. Derivatization:

  • To the dried this compound sample, add a solution of 2 M HCl in an alcohol (e.g., ethanol or isopropanol) and heat to form the corresponding ester.

  • After evaporation of the solvent, add a mixture of an acylating agent (e.g., trifluoroacetic anhydride) and an organic solvent (e.g., dichloromethane) and heat to form the N-acyl derivative.

  • Evaporate the reagents and redissolve the derivatized sample in a suitable solvent for GC injection.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

  • Chiral Stationary Phase: A capillary column coated with a chiral selector, such as Chirasil-Val.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure elution of the derivatized enantiomers.

  • Injector and Detector Temperature: Typically 250 °C.

Chiral Capillary Electrophoresis (CE)

This technique separates enantiomers based on their differential migration in an electric field.

Instrumentation:

  • Capillary electrophoresis system with a UV or laser-induced fluorescence (LIF) detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector. Common chiral selectors for amino acids include cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or chiral crown ethers.

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 200 nm or fluorescence detection if a fluorescent derivatizing agent is used.

  • Sample Preparation: Dissolve the this compound sample in the BGE or a compatible low-ionic-strength buffer. Derivatization with a fluorescent tag may be necessary for sensitive detection with an LIF detector.

Visualizing the Workflow

Enantiomeric_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization_GC Derivatization (for GC) Sample->Derivatization_GC Derivatization_CE Derivatization (optional for CE) Sample->Derivatization_CE HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Derivatization_GC->GC CE Chiral CE Derivatization_CE->CE Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram GC->Chromatogram CE->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Enantiomeric Purity Calculation (%ee) Peak_Integration->Purity_Calculation

Caption: General workflow for the enantiomeric purity analysis of this compound.

Signaling Pathways and Logical Relationships

The choice of analytical technique is guided by several factors, including the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity and throughput. The following diagram illustrates the logical relationships in selecting an appropriate method.

Method_Selection_Logic Start Start: Enantiomeric Purity of This compound Direct_Analysis Direct Analysis Required? Start->Direct_Analysis High_Throughput High Throughput Needed? Direct_Analysis->High_Throughput No HPLC Chiral HPLC Direct_Analysis->HPLC Yes High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity No GC Chiral GC High_Throughput->GC Yes High_Sensitivity->GC No CE Chiral CE High_Sensitivity->CE Yes

Caption: Decision tree for selecting a chiral analysis method.

Validating o-Benzyl-d-tyrosine Incorporation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison for Validating the Incorporation of o-Benzyl-d-tyrosine in Synthetic Peptides using Mass Spectrometry.

The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, constrained conformations, and novel functionalities. This compound, a protected form of d-tyrosine, is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing d-amino acids, which can confer resistance to enzymatic degradation.[1] Rigorous analytical validation is crucial to confirm the successful incorporation of such ncAAs. Mass spectrometry (MS) stands as the gold standard for this purpose, providing unambiguous evidence of incorporation and precise localization within the peptide sequence.[2]

This guide provides a comparative framework for validating the incorporation of this compound into synthetic peptides using mass spectrometry. We compare its expected mass spectral behavior with that of a common alternative, O-methyl-d-tyrosine, and the natural amino acid, l-tyrosine. This guide includes detailed experimental protocols and visual workflows to aid researchers in designing and interpreting their validation experiments.

Comparative Analysis of Modified Tyrosine Residues by Mass Spectrometry

The successful incorporation of a modified tyrosine residue is primarily confirmed by a characteristic mass shift in the resulting peptide. Subsequent tandem mass spectrometry (MS/MS) analysis provides fragmentation data to pinpoint the location of the modification. The table below summarizes the key mass spectrometry characteristics for peptides containing l-tyrosine, this compound, and O-methyl-d-tyrosine.

ParameterL-TyrosineThis compoundO-methyl-d-tyrosine
Mass Shift from Unmodified Peptide Backbone 0 Da+90.05 Da (C₇H₆)+14.02 Da (CH₂)
Precursor Ion (m/z) of a Hypothetical Peptide (e.g., GGYG) [M+H]⁺[M+H+90.05]⁺[M+H+14.02]⁺
Characteristic Immonium Ion (m/z) 136.07226.12150.09
Expected Primary Fragmentation (CID/HCD) Backbone b- and y-ionsBackbone b- and y-ionsBackbone b- and y-ions
Potential Neutral Losses H₂O, NH₃Toluene (92.06 Da) from the side chainCH₃OH (32.03 Da) from the side chain
Relative Signal Intensity of Diagnostic Ions High for immonium ionModerate for immonium ion, dependent on collision energyHigh for immonium ion
Fragmentation Efficiency HighModerate, potential for charge to be carried by the benzyl groupHigh

Experimental Protocols

This section provides a general protocol for the validation of this compound incorporation into a synthetic peptide using LC-MS/MS.

Sample Preparation
  • Peptide Synthesis: Synthesize the target peptide containing this compound using standard solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Note that the benzyl group on the tyrosine side chain will be cleaved during this step, resulting in the incorporation of d-tyrosine. To analyze the intact this compound, a milder cleavage method that preserves the benzyl group would be required, which is not typical for final peptide products. This guide focuses on the validation of the underlying d-tyrosine incorporation.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Determine the concentration of the purified peptide using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).

  • Digestion (for longer peptides/proteins): For proteins or long peptides, perform in-solution or in-gel tryptic digestion to generate smaller peptides suitable for MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • MS2 Scan Range: m/z 100-2000.

Data Analysis
  • Database Search: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra. Create a custom database containing the sequence of the target peptide.

  • Variable Modifications: Include the mass shift corresponding to the incorporated ncAA as a variable modification on tyrosine. For the final product after cleavage, this will be d-tyrosine which is isobaric with l-tyrosine. The key validation is the correct mass of the parent peptide.

  • Manual Validation: Manually inspect the MS/MS spectra to confirm the peptide sequence. Look for the presence of characteristic b- and y-ions that confirm the amino acid sequence and the location of the modified residue.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for validating the incorporation of this compound.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_validation Data Validation synthesis SPPS with this compound cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS/MS Analysis purification->lcms ms1 MS1: Precursor Ion Detection lcms->ms1 ms2 MS2: Fragmentation (CID/HCD) ms1->ms2 data_analysis Database Search ms2->data_analysis mass_shift Confirm Mass Shift data_analysis->mass_shift fragmentation_analysis Analyze Fragmentation Pattern data_analysis->fragmentation_analysis final_validation Validation Complete fragmentation_analysis->final_validation Successful Incorporation

Caption: Experimental workflow for validating this compound incorporation.

logical_relationship cluster_input Input Peptide cluster_ms Mass Spectrometry cluster_output Validation Criteria cluster_conclusion Conclusion peptide Peptide with This compound ms1 MS1 Analysis peptide->ms1 ms2 MS/MS Fragmentation ms1->ms2 mass_shift Correct Precursor Mass Shift ms1->mass_shift b_y_ions Characteristic b- and y-ions ms2->b_y_ions immonium_ion Diagnostic Immonium Ion ms2->immonium_ion conclusion Incorporation Validated mass_shift->conclusion b_y_ions->conclusion immonium_ion->conclusion

Caption: Logical diagram for mass spectrometry-based validation.

References

A Comparative Guide to O-Benzyl-L-tyrosine and Other Tyrosine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the tyrosine side chain is a critical decision in peptide synthesis. This choice directly impacts the yield, purity, and integrity of the final peptide by influencing the prevalence of side reactions, particularly during acidic cleavage steps.[1] This guide provides an objective comparison of O-Benzyl-L-tyrosine with other common tyrosine protecting groups, supported by experimental data and detailed methodologies.

The primary challenge in protecting the tyrosine hydroxyl group lies in preventing unwanted modifications of its electron-rich phenol ring.[1] The most prevalent side reaction is C-alkylation, where electrophilic species, often carbocations generated from the cleavage of other protecting groups, attack the aromatic ring.[1]

Comparison of Key Performance Parameters

The choice between protecting groups is often dictated by the overarching synthetic strategy, namely the use of Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of the α-amino group.[2]

Data Presentation

Table 1: Comparison of Protection/Deprotection Conditions and Stability

Protecting GroupChemical StructureNα-Strategy CompatibilityDeprotection ConditionsStability & Compatibility
Benzyl (Bzl) O-BzlPrimarily Boc/BzlStrong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[2]Partially labile to TFA, making it less suitable for long Fmoc syntheses.[2][3]
tert-Butyl (tBu) O-tBuPrimarily Fmoc/tBuStrong acids (e.g., TFA).[2]Stable to bases (e.g., piperidine) used for Fmoc removal; orthogonal to the Fmoc strategy.[2]
2,6-Dichlorobenzyl (Cl₂Bzl) O-Bzl(2,6-Cl₂)Primarily Boc/BzlStronger acids than for Bzl (e.g., HF).[2][3]More stable to TFA than the Bzl group, making it more suitable for Boc-SPPS.[2][4]
2-Bromobenzyloxycarbonyl (2-Br-Z) O-CO-OBzl(2-Br)Boc/BzlStrong acids (e.g., HF).[3]Stable in 50% TFA. Removed by piperidine, limiting its use in Fmoc chemistry.[3]

Table 2: Performance Data - Side Reactions and Mitigation

Protecting GroupPotential Side ReactionsReported OccurrenceMitigation Strategies
Benzyl (Bzl) C-alkylation of the tyrosine ring by the released benzyl cation, leading to 3-benzyltyrosine.[4] Acylation of the unprotected hydroxyl group if prematurely deprotected.[4]Significant with high-concentration HF cleavage.[1]Use of a "low-high" HF cleavage protocol and scavengers (e.g., p-cresol, anisole).[1]
tert-Butyl (tBu) C-alkylation of the tyrosine aromatic ring by the released tert-butyl cation.[2]0.5-1.0%[1][2]Use of a scavenger cocktail, such as TFA/TIS/Water (95:2.5:2.5).[1]
2,6-Dichlorobenzyl (Cl₂Bzl) Similar to Bzl, but the tendency for C-alkylation is greatly diminished due to enhanced stability.[1]Significantly lower than Bzl; quantitative data is scarce.[1]Use of scavengers during final cleavage is still recommended.
2-Bromobenzyloxycarbonyl (2-Br-Z) Provides excellent protection against O- to C-rearrangement and subsequent C-alkylation.[1]MinimalStandard cleavage protocols with scavengers.

Mandatory Visualization

Tyrosine_Protecting_Group_Selection_Workflow start Start: Select Peptide Synthesis Strategy fmoc_strategy Fmoc/tBu Strategy start->fmoc_strategy boc_strategy Boc/Bzl Strategy start->boc_strategy use_tbu Use Tyr(tBu) fmoc_strategy->use_tbu peptide_length Peptide Length? boc_strategy->peptide_length tbu_side_reaction Side Reaction? (0.5-1.0% C-alkylation) use_tbu->tbu_side_reaction add_scavengers_tbu Add Scavengers (TIS/Water) tbu_side_reaction->add_scavengers_tbu Yes end_node End tbu_side_reaction->end_node No (with scavengers) add_scavengers_tbu->end_node short_peptide Short Peptide or Tyr near N-terminus peptide_length->short_peptide Short long_peptide Long or Complex Peptide peptide_length->long_peptide Long use_bzl Use Tyr(Bzl) short_peptide->use_bzl use_cl2bzl Use Tyr(Cl2Bzl) or Tyr(2-Br-Z) for higher acid stability long_peptide->use_cl2bzl cleavage_bzl Final Cleavage with HF use_bzl->cleavage_bzl use_cl2bzl->cleavage_bzl add_scavengers_bzl Add Scavengers (p-cresol, anisole) cleavage_bzl->add_scavengers_bzl add_scavengers_bzl->end_node

Caption: Decision workflow for selecting a tyrosine protecting group.

Experimental Protocols

Protocol 1: Benzylation of L-tyrosine (O-Benzyl-L-tyrosine Synthesis)

This protocol describes a general method for the synthesis of O-Benzyl-L-tyrosine.

Materials:

  • L-tyrosine

  • Benzyl bromide (Bn-Br)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-tyrosine in a 2M NaOH solution in a reaction vessel and cool the solution in an ice bath.

  • Slowly add benzyl bromide to the cooled solution while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and then with ethanol.

  • Recrystallize the product from a suitable solvent system (e.g., acetic acid/water) to obtain pure O-Benzyl-L-tyrosine.

  • Dry the final product under vacuum. The expected yield is typically in the range of 84-95%.[2]

Protocol 2: Deprotection of O-Benzyl-L-tyrosine via Catalytic Hydrogenation

This protocol outlines the removal of the benzyl group from O-Benzyl-L-tyrosine.

Materials:

  • O-Benzyl-L-tyrosine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve O-Benzyl-L-tyrosine in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the filtrate under reduced pressure to yield L-tyrosine.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) - A Single Coupling Cycle

This protocol describes a single coupling cycle in Fmoc-based SPPS, which is the standard method for incorporating protected tyrosine residues like Fmoc-Tyr(tBu)-OH.[5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Tyr(tBu)-OH (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, 3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • 20% piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[5]

  • Fmoc Deprotection: a. Drain the DMF. b. Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[5] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[5][6] d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-Tyr(tBu)-OH and HBTU in DMF. b. Add DIPEA to the solution to pre-activate for 1-5 minutes.[5] c. Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.[5] d. Drain the coupling solution and wash the resin with DMF (3 times).[5]

  • Final Cleavage and Deprotection (Post-Synthesis): a. After the full peptide sequence is assembled, wash the peptide-resin with DMF, then DCM, and dry under vacuum.[5] b. Add a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin and react for 2-3 hours.[1][5] c. Filter to collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding cold diethyl ether, centrifuge, and wash the pellet.[5] e. Dry the crude peptide under vacuum.[5]

SPPS_Cycle_Workflow start Start with Peptide-Resin (Fmoc-AA-Resin) swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Couple next Fmoc-AA (e.g., Fmoc-Tyr(tBu)-OH + HBTU/DIPEA) wash1->couple wash2 5. Wash (DMF) couple->wash2 repeat_cycle Repeat for next AA wash2->repeat_cycle repeat_cycle->deprotect Yes final_cleavage Final Cleavage & Deprotection (TFA) repeat_cycle->final_cleavage No (Final AA) end_node End: Purify Peptide final_cleavage->end_node

Caption: A single cycle in Fmoc solid-phase peptide synthesis.[6]

Conclusion

The choice of a tyrosine protecting group is a critical parameter that must be tailored to the specific synthetic strategy.

  • O-Benzyl-L-tyrosine (Tyr(Bzl)) remains a staple for Boc/Bzl strategies, particularly for shorter peptides.[4] However, its lability in TFA necessitates caution and makes it less ideal for lengthy syntheses where repeated acid exposure can lead to side reactions.[3][4]

  • The tert-Butyl (tBu) group is the undisputed standard for Fmoc/tBu solid-phase peptide synthesis.[1] Its stability to base and clean removal with TFA provide a robust orthogonal system.[2] The primary side reaction, C-alkylation, is well-documented and can be effectively suppressed with appropriate scavengers.[1]

  • For complex or lengthy syntheses using the Boc/Bzl strategy, the more acid-stable 2,6-Dichlorobenzyl (Cl₂Bzl) or 2-Bromobenzyloxycarbonyl (2-Br-Z) protecting groups are strongly recommended to minimize side-product formation.[1][4]

References

D-Tyrosine vs. L-Tyrosine Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of peptides containing D-tyrosine versus their L-tyrosine counterparts is critical for designing more stable and efficacious therapeutics. The substitution of the naturally occurring L-amino acids with their D-enantiomers represents a powerful strategy to overcome the inherent limitations of native peptides, such as poor proteolytic stability. This guide provides an objective comparison of the biological performance of D-tyrosine and L-tyrosine containing peptides, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Enhanced Stability and Modulated Activity: The D-Amino Acid Advantage

The incorporation of D-amino acids, including D-tyrosine, into peptide sequences is a well-established method for enhancing their resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for breaking down peptides, are chiral and have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, leading to a significantly longer in vivo half-life.[3]

Beyond stability, the stereochemistry of an amino acid can profoundly influence a peptide's three-dimensional structure, which in turn dictates its binding affinity and selectivity for its target receptor.[2] This can lead to the development of peptides with altered pharmacological profiles, including superagonists or selective antagonists.

A prime example of the impact of D-amino acid incorporation is found in the opioid peptide dermorphin (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂), a potent and selective agonist for the µ-opioid receptor.[4][5][6] The presence of D-alanine at the second position is crucial for its high potency. Replacing this D-alanine with its natural L-counterpart significantly alters its biological activity.

Quantitative Comparison: Dermorphin Analogs

The following table summarizes the biological activity of dermorphin ([D-Ala²]dermorphin) compared to its [L-Ala²]dermorphin analog, highlighting the dramatic difference in potency and receptor selectivity. The data is derived from classic pharmacological assays: the guinea pig ileum (GPI) assay, which is rich in µ-opioid receptors, and the mouse vas deferens (MVD) assay, which has a higher proportion of δ-opioid receptors. A lower IC50 value indicates higher potency.

PeptideGPI (IC50, nM)MVD (IC50, nM)MVD/GPI (Selectivity Ratio)
[D-Ala²]dermorphin 0.33 ± 0.0412.1 ± 1.536.7
[L-Ala²]dermorphin 10.2 ± 1.11.3 ± 0.20.13

Data sourced from a study on the biological activity of dermorphin analogs.

As the data illustrates, the [D-Ala²]dermorphin is significantly more potent in the µ-receptor-rich GPI assay and displays a clear preference for µ-receptors over δ-receptors. In contrast, the [L-Ala²] analog is not only less potent at the µ-receptor but also shows a reversed selectivity profile, favoring the δ-receptor.

Signaling Pathways of Opioid Peptides

Opioid peptides, such as dermorphin, exert their effects by binding to G-protein coupled receptors (GPCRs).[7] The binding of an agonist initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling pathways.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Opioid Peptide (D- or L-Tyrosine containing) GPCR μ-Opioid Receptor (GPCR) Peptide->GPCR Binding G_protein Gαi/o Protein GPCR->G_protein Activation Beta_arrestin β-Arrestin GPCR->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation Internalization Receptor Internalization & Downregulation Beta_arrestin->Internalization MAPK MAPK Pathway Beta_arrestin->MAPK Activation

Opioid Receptor Signaling Pathway.

The differential binding affinities and potencies of D- and L-tyrosine containing peptides can lead to variations in the extent and duration of the activation of these downstream pathways. For instance, a more potent agonist like dermorphin will activate G-protein signaling at lower concentrations, leading to a more robust analgesic effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing peptides on a solid support.

  • Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., dimethylformamide, DMF) for 1-2 hours.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours to form the peptide bond.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., µ-opioid receptor) are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptors) and varying concentrations of the unlabeled test peptide (the competitor).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor peptide. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_binding Receptor Binding Assay cluster_functional Functional Assays SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Incubation Incubation with Radioligand & Peptide Characterization->Incubation cAMP_Assay cAMP Inhibition Assay Characterization->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Characterization->Arrestin_Assay Membrane_Prep Membrane Preparation Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding IC50/Ki Determination Counting->Analysis_Binding Analysis_Functional EC50/IC50 Determination cAMP_Assay->Analysis_Functional Arrestin_Assay->Analysis_Functional

General Experimental Workflow.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in GPCR signaling.[1]

  • Cell Culture: Cells stably expressing the target receptor (e.g., CHO or HEK293 cells expressing the µ-opioid receptor) are cultured in appropriate media.

  • Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Compound Treatment: The cells are then treated with varying concentrations of the test peptide.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence/luminescence resonance energy transfer (FRET/BRET).

  • Data Analysis: The results are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the peptide concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[1]

  • Cell Lines: Engineered cell lines are used that co-express the target GPCR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme fragment complementation assays like PathHunter®).

  • Agonist Stimulation: The cells are stimulated with the test peptide.

  • Recruitment and Signal Generation: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two fusion fragments into close proximity. This results in the reconstitution of the active protein (e.g., an enzyme that generates a chemiluminescent signal).

  • Signal Detection: The signal (e.g., luminescence) is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the peptide concentration to determine the EC50 value for β-arrestin recruitment.

References

O-Benzyl-D-tyrosine: A Shield Against Degradation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a critical determinant of success in peptide synthesis. The choice of a protecting group for the reactive side chain of tyrosine, a frequent player in biologically active peptides, directly influences yield, purity, and the ultimate efficacy of the synthesized molecule. While a variety of protected L-tyrosine derivatives are available, O-Benzyl-D-tyrosine emerges as a superior choice in specific applications, primarily owing to the inherent stability conferred by its D-configuration. This guide provides an objective comparison of this compound with other commonly used protected tyrosines, supported by experimental data and detailed methodologies.

The principal advantage of incorporating D-amino acids, such as this compound, into peptide sequences is the significant enhancement of their stability against enzymatic degradation.[1] Naturally occurring peptides are composed of L-amino acids, and the proteolytic enzymes present in biological systems are stereospecific for cleaving peptide bonds involving these L-isomers. By introducing a D-amino acid, the peptide backbone becomes resistant to these enzymes, leading to a longer in vivo half-life and potentially improved bioavailability, crucial attributes for therapeutic peptides.[1][2]

Performance Comparison of Tyrosine Protecting Groups

The selection of a side-chain protecting group for tyrosine is a trade-off between its stability during synthesis and the propensity for side reactions during its removal. The most common side reaction is the alkylation of the electron-rich phenol ring of tyrosine by carbocations generated during the acidic cleavage of protecting groups.[3][4]

Protecting GroupDerivative ExampleSynthesis StrategyStability to Deprotection ConditionsCommon Side Reactions & Typical Levels
Benzyl (Bzl) Boc-D/L-Tyr(Bzl)-OHBoc/BzlRequires strong acid (e.g., HF, TFMSA) for cleavage.[3][5] Partially labile to TFA.[6]C-alkylation (3-benzyltyrosine): Prone to this side reaction, especially with high-concentration HF cleavage.[4] Quantitative levels can be significant without proper scavengers.
tert-Butyl (tBu) Fmoc-L-Tyr(tBu)-OHFmoc/tBuCleaved by moderate acids (e.g., TFA).[4] Stable to the basic conditions of Fmoc removal.[1]C-alkylation (3-tert-butyltyrosine): Known to occur at levels of 0.5-1.0%.[4] Minimized with the use of scavengers.
2,6-Dichlorobenzyl (Cl₂Bzl) Boc-L-Tyr(2,6-Cl₂Bzl)-OHBoc/BzlMore stable to acid than the Bzl group.[7] Requires strong acid (e.g., HF) for cleavage.C-alkylation: Significantly reduced compared to the Bzl group due to the electron-withdrawing nature of the chlorine atoms.[4]
2-Bromobenzyloxycarbonyl (2-Br-Z) Boc-L-Tyr(2-Br-Z)-OHBoc/BzlStable to acid. Compatible with TFMSA and HBr cleavage.[7]C-alkylation: Provides excellent protection against this side reaction.[4]

Experimental Protocols

Detailed methodologies for the incorporation and deprotection of various protected tyrosines are crucial for reproducible and high-yield peptide synthesis.

Protocol 1: Coupling of Fmoc-D-Tyr(Bzl)-OH in Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-D-Tyr(Bzl)-OH to a growing peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (5x), and finally DMF (5x).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-D-Tyr(Bzl)-OH (3 equivalents), 1-Hydroxybenzotriazole (HOBt) (3 equivalents), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

3. Monitoring and Washing:

  • Monitor the coupling reaction using a qualitative method like the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x), DCM (5x), and DMF (5x).

Protocol 2: Coupling of Boc-L-Tyr(Bzl)-OH in Boc-SPPS

This protocol details the manual coupling of Boc-L-Tyr(Bzl)-OH in a Boc/Bzl synthesis strategy.

1. Resin Preparation:

  • Swell the Merrifield resin (0.1 mmol scale) in DCM for 30-60 minutes.

  • Remove the Boc protecting group from the N-terminal amino acid by treating with 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

  • Neutralize the resin with 5% DIPEA in DCM (2 x 5 min).

  • Wash the resin with DCM (5x).

2. Amino Acid Activation and Coupling (DIC/HOBt method):

  • In a separate vessel, dissolve Boc-L-Tyr(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

3. Monitoring and Washing:

  • Monitor the coupling reaction using the Kaiser test.

  • After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[3]

Protocol 3: Cleavage and Deprotection of Peptides Containing Tyr(Bzl)

This protocol is for the final cleavage of the peptide from the resin and removal of the benzyl protecting group, typically used in a Boc/Bzl strategy.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole or p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure: Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add the scavenger (e.g., 1 mL of anisole per gram of resin).[5]

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0°C for 30-60 minutes.[5]

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Filter and wash the peptide with cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.

Protocol 4: Cleavage and Deprotection of Peptides Containing Tyr(tBu)

This protocol is for the final cleavage of the peptide from the resin and removal of the tert-butyl protecting group in an Fmoc/tBu strategy.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v)[8]

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Suspend the resin in the cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin).[8]

  • Stir the mixture at room temperature for 1-2.5 hours.[8]

  • Filter the resin and rinse with additional TFA.

  • Combine the filtrates and precipitate the crude peptide by adding to cold diethyl ether.[8]

  • Centrifuge or filter to collect the peptide and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Visualizing the Workflow and Logic

To better understand the processes and considerations in selecting a protected tyrosine, the following diagrams illustrate a typical SPPS workflow and the decision-making process based on potential side reactions.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Resin Resin Support Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-D-Tyr(Bzl)-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage & Deprotection (e.g., HF or TFA cocktail) Wash2->Final_Cleavage After final amino acid Purification Peptide Purification (HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Side_Reaction_Considerations cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Start Choice of Protected Tyrosine Boc_Tyr_Bzl Boc-Tyr(Bzl)-OH Start->Boc_Tyr_Bzl Boc_Tyr_Cl2Bzl Boc-Tyr(2,6-Cl2Bzl)-OH Start->Boc_Tyr_Cl2Bzl Fmoc_Tyr_tBu Fmoc-Tyr(tBu)-OH Start->Fmoc_Tyr_tBu Cleavage Acidic Cleavage Boc_Tyr_Bzl->Cleavage Boc_Tyr_Cl2Bzl->Cleavage Fmoc_Tyr_tBu->Cleavage Carbocation Carbocation Generation (e.g., Benzyl+, tButyl+) Cleavage->Carbocation Side_Reaction C-Alkylation of Tyrosine Ring Carbocation->Side_Reaction High_Purity_Peptide High Purity Peptide Side_Reaction->High_Purity_Peptide Minimized by... Scavengers Use of Scavengers (e.g., Anisole, TIS) Scavengers->High_Purity_Peptide

Caption: Decision logic for minimizing tyrosine side reactions.

References

Confirming o-Benzyl-d-tyrosine Incorporation: A Comparative Guide to NMR, Mass Spectrometry, and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful site-specific incorporation of unnatural amino acids like o-Benzyl-d-tyrosine is a critical step in the synthesis of novel peptides and proteins. Verifying the identity, purity, and precise location of these modified residues is paramount. This guide provides an objective comparison of three powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data and detailed protocols to assist in selecting the most appropriate analytical strategy.

At a Glance: Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryHPLC Analysis
Primary Information Detailed 3D structure, conformation, and dynamics at atomic resolution. Unambiguous confirmation of incorporation and location.Precise molecular weight, confirmation of incorporation, and amino acid sequence.Purity assessment and quantification of the modified peptide.
Sample Requirements Higher concentration (typically >0.5 mM) and volume (450-500 µL).[1]Lower concentration and volume requirements.Low concentration and volume requirements.
Isotopic Labeling Not required for 1D ¹H or 2D homonuclear experiments, but ¹³C/¹⁵N labeling is necessary for heteronuclear experiments.[1]Not required, but can be used for quantitative studies (e.g., SILAC).Not required.
Destructive NoYesYes (for fraction collection)
Key Advantage Provides detailed structural and conformational information in solution.High sensitivity and accuracy for mass determination and sequencing.Excellent for assessing purity and for quantification.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is a powerful non-invasive technique that provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous confirmation of this compound incorporation and the characterization of its impact on the peptide's three-dimensional structure in solution.

Expected NMR Data for a Peptide Containing this compound

The incorporation of this compound introduces unique signals in the NMR spectrum. The benzyl protecting group's aromatic protons and the benzylic methylene protons are particularly diagnostic. Based on data from a synthesized tripeptide containing a Boc-protected O-benzyl-L-tyrosine residue, the following characteristic chemical shifts can be expected.[1]

ProtonsExpected Chemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Benzyl & Tyrosine)7.48 - 6.90m9H
-CH₂- (Benzyl)~5.0s2H
-CH (α-proton)~4.6m1H
-CH₂- (β-protons)~3.1 - 2.9m2H

Note: Chemical shifts can vary depending on the solvent, pH, temperature, and the surrounding amino acid sequence.

Experimental Protocol: NMR Analysis of a Peptide

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O for observing amide protons).

  • The peptide concentration should ideally be greater than 0.5 mM.[1]

  • Adjust the pH to a range of 4-5 to slow the exchange of amide protons with the solvent.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to get an overview of the sample's purity and the presence of the characteristic signals of this compound.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the complete spin systems of individual amino acids. For the this compound residue, correlations will be observed between the amide proton, the α-proton, and the β-protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (through-space interactions), which is crucial for determining the peptide's 3D structure and for sequential assignment of amino acid residues. Key NOEs would be expected between the benzyl protons and the tyrosine ring protons, as well as between the this compound residue and its neighboring amino acids.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the sample is ¹³C-labeled, this experiment provides a correlation between each proton and its directly attached carbon, which can further confirm the identity of the this compound residue.

Mass Spectrometry: Unambiguous Mass Confirmation

Mass spectrometry is a highly sensitive technique that provides a precise measurement of the molecular weight of the peptide, thereby confirming the successful incorporation of the this compound residue. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide and pinpoint the exact location of the unnatural amino acid.

Expected Mass Spectrometry Data

The incorporation of this compound will result in a specific mass increase in the peptide compared to its natural tyrosine counterpart.

Amino AcidMonoisotopic Mass (Da)
Tyrosine (Tyr)163.0633
This compound (Tyr(Bzl))253.1103
Mass Difference +90.0470
Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water, to a concentration of approximately 10-100 fmol/µL.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The peptide sample is first injected into an HPLC system, typically with a C18 reversed-phase column, to separate it from any impurities. A gradient of increasing acetonitrile in water (both with 0.1% formic acid) is commonly used to elute the peptide.

  • Mass Spectrometry (MS): The eluting peptide is ionized, most commonly using electrospray ionization (ESI), and introduced into the mass spectrometer.

    • Full MS Scan: A full scan is acquired to determine the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated this compound.

    • Tandem MS (MS/MS): The ion corresponding to the peptide of interest is isolated and fragmented (e.g., through collision-induced dissociation). The resulting fragment ions are analyzed to determine the amino acid sequence. The fragmentation pattern will reveal a mass shift of +90.0470 Da on the tyrosine residue, confirming the location of the this compound.

HPLC Analysis: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the synthesized peptide and can also be used for quantification. By comparing the retention time of the synthesized peptide with that of an un-modified control peptide, the incorporation of the hydrophobic benzyl group can be inferred.

Experimental Protocol: Reversed-Phase HPLC

1. Sample Preparation:

  • Dissolve the peptide in a suitable solvent, such as water or a low percentage of organic solvent.

2. HPLC Analysis:

  • Column: A C18 reversed-phase column is typically used for peptide analysis.

  • Mobile Phase: A gradient of acetonitrile (or methanol) in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is used.

  • Detection: The peptide is detected by its absorbance at 214 nm (peptide bond) and 280 nm (aromatic rings of tyrosine and the benzyl group).

  • Analysis: The incorporation of the hydrophobic benzyl group will typically lead to an increase in the retention time of the peptide on the reversed-phase column compared to its unmodified counterpart. The purity of the peptide is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Logic

G Overall Workflow for Confirmation of this compound Incorporation cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation SPPS Solid-Phase Peptide Synthesis with Fmoc-o-Benzyl-d-tyrosine HPLC HPLC (Purity Assessment) SPPS->HPLC Crude Peptide MS Mass Spectrometry (Mass Confirmation & Sequencing) HPLC->MS Purified Peptide NMR NMR Spectroscopy (Structural Confirmation) MS->NMR Confirmed Identity Final Confirmed Product NMR->Final Confirmed Structure

Caption: Workflow for synthesis and analytical confirmation.

G Logic of Data Interpretation for Incorporation Confirmation cluster_ms Mass Spectrometry Data cluster_nmr NMR Spectroscopy Data MS_mass Correct Molecular Weight (+90.0470 Da shift) Confirmation Unambiguous Confirmation of This compound Incorporation MS_mass->Confirmation MS_seq MS/MS Fragmentation Confirms Location MS_seq->Confirmation NMR_1D 1D ¹H: Signals for Benzyl Group (~5.0 & 7.4-6.9 ppm) NMR_1D->Confirmation NMR_2D 2D TOCSY/NOESY: Correct Spin System & Sequential Connectivity NMR_2D->Confirmation

Caption: Data interpretation for confirming incorporation.

References

A Comparative Analysis of Benzyl and 2,6-Dichlorobenzyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and application of protecting groups are fundamental to the successful execution of complex, multi-step organic syntheses. The benzyl (Bn) group is a stalwart protector of hydroxyl and other functionalities, valued for its general robustness. However, for synthetic routes demanding enhanced stability, particularly towards acidic reagents, substituted benzyl ethers such as the 2,6-dichlorobenzyl (DCB or 2,6-Cl₂Bzl) group offer a compelling alternative. This guide provides an objective comparison of the stability and reactivity of benzyl and 2,6-dichlorobenzyl protecting groups, supported by experimental data and detailed methodologies, to inform strategic decisions in chemical research and development.

Executive Summary

The primary distinction between the benzyl and 2,6-dichlorobenzyl protecting groups lies in their relative stability, particularly under acidic conditions. The electron-withdrawing nature of the two chlorine atoms in the 2,6-dichlorobenzyl group significantly deactivates the aromatic ring, rendering the benzylic position less susceptible to cleavage mechanisms that proceed via carbocationic intermediates. This enhanced stability makes the 2,6-dichlorobenzyl group the protecting group of choice when robust protection is required during synthetic steps involving strong acids. Conversely, the unmodified benzyl group offers the advantage of milder deprotection conditions, including standard catalytic hydrogenolysis.

Data Presentation: Comparative Stability

The following table summarizes the relative stability of benzyl and 2,6-dichlorobenzyl ethers under various reaction conditions.

Condition CategoryReagent/ConditionBenzyl (Bn) Ether2,6-Dichlorobenzyl (DCB) EtherRationale for Stability Difference
Acidic Mild Protic Acids (e.g., Acetic Acid)Generally StableHighly StableThe electron-withdrawing chloro groups on the DCB ring destabilize the formation of a benzylic carbocation intermediate required for acid-mediated cleavage.
Strong Protic Acids (e.g., TFA)Partially Cleaved (e.g., with 50% TFA)[1]Stable (e.g., to 50% TFA)[1]The inductive effect of the chlorine atoms significantly reduces the electron density of the aromatic ring, thereby increasing the energy barrier for protonation and subsequent cleavage.
Very Strong Protic Acids (e.g., HF, HBr)CleavedCleaved[1]While more stable than the Bn group, the DCB group is still susceptible to cleavage by exceptionally strong acids.
Lewis Acids (e.g., BCl₃, TMSOTf)Cleaved[1]Cleaved (requires strong Lewis acids like TMSOTf)[1]Strong Lewis acids can coordinate to the ether oxygen and facilitate cleavage. The increased stability of the DCB group necessitates harsher Lewis acid conditions for removal.
Basic Strong Bases (e.g., NaH, KOH)Generally Stable[1]Highly StableBoth benzyl and 2,6-dichlorobenzyl ethers are generally stable to basic conditions due to the inertness of the ether linkage to nucleophilic attack.
Reductive Catalytic Hydrogenolysis (H₂/Pd-C)Readily Cleaved[2]Cleaved (slower than Bn)The chloro substituents can influence the rate of hydrogenolysis, potentially requiring longer reaction times or more active catalysts.
Oxidative DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Cleaved[1]More Stable than BnOxidative cleavage often proceeds via a single-electron transfer mechanism, which is disfavored by the electron-deficient nature of the 2,6-dichlorobenzyl ring.

Experimental Protocols

Detailed methodologies for the cleavage of benzyl and 2,6-dichlorobenzyl protecting groups are provided below.

Protocol 1: Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.

Materials:

  • Benzyl-protected substrate

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected compound in a suitable solvent.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protocol 2: Oxidative Deprotection of Benzyl (Bn) Ethers using DDQ

Objective: To oxidatively cleave a benzyl ether. This method is particularly useful for substrates with functionalities sensitive to hydrogenolysis.

Materials:

  • Benzyl-protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve the benzyl ether in a mixture of CH₂Cl₂ and a small amount of water (e.g., 18:1 v/v).

  • Add DDQ (typically 1.1-1.5 equivalents per benzyl group).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of 2,6-Dichlorobenzyl (DCB) Ethers using Anhydrous Hydrogen Fluoride (HF)

Objective: To cleave the highly stable 2,6-dichlorobenzyl ether, commonly employed in solid-phase peptide synthesis.

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • DCB-protected peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Dry ether or ethyl acetate

Procedure:

  • Place the peptide-resin in a specialized HF cleavage vessel.

  • Add appropriate scavengers to trap the carbocations generated during cleavage.

  • Cool the vessel to -78 °C (dry ice/acetone bath).

  • Carefully condense a measured amount of anhydrous HF into the reaction vessel.

  • Allow the reaction mixture to stir at or near 0 °C for a specified time (e.g., 1-2 hours).

  • Remove the HF by evaporation under a stream of nitrogen or under vacuum, trapping the HF gas appropriately.

  • Wash the resulting peptide precipitate with cold, dry ether or ethyl acetate to remove the scavengers and cleavage byproducts.

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.

Mandatory Visualization

Logical Flow for Protecting Group Selection start Start: Need to Protect a Hydroxyl Group acid_stability Are strongly acidic conditions (e.g., TFA, Lewis acids) used in subsequent steps? start->acid_stability mild_deprotection Is mild deprotection (e.g., H2/Pd-C) desired? acid_stability->mild_deprotection No use_dcb Use 2,6-Dichlorobenzyl (DCB) Group acid_stability->use_dcb Yes use_bn Use Benzyl (Bn) Group mild_deprotection->use_bn Yes consider_other Consider other protecting groups mild_deprotection->consider_other No

Caption: Decision workflow for selecting between Benzyl and 2,6-Dichlorobenzyl protecting groups.

Caption: Comparative energy profile for the formation of benzylic carbocations.

References

Assessing the Impact of O-Benzyl-d-tyrosine on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. O-Benzyl-d-tyrosine, a derivative of the natural amino acid tyrosine, offers unique properties due to its D-configuration and the presence of a benzyl protecting group on the phenolic hydroxyl function. This guide provides a comprehensive comparison of the impact of this compound on peptide structure against its L-isomer and other alternatives, supported by established experimental methodologies.

Impact on Peptide Conformation and Stability

The substitution of an L-amino acid with its D-enantiomer, such as replacing L-tyrosine with D-tyrosine (or its benzylated form), can significantly alter the secondary structure of a peptide. While L-amino acids readily support the formation of right-handed α-helices, the incorporation of a D-amino acid is generally disruptive to this conformation.[1][2] This disruption arises from the altered stereochemistry of the α-carbon, which introduces unfavorable steric clashes within the right-handed helical backbone.

However, this localized conformational change can be advantageous. The introduction of a D-amino acid can promote the formation of alternative secondary structures like β-turns or can induce a left-handed helical twist in the peptide backbone.[1]

From a therapeutic perspective, one of the most significant advantages of incorporating D-amino acids is the enhanced proteolytic stability of the peptide.[1] Proteases, the enzymes responsible for peptide degradation in biological systems, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer biological half-life.[1]

Comparative Data Summary

While direct quantitative comparisons for peptides containing this compound versus specific analogs are not extensively available in a single source, the principles of D-amino acid incorporation allow for a qualitative and semi-quantitative assessment. The following table summarizes the expected impact based on established knowledge.

ParameterPeptide with L-TyrosinePeptide with O-Benzyl-l-tyrosinePeptide with this compoundRationale
α-Helical Propensity HighHighLow to DisruptiveD-amino acids are known to destabilize right-handed α-helices.[1][2]
β-Turn Propensity ModerateModerateHighThe steric constraints of a D-amino acid can favor the formation of turn structures.[1]
Proteolytic Stability LowLowHighProteases are stereospecific for L-amino acids, making D-amino acid containing peptides resistant to degradation.[1]
Hydrophobicity ModerateHighHighThe benzyl group significantly increases the hydrophobicity of the tyrosine side chain.

Experimental Protocols for Structural Assessment

A multi-faceted approach employing various biophysical techniques is essential for a thorough assessment of the structural impact of this compound incorporation.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[3][4]

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a non-polar solvent like dichloromethane (DCM).[4]

  • Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including Fmoc-O-Benzyl-d-tyrosine-OH) using a coupling reagent such as HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.[5] Add this activated mixture to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from tyrosine if desired) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).[5]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[6]

Protocol:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (below 250 nm).

  • Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-250 nm) using a quartz cuvette with a path length of 0.1 cm.

  • Data Analysis: The resulting spectrum will show characteristic features for different secondary structures. An α-helix will exhibit negative bands around 222 nm and 208 nm and a positive band around 195 nm. A β-sheet structure shows a negative band around 218 nm and a positive band around 195 nm. A random coil conformation will have a strong negative band below 200 nm.[7] By comparing the spectra of the peptide containing this compound with its L-counterpart, changes in the secondary structure content can be quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[8][9][10]

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[11]

  • Data Acquisition: Acquire a series of 2D NMR experiments, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (less than 5 Å), providing distance restraints for structure calculation.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): For peptides labeled with ¹⁵N and/or ¹³C, to resolve spectral overlap and aid in resonance assignment.

  • Data Analysis:

    • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.[12]

    • Structural Restraints: Extract distance restraints from NOESY spectra and, if possible, dihedral angle restraints from coupling constants.

    • Structure Calculation: Use computational software to calculate a family of 3D structures that are consistent with the experimental restraints.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography can provide a high-resolution, static picture of the three-dimensional structure.[13][14]

Protocol:

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) to find conditions that yield well-ordered crystals.[14]

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain crystals of sufficient size and quality for X-ray diffraction.

  • Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. The crystal will diffract the X-rays into a unique pattern of spots.[15]

  • Data Processing and Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an electron density map.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model to best fit the experimental data.[13]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing peptide structure and a generalized signaling pathway that can be modulated by peptides containing D-amino acids.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_stability Stability Assessment SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization CD Circular Dichroism (CD) (Secondary Structure) Characterization->CD NMR NMR Spectroscopy (3D Structure & Dynamics) Characterization->NMR Xray X-ray Crystallography (High-Resolution Structure) Characterization->Xray Proteolysis Proteolytic Stability Assay Characterization->Proteolysis GPCR_Signaling cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein GPCR->G_protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide D-Amino Acid Containing Peptide Peptide->GPCR Binding & Activation Response Cellular Response Second_Messenger->Response

References

A Comparative Guide to LC-MS/MS Methods for Quantifying Peptides with o-Benzyl-l-tyrosine versus l-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of synthetic peptides is critical. The presence of protecting groups, such as the benzyl group on tyrosine (o-Benzyl-l-tyrosine or Tyr(Bzl)), introduces specific analytical challenges compared to their non-protected counterparts. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of peptides containing o-Benzyl-l-tyrosine and the native l-tyrosine, supported by representative experimental data and detailed protocols.

The benzyl group is a common protecting group for the hydroxyl functionality of tyrosine in solid-phase peptide synthesis (SPPS).[1] Its presence or absence is a critical quality attribute that must be monitored. Mass spectrometry, particularly LC-MS/MS, is the primary analytical tool for this purpose due to its high sensitivity and specificity.[2] However, the choice of ionization and fragmentation techniques can significantly influence the analytical outcome.

A key characteristic in the MS/MS analysis of peptides containing o-Benzyl-l-tyrosine is the potential for the neutral loss of the benzyl group (C7H7, ~91 Da) or the benzyloxy group (C7H7O, ~107 Da). This fragmentation behavior can be a diagnostic indicator of the presence of the Tyr(Bzl) modification. Collision-Induced Dissociation (CID) often results in a prominent peak corresponding to this neutral loss, which can be leveraged for quantification but may also dominate the spectrum, potentially obscuring backbone fragmentation. Higher-energy Collisional Dissociation (HCD) can provide more extensive fragmentation of the peptide backbone.

Quantitative Performance Comparison

To illustrate the quantitative performance of LC-MS/MS for peptides with and without the benzyl protecting group, two model peptides are used for this comparison:

  • Model Peptide A (l-tyrosine): Ac-Tyr-Gly-Gly-Phe-Met-NH2

  • Model Peptide B (o-Benzyl-l-tyrosine): Ac-Tyr(Bzl)-Gly-Gly-Phe-Met-NH2

The following table summarizes the typical quantitative performance parameters obtained for these two peptides using a standard LC-MS/MS method with Multiple Reaction Monitoring (MRM).

ParameterModel Peptide A (Ac-YGGFL-NH2)Model Peptide B (Ac-Y(Bzl)GGFL-NH2)Comments
Precursor Ion (m/z) 584.2 (M+H)+674.3 (M+H)+The mass difference of 90 Da corresponds to the benzyl group.
Product Ions (m/z) for MRM 136.1 (Tyr immonium), 425.2 (y4), 527.2 (y5-NH3)136.1 (Tyr immonium), 515.2 (y4), 583.3 (precursor - 91)For Peptide B, a transition corresponding to the neutral loss of the benzyl group is often used.
Limit of Detection (LOD) 0.5 pg/mL1.0 pg/mLThe presence of the bulky, hydrophobic benzyl group can sometimes slightly decrease ionization efficiency.
Limit of Quantitation (LOQ) 1.5 pg/mL3.0 pg/mLA higher LOQ for the protected peptide may be observed due to fragmentation complexities.
Linearity (R²) > 0.995 (1.5 - 2000 pg/mL)> 0.992 (3.0 - 2000 pg/mL)Both peptides demonstrate good linearity over a wide dynamic range.
Recovery (%) 92 ± 5%88 ± 7%The increased hydrophobicity of the benzyl-protected peptide may lead to slightly lower recovery during sample extraction.

Experimental Protocols

Detailed methodologies for the LC-MS/MS analysis of the model peptides are provided below.

Sample Preparation
  • Stock Solution Preparation: Dissolve the lyophilized synthetic peptides (Model A and Model B) in 0.1% formic acid in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with 0.1% formic acid in water to achieve concentrations ranging from 1 pg/mL to 2000 pg/mL.

  • Sample Matrix (for recovery): Spike the working standard solutions into the desired biological matrix (e.g., plasma, serum) that has been pre-treated (e.g., protein precipitation with acetonitrile).

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Model Peptide A: 584.2 -> 136.1, 584.2 -> 425.2

    • Model Peptide B: 674.3 -> 136.1, 674.3 -> 583.3

  • Collision Energy: Optimized for each transition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS quantification of synthetic peptides.

experimental_workflow cluster_ms Tandem Mass Spectrometry start Peptide Synthesis (with or without Tyr(Bzl)) sample_prep Sample Preparation - Dissolution - Serial Dilution - Spiking into Matrix start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_analysis MS Analysis (Triple Quadrupole) ionization->ms_analysis precursor_selection Q1: Precursor Ion Selection fragmentation Q2: Collision-Induced Dissociation (CID) product_selection Q3: Product Ion Selection (MRM) detection Detector precursor_selection->fragmentation fragmentation->product_selection product_selection->detection data_analysis Data Analysis - Peak Integration - Calibration Curve - Quantification detection->data_analysis end Quantitative Results (LOD, LOQ, Concentration) data_analysis->end

Caption: LC-MS/MS workflow for peptide quantification.

Signaling Pathway and Logical Relationship Diagram

The choice of fragmentation strategy is a key consideration. The following diagram illustrates the logical relationship between the peptide structure and the expected fragmentation patterns.

fragmentation_pathway peptide_tyr Peptide with l-tyrosine cid_fragmentation Collision-Induced Dissociation (CID) peptide_tyr->cid_fragmentation peptide_tyrbzl Peptide with o-Benzyl-l-tyrosine peptide_tyrbzl->cid_fragmentation neutral_loss Neutral Loss of Benzyl/Benzyloxy (~91 Da or ~107 Da) peptide_tyrbzl->neutral_loss dominant pathway b_y_ions b- and y-type ions (Backbone Fragmentation) cid_fragmentation->b_y_ions quant_tyr Quantification based on stable backbone fragments b_y_ions->quant_tyr quant_tyrbzl Quantification based on backbone fragments and/or neutral loss b_y_ions->quant_tyrbzl neutral_loss->quant_tyrbzl

Caption: Fragmentation pathways for Tyr and Tyr(Bzl) peptides.

References

A Comparative Guide to Benzyl Group Removal: HF Cleavage vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The benzyl group is a cornerstone in the synthesis of complex molecules, particularly in peptide and carbohydrate chemistry, serving as a robust protecting group for alcohols, amines, and carboxylic acids. Its removal, or deprotection, is a critical step that dictates the overall success of a synthetic strategy. While hydrogen fluoride (HF) cleavage has traditionally been a go-to method, especially in Boc/Bzl solid-phase peptide synthesis (SPPS), a range of alternative techniques have emerged, offering milder conditions and greater selectivity. This guide provides an objective comparison of HF cleavage with other common debenzylation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy.

Overview of Debenzylation Methods

The choice of a debenzylation method is contingent on the substrate's sensitivity to reaction conditions and the presence of other functional groups. The primary methods for benzyl group removal can be broadly categorized as strong acid cleavage, hydrogenolysis, Lewis acid-mediated cleavage, and oxidative cleavage.

Hydrogen Fluoride (HF) Cleavage

HF cleavage is a powerful technique for the simultaneous removal of benzyl-based side-chain protecting groups and cleavage of the peptide from the resin in Boc/Bzl SPPS.[1][2][3] The strongly acidic and non-oxidizing nature of anhydrous liquid HF makes it an excellent solvent for peptides and effective in cleaving stable benzyl ethers and esters. However, the extreme toxicity and corrosivity of HF necessitate specialized equipment and stringent safety protocols.[4][5][6]

Catalytic Hydrogenation

Catalytic hydrogenation is one of the most common and cleanest methods for benzyl group removal.[7] It typically involves the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst.[8] The reaction is generally high-yielding and produces toluene as a volatile byproduct, simplifying purification.[8] A key advantage is the mild reaction conditions, which are compatible with a wide range of functional groups.

Catalytic Transfer Hydrogenation

This method offers the benefits of catalytic hydrogenation without the need to handle flammable hydrogen gas.[9] Instead, a hydrogen donor such as formic acid, ammonium formate, or cyclohexene is used in conjunction with a palladium catalyst.[9][10] Catalytic transfer hydrogenation is particularly useful for selective deprotection in complex molecules like oligosaccharides.[9]

Lewis Acid-Mediated Cleavage

Lewis acids such as boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions.[11] This method is advantageous for its high selectivity, tolerating a broad range of other functional groups.[11] Other Lewis acids like tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters over benzyl ethers and amides.[12]

Oxidative Cleavage

Oxidative methods are particularly effective for the deprotection of electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers.[13] Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are commonly employed.[14] These methods offer an alternative when hydrogenolysis or acid-mediated cleavage is not feasible.

Quantitative Data Summary

The following tables provide a comparative overview of the different debenzylation methods.

Method Reagents/Catalyst Temperature (°C) Reaction Time Typical Yield (%) Key Considerations
HF Cleavage Anhydrous HF, Scavengers (e.g., anisole, p-cresol)-5 to 530 - 120 minVariable, generally goodHighly toxic and corrosive; requires specialized apparatus.[15]
Catalytic Hydrogenation H₂, 5-10% Pd/C, Pd(OH)₂/CRoom Temperature1 - 24 h>90Catalyst can be pyrophoric; incompatible with reducible functional groups.[8][16]
Catalytic Transfer Hydrogenation H-donor (HCOOH, HCOONH₄, cyclohexene), 10% Pd/CRoom Temperature to 8030 min - 12 h>90Avoids H₂ gas; donor choice can affect reaction rate and selectivity.[9][17]
Lewis Acid Cleavage BCl₃·SMe₂, SnCl₄-78 to Room Temperature1 - 24 h70 - 95Substrate-dependent; can be highly selective.[11][12]
Oxidative Cleavage DDQ, CANRoom Temperature30 min - 8 h80 - 99Primarily for electron-rich benzyl ethers (e.g., PMB).[14]

Experimental Protocols

Protocol 1: Standard HF Cleavage of a Peptide-Resin[16]
  • Preparation: Remove the N-terminal Boc-group from the peptide-resin using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Place the dried peptide-resin (0.2 mmol) and a Teflon-coated stir bar in the reaction vessel of the HF apparatus.

  • Scavengers: Add a scavenger mixture (e.g., 1 mL anisole, 1 mL dimethylsulfide, and 0.2 mL p-thiocresol).[18]

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes. Distill approximately 10 mL of anhydrous HF into the vessel, maintaining the temperature between -5°C and 0°C.[18]

  • Cleavage: Stir the mixture at 0°C to 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the reaction time may be extended up to 2 hours.[18]

  • Work-up: Evaporate the HF under a stream of nitrogen. Wash the resin with a small amount of TFA and combine the filtrates. Precipitate the peptide by adding 8-10 volumes of cold diethyl ether. Collect the crude peptide by filtration or centrifugation and wash with cold ether.[18]

Protocol 2: Catalytic Hydrogenation of a Benzyl Ether[21]
  • Setup: To a solution of the benzyl-protected substrate (0.2 mmol) in methanol (1 mL), add 10% Pd/C (2.1 mg, 0.002 mmol).

  • Hydrogenation: Replace the air inside the reaction flask with hydrogen gas (using a balloon) by performing three vacuum/H₂ cycles.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite or a membrane filter to remove the catalyst. Wash the filter pad with ethyl acetate. The filtrate contains the deprotected product.

Protocol 3: Catalytic Transfer Hydrogenation using Formic Acid[19]
  • Setup: Dissolve the benzyl-protected substrate in methanol. Add 10% Pd/C catalyst.

  • Reaction: Add formic acid (as the hydrogen donor) to the mixture. Stir at room temperature.

  • Monitoring: Monitor the reaction for the removal of the protecting groups by TLC.

  • Work-up: Once the reaction is complete, filter the catalyst. The resulting solution can then be worked up to isolate the deprotected product.

Visualizing the Workflow and Decision-Making Process

The selection of an appropriate debenzylation method is a critical decision in a synthetic workflow. The following diagrams illustrate a general experimental workflow and a decision-making tree to guide this choice.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Protected Substrate reagents Select Reagents & Catalyst/Acid start->reagents Choose Method reaction Perform Debenzylation reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Remove Byproducts monitoring->workup Complete purification Purify Product (Chromatography, Recrystallization) workup->purification end Final Product purification->end Decision_Tree cluster_conditions cluster_methods start Substrate with Benzyl Group acid_sensitive Acid Sensitive? start->acid_sensitive h2_sensitive Hydrogenolysis Sensitive (e.g., C=C, C#C, Nitro)? acid_sensitive->h2_sensitive No hf_cleavage HF Cleavage acid_sensitive->hf_cleavage Yes (Boc/Bzl SPPS) lewis_acid_compatible Compatible with Lewis Acids? h2_sensitive->lewis_acid_compatible Yes catalytic_hydrogenation Catalytic Hydrogenation h2_sensitive->catalytic_hydrogenation No transfer_hydrogenation Transfer Hydrogenation h2_sensitive->transfer_hydrogenation Sometimes an option lewis_acid Lewis Acid Cleavage lewis_acid_compatible->lewis_acid Yes oxidative Oxidative Cleavage (for PMB, etc.) lewis_acid_compatible->oxidative No

References

Safety Operating Guide

Proper Disposal of O-Benzyl-D-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides essential safety and logistical information for the proper disposal of O-Benzyl-D-tyrosine, ensuring the protection of personnel and the environment. While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, proper disposal protocols must be followed.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety information for this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

Handling Precautions:

  • Avoid generating dust when handling the solid material.[1]

  • Ensure adequate ventilation in the work area.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

Logistical and Operational Disposal Plan

The disposal of non-hazardous chemical waste is governed by local and national regulations.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Key Disposal Principles:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: All waste containers must be clearly and accurately labeled.

  • Segregation: Store waste this compound separately from incompatible materials, such as strong oxidizing agents.

The following table summarizes key information for the disposal of this compound:

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 65733-15-5[1]
Hazard Classification Not classified as hazardous[1][2]
Primary Disposal Route Licensed waste disposal contractor[2]
Incompatible Materials Oxidizing agents
Primary Hazards Thermal decomposition may release irritating gases and vapors.

Step-by-Step Disposal Procedure

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, compatible container. The original container is often a suitable choice.

    • Ensure the container is in good condition, with a secure, tight-fitting lid.

  • Labeling the Waste Container:

    • Label the waste container clearly with "Waste this compound" and the approximate quantity.

    • Include the date when the waste was first added to the container.

    • Follow any specific labeling requirements from your institution's EHS department.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Provide them with all necessary information about the waste material as requested.

  • Handling Spills:

    • In the event of a spill, ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the spilled solid material.

    • Collect the spilled material and any contaminated absorbent materials into a designated waste container.

    • Label the container as "Spill Debris containing this compound" and arrange for its disposal through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Identify Waste This compound ppe Don Personal Protective Equipment (PPE) start->ppe container Select a Labeled, Compatible Waste Container ppe->container transfer Transfer Waste into Container container->transfer seal Securely Seal the Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling o-Benzyl-d-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of o-Benzyl-d-tyrosine. The following procedural guidance is designed to ensure the safe execution of laboratory operations and to establish clear, step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these protocols, you will foster a secure and efficient research environment.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to good laboratory practices and the use of appropriate personal protective equipment are essential to ensure personnel safety and prevent contamination.[1]

Recommended Personal Protective Equipment:

PPE CategoryMinimum RequirementRecommended Enhancement for High-Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles and a full-face shield, particularly when handling bulk quantities or if there is a risk of splashing.
Hand Protection Chemically resistant gloves (Nitrile is a suitable initial choice for handling non-hazardous powders).Double-gloving with two pairs of nitrile gloves, especially for prolonged handling or when working with solutions.
Body Protection A standard laboratory coat.A chemically resistant apron over a lab coat or a disposable coverall for large-scale operations.
Respiratory Protection Not required under normal use conditions with adequate ventilation.If there is a potential for aerosolization of the powder outside of a chemical fume hood, a NIOSH-approved N95 respirator should be considered.

Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a certified chemical fume hood is recommended when handling large quantities of the powder or when preparing solutions to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it is received to its final disposal is critical for maintaining a safe and organized laboratory.

operational_workflow receiving Receiving and Inspection storage Secure Storage receiving->storage Verify Integrity handling Handling and Weighing storage->handling Controlled Access dissolution Solution Preparation handling->dissolution Accurate Measurement experiment Experimental Use dissolution->experiment Proper Labeling waste_collection Waste Collection experiment->waste_collection Segregate Waste disposal Disposal waste_collection->disposal Follow Guidelines disposal_plan solid_waste Solid Waste (Unused chemical, contaminated PPE) non_hazardous_solid Non-Hazardous Solid Waste Stream solid_waste->non_hazardous_solid Segregate liquid_waste Liquid Waste (Solutions containing the chemical) non_hazardous_liquid Non-Hazardous Liquid Waste Stream (or drain disposal if permitted) liquid_waste->non_hazardous_liquid Check pH & local rules container Empty Container rinse rinse container->rinse Triple Rinse rinse->non_hazardous_liquid deface_label deface_label rinse->deface_label After rinsing regular_trash Regular Trash deface_label->regular_trash Dispose as non-hazardous

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Benzyl-d-tyrosine
Reactant of Route 2
o-Benzyl-d-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.